molecular formula C8H6ClF B7939593 2-Chloro-4-fluoro-1-vinylbenzene

2-Chloro-4-fluoro-1-vinylbenzene

Cat. No.: B7939593
M. Wt: 156.58 g/mol
InChI Key: KINMXOBLUKGTLK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-vinylbenzene (CAS 1263414-46-5) is a halogenated aromatic compound of high interest in advanced organic synthesis and polymer research. This compound features a reactive vinyl group and two distinct halogen substituents (chloro and fluoro) on the benzene ring, making it a versatile and valuable building block. The electron-withdrawing nature of the fluorine atom can significantly influence the compound's reactivity in electrophilic substitutions and metal-catalyzed cross-coupling reactions . The presence of the vinyl group allows this molecule to participate in polymerization reactions or be further functionalized via addition chemistry, enabling its application in the development of specialty polymers, functionalized coatings, and advanced materials with tailored properties . Its well-defined structure ensures consistent performance in precision chemical processes. Researchers value this compound for its potential in creating novel pharmaceutical intermediates, agrochemicals, and liquid crystal materials. Proper handling is essential due to its flammability and potential sensitivity to light or heat. This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic uses. Synonyms: 4-Chloro-3-fluorostyrene . Molecular Formula: C₈H₆ClF . Molecular Weight: 156.58 g/mol . Storage: Recommended to be stored at -20°C in a sealed container under an inert atmosphere, away from light and moisture .

Properties

IUPAC Name

2-chloro-1-ethenyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMXOBLUKGTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of 2-Chloro-4-fluoro-1-vinylbenzene: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shift Assignments

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, multi-halogenated styrenes serve as critical building blocks for tuning lipophilicity, metabolic stability, and electronic properties. 2-Chloro-4-fluoro-1-vinylbenzene (CAS: 1263404-19-8), also known as 2-chloro-4-fluorostyrene, presents a unique analytical challenge and opportunity. The presence of both a chlorine atom and a fluorine atom on the aromatic ring creates a complex, highly asymmetric electronic environment.

This technical whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this compound. By leveraging the scalar coupling of the spin-½ ¹⁹F nucleus as an internal geometric ruler, we establish a self-validating protocol for unambiguous structural elucidation [1].

Molecular Architecture & Electronic Causality

To accurately assign the NMR spectra of 2-chloro-4-fluoro-1-vinylbenzene, one must first understand the competing electronic effects governing the molecule:

  • Magnetic Anisotropy of the Vinyl Group: The π-electron cloud of the C=C double bond generates a strong deshielding cone that extends over the ortho-position (H-6), pushing its resonance significantly downfield.

  • Inductive (-I) vs. Resonance (+M) Effects of Fluorine: Fluorine is highly electronegative, withdrawing electron density via the σ-bond network (-I effect). However, its lone pairs donate electron density into the aromatic π-system (+M effect). In the ortho and para positions, the shielding +M effect dominates, shifting H-5 upfield [3].

  • Steric Compression and Heavy-Atom Effect of Chlorine: Chlorine exerts a moderate -I effect and a weak +M effect. Its large van der Waals radius causes steric compression, which subtly deshields adjacent nuclei (H-3).

Self-Validating Experimental Protocol

A robust NMR analysis cannot rely solely on predictive software; it must be a self-validating system. The following step-by-step methodology ensures that the acquired data contains internal cross-checks (such as heteronuclear J-coupling) to independently verify the chemical structure.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 10–15 mg of high-purity 2-chloro-4-fluoro-1-vinylbenzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Keeping the concentration below 25 mM prevents viscosity-induced line broadening and minimizes intermolecular π-π stacking interactions that could perturb chemical shifts.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibrations.

  • Shimming: Perform gradient shimming (Z1-Z5) followed by manual fine-shimming on the lock signal. A highly homogenous magnetic field is critical for resolving the fine ¹H-¹⁹F and ¹H-¹H scalar couplings (which can be as small as 2.0 Hz).

  • Data Acquisition (¹H): Run a standard 1D ¹H sequence (zg30) with a spectral width of 12 ppm, 64k data points, and a relaxation delay (D1) of 2.0 seconds.

  • Data Acquisition (¹³C{¹H}): Run a proton-decoupled 1D ¹³C sequence (zgpg30) with a spectral width of 250 ppm, 64k data points, and a D1 of 2.0 seconds. Acquire at least 1024 scans to ensure sufficient SNR for the quaternary carbons (C-1, C-2, C-4).

  • Data Processing: Apply a zero-filling factor of 2 and an exponential apodization function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Phase and baseline correct the spectra manually.

¹H NMR Chemical Shift Assignments

The ¹H NMR spectrum of 2-chloro-4-fluoro-1-vinylbenzene consists of six distinct proton environments: three on the aromatic ring and three on the vinyl group. The assignments are validated by analyzing the homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) scalar couplings.

Quantitative Data: ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationAssignment Rationale
H-6 7.50dd 3JHH​ = 8.6, 4JHF​ = 6.01HOrtho to vinyl. Strongly deshielded by the anisotropic cone of the C=C bond.
H-3 7.12dd 3JHF​ = 8.4, 4JHH​ = 2.61HOrtho to Cl and F. Split into a doublet by F, and further split by meta-proton H-5.
H-x 7.05dd 3Jtrans​ = 17.5, 3Jcis​ = 11.01HInternal vinyl proton. Deshielded by conjugation with the aromatic ring.
H-5 6.98ddd 3JHF​ = 8.6, 3JHH​ = 8.6, 4JHH​ = 2.61HOrtho to F, para to Cl. Shifted upfield due to the strong +M resonance effect of fluorine.
H-a 5.75d 3Jtrans​ = 17.51HTerminal vinyl proton, trans to the aromatic ring.
H-b 5.40d 3Jcis​ = 11.01HTerminal vinyl proton, cis to the aromatic ring.

¹³C NMR Chemical Shift Assignments: The ¹⁹F Internal Ruler

The ¹³C NMR spectrum is where the self-validating nature of this protocol shines. Because ¹⁹F is 100% naturally abundant and possesses a spin of ½, it couples to the ¹³C nuclei. The magnitude of the carbon-fluorine coupling constant ( JCF​ ) is strictly dependent on the number of intervening bonds[3].

This creates an "internal ruler" that unambiguously identifies the position of every carbon atom relative to the fluorine atom, removing the need for external reference standards or complex 2D NMR experiments [2].

  • 1JCF​ (~245 Hz): Unambiguously identifies the ipso-carbon directly bonded to fluorine (C-4).

  • 2JCF​ (~21–25 Hz): Identifies the ortho-carbons (C-3, C-5).

  • 3JCF​ (~9–11 Hz): Identifies the meta-carbons (C-2, C-6).

  • 4JCF​ (~3–4 Hz): Identifies the para-carbon (C-1).

Quantitative Data: ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionShift (δ, ppm)MultiplicityCoupling Constants ( J in Hz)Assignment Rationale & Validation
C-4 162.2d 1JCF​ = 245.0Directly bonded to F. The massive 245 Hz splitting is the definitive marker for C-4 [1].
C-1 133.8d 4JCF​ = 3.5Ipso to the vinyl group. Validated by the small, long-range 4-bond coupling to F.
C-2 133.5d 3JCF​ = 10.5Ipso to Cl. Validated by the 3-bond meta-coupling to F.
C-α 132.0s-Internal vinyl carbon. No significant coupling to F.
C-6 127.8d 3JCF​ = 9.0Ortho to vinyl. Validated by the 3-bond meta-coupling to F.
C-3 116.5d 2JCF​ = 25.0Ortho to F, ortho to Cl. The strong 25 Hz coupling validates its proximity to F.
C-β 115.8s-Terminal vinyl carbon.
C-5 114.5d 2JCF​ = 21.3Ortho to F, para to Cl. Validated by the 21.3 Hz coupling [2].

Logical Workflow Diagram

The following diagram illustrates the logical, self-validating workflow utilized by application scientists to achieve unambiguous structural elucidation of halogenated styrenes.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS, 5-10 mg) Acquisition Data Acquisition (1H, 13C, 19F, 2D NMR) SamplePrep->Acquisition Processing Processing & Phase Correction (Zero-filling, Apodization) Acquisition->Processing Analysis1H 1H Assignment & Multiplet Analysis Processing->Analysis1H Analysis13C 13C Assignment & C-F Coupling Analysis Processing->Analysis13C Validation Orthogonal Validation (HSQC, HMBC, COSY) Analysis1H->Validation Analysis13C->Validation Elucidation Final Structural Elucidation Validation->Elucidation

Logical workflow for the self-validating NMR structural elucidation of halogenated styrenes.

References

  • Lühning, L. (2020). Steuerung der Regioselektivität der intermolekularen Hydroaminoalkylierung von Alkenen (Thesis containing baseline NMR parameters for 2-chloro-4-fluorostyrene). Oldenburger Online-Publikations-Server.
  • Lühning, L., et al. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, ResearchGate.
  • BenchChem. 2-Fluorobenzene-1,4-diamine (CAS 14791-78-7) - For Research Use (Reference for general C-F coupling principles in fluorobenzenes).

Synthesis Pathways and Mechanisms for 2-Chloro-4-fluoro-1-vinylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Chloro-4-fluoro-1-vinylbenzene (also known as 2-chloro-4-fluorostyrene) is a highly specialized halogenated styrene derivative. In advanced organic synthesis and medicinal chemistry, this molecule serves as a critical structural motif. The unique combination of an ortho-chlorine and a para-fluorine atom imparts distinct electronic and steric properties to the vinyl group, making it an essential building block for the synthesis of complex active pharmaceutical ingredients (APIs), including 5-HT2C receptor agonists and 1,2,3,4-tetrahydroquinolines[1],[2].

  • CAS Number: 1263404-19-8

  • Molecular Formula: C8H6ClF

  • Molecular Weight: 156.58 g/mol

The structural causality of this molecule dictates its synthesis. The strong electron-withdrawing inductive effect (-I) of the fluorine atom decreases the electron density of the aromatic ring, while the ortho-chlorine atom provides substantial steric hindrance. To successfully synthesize this compound, chemists must select pathways that overcome these steric barriers while preventing unwanted nucleophilic aromatic substitution (SNAr) at the fluorinated position.

Synthesis Pathway A: Wittig Olefination (Primary Route)

Causality & Mechanistic Rationale

The Wittig olefination is the most robust and widely cited method for converting 2-chloro-4-fluorobenzaldehyde to the corresponding styrene[1],[2]. The strong electrophilicity of the carbonyl carbon—enhanced by the electron-withdrawing halogens—facilitates rapid nucleophilic attack by the ylide (methylenetriphenylphosphorane).

Sodium hydride (NaH) is specifically chosen as the base over weaker alternatives (like NaOH or K2CO3) because it is a strong, non-nucleophilic base. It irreversibly deprotonates the phosphonium salt, driving the equilibrium entirely toward the active ylide without risking nucleophilic attack on the highly electrophilic aldehyde.

Wittig A 2-Chloro-4-fluorobenzaldehyde + Ph3P=CH2 B Betaine Intermediate A->B Nucleophilic Addition C Oxaphosphetane Intermediate B->C Cyclization D 2-Chloro-4-fluoro-1-vinylbenzene + Ph3P=O C->D Cycloelimination

Mechanism of the Wittig olefination yielding 2-chloro-4-fluoro-1-vinylbenzene.

Self-Validating Protocol: Wittig Synthesis

This protocol incorporates In-Process Controls (IPC) to ensure the system is self-validating.

  • Ylide Generation: Under an argon atmosphere, charge a flame-dried Schlenk flask with methyltriphenylphosphonium bromide (1.20 eq) and anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.25 eq) portion-wise. Stir for 30 minutes. Validation: The formation of a bright yellow solution confirms the successful generation of the ylide.

  • Electrophile Addition: Dissolve 2-chloro-4-fluorobenzaldehyde (1.00 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours[1].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-MS. The reaction is deemed complete when the aldehyde peak (m/z = 158) is entirely consumed.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes) to isolate the pure styrene.

Synthesis Pathway B: Suzuki-Miyaura Cross-Coupling (Alternative Route)

Causality & Mechanistic Rationale

While the Wittig reaction is highly effective, it generates stoichiometric amounts of triphenylphosphine oxide (Ph3P=O), which is notoriously difficult to separate on an industrial scale. An alternative, greener pathway is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-2-chloro-4-fluorobenzene with potassium vinyltrifluoroborate.

The critical choice in this pathway is the catalyst ligand. Pd(dppf)Cl2 is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a large "bite angle." This specific geometry accelerates the reductive elimination step, which is otherwise severely hindered by the steric bulk of the ortho-chlorine atom on the aryl halide.

Suzuki Pd0 Pd(0) Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + 1-Bromo-2-chloro-4-fluorobenzene PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + Potassium vinyltrifluoroborate PdII_TM->Pd0 Regeneration of Pd(0) Product 2-Chloro-4-fluoro-1-vinylbenzene PdII_TM->Product Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling for styrene synthesis.

Self-Validating Protocol: Suzuki Coupling
  • Reagent Charging: Charge a pressure-rated reactor with 1-bromo-2-chloro-4-fluorobenzene (1.00 eq), potassium vinyltrifluoroborate (1.10 eq), and Cesium Carbonate (Cs2CO3, 3.00 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Degassing: Suspend the mixture in a Toluene/H2O (3:1 v/v) solvent system. Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Heating: Seal the reactor and heat to 85 °C for 12 hours.

  • In-Process Control (IPC): Monitor via HPLC. The reaction is self-validated as complete when the starting aryl bromide is < 1% Area Under Curve (AUC).

  • Workup: Cool to room temperature, separate the aqueous layer, and pass the organic layer through a short pad of silica gel to remove palladium residues. Concentrate to yield the product.

Quantitative Process Evaluation

To aid process chemists in selecting the optimal route, the quantitative metrics of both pathways are summarized below:

ParameterPathway A: Wittig OlefinationPathway B: Suzuki-Miyaura Coupling
Starting Material 2-Chloro-4-fluorobenzaldehyde1-Bromo-2-chloro-4-fluorobenzene
Key Reagents Ph3PCH3Br, NaHPotassium vinyltrifluoroborate, Pd(dppf)Cl2
Typical Yield 85% – 92%75% – 82%
Primary Byproduct Triphenylphosphine oxide (Ph3P=O)Boric acid derivatives, Halide salts
Scalability Moderate (Purification bottleneck)High (Easier downstream processing)
Atom Economy LowModerate to High

Downstream Pharmacological Applications

The synthesis of 2-chloro-4-fluoro-1-vinylbenzene is rarely an end-goal; it is a highly valued intermediate in cutting-edge drug development:

  • 1,2,3,4-Tetrahydroquinolines via Hydroaminoalkylation: The ortho-chlorostyrene motif is critical for regioselective intermolecular hydroaminoalkylation. When reacted with N-methylanilines in the presence of a titanium catalyst, the ortho-chloro group directs the formation of linear hydroaminoalkylation products, which undergo subsequent intramolecular Buchwald–Hartwig amination to form 1,2,3,4-tetrahydroquinolines[1].

  • 5-HT2C Receptor Agonists: The vinyl group of 2-chloro-4-fluoro-1-vinylbenzene can undergo cyclopropanation using ethyl diazoacetate and a Cu(acac)2 catalyst. Subsequent modifications yield trans-2-phenylcyclopropylmethylamine derivatives, which have been identified as potent, selective, and fully efficacious agonists at the 5-HT2C receptor, representing a novel class of antidepressant therapeutics[2].

References

  • Sigma-Aldrich. "2-chloro-4-fluoro-1-vinylbenzene | 1263404-19-8". sigmaaldrich.com.
  • ResearchGate. "Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines". researchgate.net.
  • PMC. "Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action". nih.gov.

Sources

Thermodynamic Stability and Boiling Point of 2-Chloro-4-fluoro-1-vinylbenzene: A Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of 2-Chloro-4-fluoro-1-vinylbenzene (CFV). In the absence of extensive direct experimental data for this specific isomer, this document synthesizes information from structurally analogous compounds, theoretical principles, and predictive models to offer robust guidance for its handling, purification, and application. We present a framework for understanding the interplay of its molecular features—the chloro, fluoro, and vinyl functionalities—with its macroscopic thermal properties. This guide includes estimated physicochemical properties, a comparative analysis of boiling points with related molecules, and a discussion on potential thermal decomposition pathways. Furthermore, we provide detailed, field-proven experimental protocols for the empirical determination of boiling point and thermal stability using Thermogravimetric Analysis (TGA), enabling researchers to generate self-validating data. This document is intended to serve as an essential resource for professionals in chemical research, materials science, and drug development who may utilize CFV as a monomer or a synthetic intermediate.

Introduction to 2-Chloro-4-fluoro-1-vinylbenzene (CFV)

Substituted styrenes are a cornerstone of modern materials science and organic synthesis. Their vinyl group offers a reactive handle for polymerization, leading to a vast array of specialty polymers with tailored properties. The introduction of halogen atoms onto the aromatic ring further modulates the electronic and steric characteristics of the monomer, which in turn influences the properties of the resulting polymer, such as thermal stability, refractive index, and chemical resistance.[1][2][3]

2-Chloro-4-fluoro-1-vinylbenzene (CFV) is a unique monomer possessing both chlorine and fluorine substituents. This combination is anticipated to impart a distinct balance of properties. The high electronegativity of the fluorine atom can enhance the stability of the C-F bond and influence the molecule's polarity, while the chlorine atom can modify its reactivity and intermolecular interactions. Understanding the fundamental physicochemical properties of CFV, particularly its boiling point and thermodynamic stability, is paramount for its practical application.

  • Boiling Point: Knowledge of the boiling point is critical for the design of purification protocols (e.g., distillation), for setting reaction conditions, and for ensuring safe handling by preventing unintended vaporization.

  • Thermodynamic Stability: Assessing the temperature at which the molecule begins to decompose is crucial for defining its safe processing and storage window. The vinyl group makes substituted styrenes susceptible to premature polymerization, a key consideration in their thermal handling.[4]

This guide provides a detailed examination of these two core properties, grounded in established chemical principles and supported by data from related structures.

Molecular Structure and Predicted Physicochemical Properties

The arrangement of the chloro, fluoro, and vinyl groups on the benzene ring dictates the molecule's physical and chemical behavior. The specific isomer, 2-Chloro-4-fluoro-1-vinylbenzene, is depicted below.

Figure 1: Molecular structure of 2-Chloro-4-fluoro-1-vinylbenzene.

A summary of its key predicted physicochemical properties is provided in Table 1. These values are derived from computational models and provide a baseline for experimental verification.

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₆ClFStoichiometry
Molecular Weight 156.58 g/mol PubChem[5]
XLogP3 3.4PubChem (Computational)[5]
Hydrogen Bond Donors 0Structure
Hydrogen Bond Acceptors 1 (Fluorine)Structure

Table 1: Predicted Physicochemical Properties of 2-Chloro-4-fluoro-1-vinylbenzene.

Boiling Point Analysis

The boiling point is a direct reflection of the energy required to overcome intermolecular forces in the liquid state. For CFV, these forces are a combination of London dispersion forces, dipole-dipole interactions, and potential π-π stacking.

G cluster_forces Contributing Factors A Molecular Structure (2-Chloro-4-fluoro-1-vinylbenzene) D Molecular Weight (Influences Dispersion Forces) A->D E Polarity (Dipole Moment) (C-Cl and C-F bonds) A->E F Molecular Shape (Affects Packing & Surface Area) A->F B Intermolecular Forces C Boiling Point B->C D->B E->B F->B

Figure 2: Key factors influencing the boiling point of CFV.

Estimation via Analogous Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Structural Difference
2-Chloro-1-fluoro-4-methylbenzene144.58166.8Methyl instead of Vinyl[6]
2,4-Difluoro-1-vinylbenzene140.13138.3Fluoro instead of Chloro[7]
3-Chloro-4-fluorotoluene144.57141-142Isomer, Methyl instead of Vinyl[8]
2-Chloro-4-fluoro-1-vinylbenzene 156.58 Est. 175 - 195 Target Compound

Table 2: Boiling Points of Structurally Analogous Compounds.

Causality Behind the Estimation:

  • Methyl vs. Vinyl Group: Replacing a methyl group with a vinyl group generally increases the boiling point due to a slight increase in molecular weight and polarizability, which enhances London dispersion forces.

  • Chloro vs. Fluoro Group: Chlorine is larger and more polarizable than fluorine, leading to stronger dispersion forces and typically a higher boiling point, as seen when comparing chlorinated vs. fluorinated analogues.

Predictive Models (QSPR)

Quantitative Structure-Property Relationship (QSPR) models offer a computational approach to estimating boiling points.[9][10] These models use molecular descriptors (e.g., molecular weight, surface area, charge distribution) to build statistical correlations with experimental data from large datasets.[11][12][13] While running a specific QSPR model is beyond the scope of this guide, it is a powerful tool for obtaining a more precise theoretical value, especially when experimental data is lacking.

Recommended Protocol: Experimental Boiling Point Determination

Rationale: Due to the risk of thermal polymerization of the vinyl group, determining the boiling point at atmospheric pressure can be hazardous and may yield inaccurate results. The preferred method is distillation under reduced pressure, followed by extrapolation to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path head, a thermometer with the bulb placed just below the sidearm to the condenser, a vacuum-tight receiving flask, and a connection to a vacuum pump with a pressure gauge (manometer).

  • Sample Preparation: Place a small volume of the CFV sample into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. It is highly recommended to add a radical inhibitor (e.g., 4-tert-butylcatechol) to the liquid to prevent polymerization.

  • Evacuation: Slowly and carefully evacuate the system to a stable, known pressure (e.g., 10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is observed condensing and collecting in the receiving flask. This temperature is the boiling point at the measured pressure.

  • Extrapolation: Use a pressure-temperature nomograph or appropriate software to extrapolate the measured boiling point to the corresponding value at 760 mmHg (atmospheric pressure). Repeat at several different pressures for higher accuracy.

Thermodynamic Stability and Decomposition

The thermodynamic stability of CFV is dictated by its bond energies and the availability of low-energy decomposition pathways. The primary concerns for a substituted styrene are thermal polymerization and fragmentation.

Potential Decomposition Pathways
  • Vinyl Group Polymerization: This is often the lowest-energy thermal process for styrenic monomers. At elevated temperatures, radical-initiated polymerization can occur, leading to the formation of poly(2-chloro-4-fluoro-styrene). This is typically an exothermic process that can become uncontrollable if not managed.

  • Dehydrohalogenation: Loss of HCl or HF is a possible pathway, though generally requiring higher temperatures or catalytic conditions.

  • Fragmentation: At very high temperatures (>400-500 °C), fragmentation of the benzene ring and cleavage of the vinyl group can occur, leading to a complex mixture of smaller gaseous molecules.[1]

Recommended Protocol: Thermogravimetric Analysis (TGA)

Rationale: TGA is the standard method for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output provides the onset temperature of decomposition (T_onset), which is a critical parameter for defining the maximum processing temperature.

TGA_Workflow A 1. Sample Preparation (5-10 mg of CFV in TGA pan) B 2. Instrument Setup (Place pan in furnace, select inert atmosphere, e.g., N₂) A->B C 3. Heating Program (Set ramp rate, e.g., 10 °C/min, from ambient to 600 °C) B->C D 4. Data Acquisition (Record mass loss vs. temperature) C->D E 5. Data Analysis (Determine T_onset and % mass loss) D->E

Figure 3: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of liquid 2-Chloro-4-fluoro-1-vinylbenzene into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Configuration: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Program the instrument to heat the sample at a constant rate (a standard rate is 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

  • Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. This value represents the upper limit of the compound's thermal stability under the tested conditions. Studies on similar substituted polystyrenes show decomposition typically begins at temperatures above 275 °C.[1][14]

ParameterRecommended SettingRationale
Sample Mass 5–10 mgEnsures uniform heating and clear signal.
Heating Rate 10 °C/minStandard rate allowing for good resolution.
Atmosphere Nitrogen (N₂)Prevents oxidative side reactions.
Temperature Range 30 °C to 600 °CCovers volatilization and decomposition.
Pan Type Alumina or PlatinumInert at high temperatures.

Table 3: Recommended TGA Experimental Parameters.

Handling, Storage, and Safety

Given its structure as a halogenated organic compound and a vinyl monomer, careful handling is required. Safety data for related compounds provide essential guidance.

  • Stability: The compound is likely stable under recommended storage conditions.[15] However, it is sensitive to heat and light, which can initiate polymerization.

  • Storage: Store in a cool, dark, well-ventilated area away from ignition sources.[15][16] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen). The addition of a polymerization inhibitor is strongly recommended for long-term storage.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

  • Hazardous Decomposition Products: Upon combustion or extreme thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride may be produced.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17] All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a foundational understanding of the boiling point and thermodynamic stability of 2-Chloro-4-fluoro-1-vinylbenzene. While direct experimental values are not widely published, a robust analysis based on analogous compounds and established physicochemical principles allows for reliable estimations. The boiling point is predicted to be in the range of 175-195 °C , and the primary mode of thermal instability is likely to be vinyl polymerization, with fragmentation occurring at significantly higher temperatures. The provided experimental protocols for vacuum distillation and Thermogravimetric Analysis offer a clear path for researchers to empirically determine these critical properties, ensuring safe and effective use of this compound in synthesis and material development.

References

  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016). Scientific Research Publishing. [Link]

  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016). ResearchGate. [Link]

  • TGA scans of poly(p-substituted styrene)s at different heating rates in nitrogen. (2016). ResearchGate. [Link]

  • Unusual Thermal Properties of Certain Poly(3,5- disubstituted styrenes). (2020). ACS Publications. [Link]

  • Thermal behaviour of polystyrene, polysulfone and their substituted derivatives. (n.d.). ResearchGate. [Link]

  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. (n.d.). Academia.edu. [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024). Medium. [Link]

  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. (1998). Semantic Scholar. [Link]

  • 1-Chloro-2-fluoro-4-vinylbenzene. (n.d.). PubChem. [Link]

  • P2MAT: A machine learning (ML) driven software for Property Prediction of MATerial. (2024). ChemRxiv. [Link]

  • 2-chloro-1-fluoro-4-methylbenzene. (2024). ChemBK. [Link]

Sources

Electronic and steric effects of halogens in 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Reactivity: Electronic and Steric Dynamics in 2-Chloro-4-fluoro-1-vinylbenzene

Executive Summary

In the rational design of small molecules, halogens act as far more than passive bioisosteric placeholders; they are active directors of molecular conformation and electronic distribution. 2-Chloro-4-fluoro-1-vinylbenzene (also known as 2-chloro-4-fluorostyrene) presents a highly specialized case study in competing structural forces. By positioning a chlorine atom ortho to the vinyl group and a fluorine atom para to it, we engineer a system where steric hindrance and inductive electron withdrawal dictate the molecule's physicochemical behavior. This whitepaper deconstructs the causality behind these effects and provides a self-validating experimental framework for analyzing halogenated styrenyl systems.

Electronic Effects: Inductive Pull and Resonance Contributions

Fluorine and chlorine exert distinct electronic influences based on their electronegativity and polarizability. The para-fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) across the σ -framework. While fluorine can donate electron density via resonance (+R) due to its lone pairs, this effect is highly distance-dependent and primarily influences the ortho and meta positions relative to itself.

In drug design, para-fluorination is a hallmark strategy to block cytochrome P450-mediated aromatic oxidation, thereby significantly increasing the metabolic half-life of the compound[1]. Chlorine, situated at the ortho position, also withdraws electron density inductively. The combined Hammett constants ( σ ) of these halogens quantitatively describe their electron-withdrawing power, allowing us to predict the electron density of the aromatic core[2].

Table 1: Physicochemical and Electronic Properties of Halogen Substituents

SubstituentPosition in StyreneAtomic Radius (Å)Electronegativity (Pauling)Hammett σp​ Hammett σm​
Fluorine (-F) Para (C4)1.473.98+0.06+0.34
Chlorine (-Cl) Ortho (C2)1.773.16+0.23+0.37
Hydrogen (-H) Reference1.202.200.000.00

(Data synthesized from standard physicochemical references[2],[3])

Steric Effects: Conformational Frustration and Conjugation Disruption

While electronic effects govern the charge distribution, steric effects dictate the 3D geometry and spatial arrangement of the molecule[4]. The ortho-chlorine atom introduces a severe steric penalty. The van der Waals radius of chlorine (1.77 Å) is significantly larger than that of hydrogen (1.20 Å)[3].

When the vinyl group attempts to adopt a planar conformation to maximize π−π conjugation with the benzene ring, it physically clashes with the bulky electron cloud of the ortho-chlorine. To relieve this steric strain, the vinyl group is forced to rotate out of the aromatic plane. This dihedral twist breaks the parallel alignment of the p-orbitals, effectively destroying the conjugation between the alkene and the aromatic ring. Consequently, the vinyl group behaves more like an isolated alkene rather than a conjugated styrenyl system, fundamentally altering its reactivity profile.

G A 2-Chloro-4-fluoro- 1-vinylbenzene B Ortho-Cl Steric Clash A->B C Para-F Electronic Pull A->C D Vinyl Group Rotation (Loss of Coplanarity) B->D F Metabolic Stability & Altered Reactivity C->F E Conjugation Disruption D->E E->F

Logical framework of steric and electronic effects dictating molecular reactivity.

Experimental Methodologies for Structural Validation

To rigorously validate the interplay of these steric and electronic effects, a self-validating experimental framework combining empirical spectroscopy and computational modeling is required. The theoretical twist predicted by Density Functional Theory (DFT) must be empirically corroborated by the shielding effects observed in NMR.

Protocol 1: Conformational Analysis via NMR and DFT

Rationale: NMR spectroscopy provides empirical evidence of electronic shielding, while DFT quantifies the exact dihedral twist caused by the ortho-chlorine.

  • Sample Preparation: Dissolve 15 mg of 2-chloro-4-fluoro-1-vinylbenzene in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • Multinuclear NMR Acquisition: Acquire 1H , 13C , and 19F NMR spectra at 298 K using a 500 MHz spectrometer. Pay specific attention to the geminal coupling constants ( J ) of the vinyl protons; a reduction in typical styrenyl coupling values empirically indicates a loss of conjugation.

  • DFT Optimization: Utilize computational software (e.g., Gaussian) to perform geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Calculate the global minimum energy conformation to determine the exact dihedral angle between the vinyl group and the phenyl ring.

  • Natural Bond Orbital (NBO) Analysis: Execute NBO analysis on the optimized geometry to quantify the loss of π -delocalization energy ( ΔEπ​ ) between the aromatic ring and the vinyl double bond.

Protocol 2: Metabolic Stability Assay (Microsomal Incubation)

Rationale: To prove that the para-fluorine effectively shields the molecule from rapid degradation, we measure its intrinsic clearance in vitro.

  • Incubation Setup: Prepare a 1 μ M solution of the substrate in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching and Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the parent compound depletion and calculate the intrinsic clearance ( CLint​ ).

Workflow S1 Step 1: Substrate Synthesis & Purification S2 Step 2: Multinuclear NMR (1H, 13C, 19F) S1->S2 S3 Step 3: DFT Optimization (B3LYP/6-311+G**) S2->S3 S4 Step 4: NBO Analysis & Conjugation Mapping S3->S4 S5 Step 5: Pharmacokinetic Validation (HLM Assay) S4->S5

Step-by-step experimental workflow for structural validation and metabolic assessment.

Implications in Drug Development and Synthetic Chemistry

Understanding the exact conformation of 2-chloro-4-fluoro-1-vinylbenzene is critical for downstream applications. In transition-metal catalysis (e.g., cross-coupling or hydroaminoalkylation), the out-of-plane vinyl group presents a unique electronic face to the catalyst, often leading to altered regioselectivity compared to unsubstituted styrene. In medicinal chemistry, the combination of a sterically twisted, isolated double bond and a metabolically stable para-fluorinated ring provides a robust scaffold for developing novel covalent inhibitors or lipophilic pharmacophores.

References

  • Source: wikipedia.
  • Source: nih.
  • Title: Which halogen to choose?
  • Source: wikipedia.

Sources

Physicochemical properties of 2-chloro-4-fluorostyrene monomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-Fluorostyrene

Introduction

2-Chloro-4-fluorostyrene is a halogenated aromatic monomer possessing a unique combination of reactive functional groups: a polymerizable vinyl group, a chloro substituent, and a fluoro substituent. This trifecta of features makes it a molecule of significant interest for researchers in polymer science, materials science, and medicinal chemistry. The presence of fluorine, in particular, can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to resulting polymers.[1] In drug development, halogenated aromatic moieties are common pharmacophores, and thus, 2-chloro-4-fluorostyrene serves as a valuable synthetic building block for novel therapeutic agents.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-4-fluorostyrene. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also insights into the experimental methodologies required for its characterization and the causality behind these procedural choices. The information herein is synthesized from available data on the target molecule and closely related structural analogs to provide a robust and practical resource.

Molecular Identity and Structure

The foundational step in characterizing any chemical substance is to confirm its molecular identity. For 2-chloro-4-fluorostyrene, this involves its unique structural formula and a set of standardized chemical identifiers.

Chemical Structure:

(A 2D representation of 2-Chloro-4-fluorostyrene)

The molecule consists of a styrene backbone (a vinyl group attached to a benzene ring). A chlorine atom is substituted at position 2 (ortho to the vinyl group), and a fluorine atom is at position 4 (para to the vinyl group).

Chemical Identifiers Summary:

IdentifierValue
IUPAC Name 1-Chloro-2-ethenyl-4-fluorobenzene
Molecular Formula C₈H₆ClF
Molecular Weight 156.58 g/mol [4]
CAS Number 827-96-3
InChI Key YGWVAGBPMHOHQP-UHFFFAOYSA-N
SMILES C=CC1=C(C=C(C=C1)F)Cl

Core Physicochemical Properties

The physical properties of a monomer are critical for determining its handling, storage, and processing conditions. Data for 2-chloro-4-fluorostyrene is supplemented with data from structurally similar compounds like 2-chlorostyrene and 4-fluorostyrene to provide a predictive overview.

Physicochemical Data Summary:

PropertyValue / Expected ValueSignificance & Context
Appearance Clear, colorless to light yellow liquidVisual inspection is the first-line check for purity and degradation.[5]
Boiling Point ~189 °C (for 2-chlorostyrene)[6]High boiling point suggests low volatility at room temperature. Distillation requires reduced pressure to prevent polymerization.[7]
Melting Point ~ -63.1 °C (for 2-chlorostyrene)[6]The compound is a liquid under standard laboratory conditions.
Density ~1.0-1.1 g/mLSimilar to related halogenated styrenes.[6][8] Important for mass-to-volume conversions in synthesis.
Refractive Index (n₂₀/D) ~1.52 - 1.56A sensitive measure of purity; can be used for quality control during synthesis and purification.[5][8][9]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, chloroform, THF)Expected low water solubility is typical for non-polar aromatic compounds.[9][10][11][12]
Vapor Pressure Low; ~0.96 mmHg at 25°C (for 2-chlorostyrene)[6]Vapors are heavier than air and can accumulate.[13]

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections describe the expected spectral features for 2-chloro-4-fluorostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the vinyl and aromatic protons. The vinyl protons will appear as a complex multiplet system (typically an AMX or DDX system) between 5.0 and 7.0 ppm. The three aromatic protons will appear as multiplets in the aromatic region (6.8 - 7.5 ppm), with splitting patterns dictated by H-H and H-F couplings.

  • ¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, corresponding to the 8 carbon atoms in the unique electronic environments of the molecule.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential. It is expected to show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The covalent bonds in molecules vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their vibration modes.[15]

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchVinyl and Aromatic C-H
1680-1640C=C StretchAlkene (Vinyl Group)[16]
1600-1450C=C StretchAromatic Ring[16]
~1250C-F StretchAryl-Fluoride
~800-600C-Cl StretchAryl-Chloride
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. For 2-chloro-4-fluorostyrene, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 156. A key diagnostic feature will be the presence of an M+2 peak at m/z ≈ 158 with an intensity approximately one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Safety, Handling, and Storage

As a reactive monomer, proper handling of 2-chloro-4-fluorostyrene is paramount to ensure laboratory safety and maintain product integrity. The following guidelines are based on safety data for similar flammable and irritant styrenic compounds.[17][18][19][20]

GHS Hazard Classification (Predicted):

  • Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[18][21]

    • H315: Causes skin irritation.[22]

    • H319: Causes serious eye irritation.[22]

    • H335: May cause respiratory irritation.[23]

Handling and Personal Protective Equipment (PPE):

  • Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17][23]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19]

  • Keep away from heat, sparks, open flames, and other ignition sources.[18][21]

  • Use spark-proof tools and take precautionary measures against static discharge.[19]

Storage:

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[17][19]

  • The container should be tightly sealed to prevent exposure to air and moisture.[17]

  • Styrene monomers are susceptible to polymerization. They are typically stored with an inhibitor, such as 4-tert-butylcatechol, to ensure stability.[5][7][8] Storage at refrigerated temperatures (2-8°C) is recommended to further minimize polymerization.[8][9]

Experimental Methodologies & Workflows

A robust characterization of 2-chloro-4-fluorostyrene requires a logical sequence of validated analytical methods. This section outlines the workflow and provides step-by-step protocols for key experiments.

Overall Characterization Workflow

The following diagram illustrates a standard workflow for the comprehensive analysis of a monomer sample upon receipt or synthesis.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Physical Property Determination cluster_3 Final Report A Sample Receipt & Visual Inspection B GC-MS Analysis A->B Volatile Sample C NMR Spectroscopy (1H, 13C, 19F) B->C Purity Confirmed D FT-IR Spectroscopy C->D E Refractive Index D->E F Boiling Point (Reduced Pressure) E->F G Density Measurement F->G H Certificate of Analysis (CoA) Generation G->H

Caption: Logical workflow for physicochemical characterization.

Protocol 1: Purity and Identity Verification by GC-MS

Causality: Gas Chromatography (GC) is chosen for its ability to separate volatile components of a mixture, providing a quantitative measure of purity. Mass Spectrometry (MS) coupled to it provides definitive structural identification of the primary component and any impurities based on their mass fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the monomer (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the prepared sample into the GC inlet heated to ~250°C.

    • Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min up to 280°C.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Setup:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400.

  • Data Analysis:

    • The resulting chromatogram will show peaks over time. The area of the main peak relative to the total area of all peaks provides the purity percentage.

    • The mass spectrum corresponding to the main peak should be compared to a library database or analyzed for the expected molecular ion (m/z 156) and the characteristic Cl isotope pattern (M+2 peak).

Protocol 2: Structural Confirmation by NMR Spectroscopy

Causality: NMR provides the most detailed structural information, confirming the connectivity of atoms and the specific isomeric form of the compound. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.[24]

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the monomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Acquisition:

    • Acquire a ¹H spectrum.

    • Acquire a ¹³C spectrum.

    • Acquire a ¹⁹F spectrum.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign all signals to the corresponding atoms in the molecular structure. Compare the observed spectra with predicted patterns or data from analogous compounds.[25][26][27]

Conclusion

2-Chloro-4-fluorostyrene is a specialized monomer with a well-defined set of physicochemical properties that make it suitable for advanced applications in polymer and medicinal chemistry. Its characterization relies on a synergistic application of chromatographic and spectroscopic techniques, each providing a crucial piece of information for a complete profile. Understanding its properties, from its spectroscopic fingerprint to its handling requirements, is essential for its effective and safe utilization in research and development. This guide serves as a foundational resource, grounding the user in both the data and the scientific principles behind its determination.

Sources

Preliminary Reactivity Profile of 2-Chloro-4-fluoro-1-vinylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic decoration of aromatic rings with orthogonal reactive sites is paramount for late-stage functionalization. 2-Chloro-4-fluoro-1-vinylbenzene (also known as 2-chloro-4-fluorostyrene, CAS: 1263404-19-8) represents a highly versatile building block that fits this paradigm perfectly.

This whitepaper provides a comprehensive reactivity profile of this molecule, focusing on its utility in advanced catalytic methodologies. By acting as a Senior Application Scientist, I will deconstruct the causality behind its reactivity—specifically its role in titanium-catalyzed hydroaminoalkylation, palladium-catalyzed intramolecular amination, and radical-mediated thiol-ene couplings[1],[2].

Structural & Electronic Profiling

The synthetic utility of 2-chloro-4-fluoro-1-vinylbenzene stems from the orthogonal reactivity of its three primary functional groups. Understanding the electronic interplay between these groups is critical for predicting regioselectivity and designing self-validating experimental systems.

  • The Vinyl Group (C1): Serves as the primary site for intermolecular addition. The presence of the electron-withdrawing halogens on the ring slightly polarizes the olefin, making it an excellent substrate for transition-metal-catalyzed insertion reactions (e.g., hydroaminoalkylation) and radical additions[3],[1].

  • The Ortho-Chloro Substituent (C2): Acts as a latent electrophile. While inert under the mild conditions used for olefin functionalization, it is perfectly positioned for subsequent oxidative addition by Pd(0) catalysts, enabling rapid intramolecular ring closure[2].

  • The Para-Fluoro Substituent (C4): Fluorine imparts significant lipophilicity and metabolic stability—key parameters in drug design. Electronically, it acts as a strong inductive electron-withdrawing group (EWG), which further activates the ring toward potential nucleophilic aromatic substitution ( SN​Ar ) if subjected to harsh basic conditions, though it remains stable under standard cross-coupling protocols,[3].

Electronic Core 2-Chloro-4-fluoro-1-vinylbenzene Vinyl Vinyl Group Hydroaminoalkylation Thiol-Ene Coupling Core->Vinyl Chloro Ortho-Chloro Electrophile for Buchwald-Hartwig Core->Chloro Fluoro Para-Fluoro EWG Activation Lipophilicity Enhancement Core->Fluoro

Fig 1: Structural motifs and associated reactivity profiles of the target compound.

Core Reactivity Pathways

Monomer Synthesis via Wittig Olefination

While commercially available, 2-chloro-4-fluoro-1-vinylbenzene is frequently synthesized de novo via the Wittig reaction starting from 2-chloro-4-fluorobenzaldehyde[3]. The choice of base is critical here: while sodium hydride (NaH) can be used, n -butyllithium ( n -BuLi) provides a cleaner, self-validating reaction profile by ensuring quantitative formation of the ylide without leaving insoluble mineral oil residues[3].

Titanium-Catalyzed Intermolecular Hydroaminoalkylation

The most advanced application of this monomer is its reaction with N -methylanilines to form linear alkylamines. Catalyzed by sterically demanding titanium complexes (e.g., 2,6-bis(phenylamino)pyridinato titanium), the reaction exhibits strict regioselectivity[2].

  • Causality: The bulky ligands on the Ti-catalyst force the incoming styrene derivative to orient its bulky ortho-chloro group away from the metal center during the alkene insertion step. This steric clash completely suppresses the formation of the branched Markovnikov product, yielding >99% of the anti-Markovnikov linear amine[2].

Intramolecular Buchwald-Hartwig Amination

The linear amine generated above is not an end-product but a pre-organized intermediate. Upon exposure to a Pd catalyst, a Buchwald-Hartwig amination occurs at the ortho-chloro site, yielding fluorinated 1,2,3,4-tetrahydroquinolines[2].

  • Causality: The 3-carbon linker perfectly positions the secondary amine for a 6-exo-trig cyclization following the oxidative addition of the C-Cl bond to Pd(0).

Pathway SM 2-Chloro-4-fluoro- 1-vinylbenzene TiCat Ti Catalyst (Hydroaminoalkylation) SM->TiCat + N-Methylaniline Linear Linear Alkylamine Intermediate TiCat->Linear Regioselective PdCat Pd Catalyst (Buchwald-Hartwig) Linear->PdCat Base / Heat THQ 1,2,3,4-Tetrahydroquinoline Derivative PdCat->THQ Intramolecular Cyclization

Fig 2: Two-step tetrahydroquinoline synthesis from 2-chloro-4-fluoro-1-vinylbenzene.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed with built-in validation steps (e.g., color changes, TLC monitoring).

Protocol A: Synthesis of 2-Chloro-4-fluoro-1-vinylbenzene[4]
  • Setup: Flame-dry a Schlenk flask under argon. Charge with methyltriphenylphosphonium bromide (20.0 mmol) and anhydrous THF (100 mL).

  • Ylide Generation: Cool the suspension to 0 °C. Dropwise add n -BuLi (20.0 mmol, 2.5 M in hexanes). Validation: The formation of a bright yellow/orange solution confirms the generation of the phosphorus ylide.

  • Coupling: Stir for 30 minutes, then slowly add 2-chloro-4-fluorobenzaldehyde (19.0 mmol). The color will gradually fade as the ylide is consumed.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether (3 × 50 mL), dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, pure petroleum ether). Validation: Rf​ ≈ 0.27. Confirmation via 1H NMR will show distinct vinylic doublets at δ 5.34 (d, J = 11.9 Hz) and 5.71 (d, J = 17.5 Hz)[3].

Protocol B: Ti-Catalyzed Intermolecular Hydroaminoalkylation[4],[3]
  • Glovebox Preparation: Inside an argon-filled glovebox, charge a pressure tube with N -methylaniline (2.00 mmol), 2-chloro-4-fluoro-1-vinylbenzene (2.40 mmol), and the titanium catalyst (0.20 mmol, 10 mol%).

  • Reaction: Dissolve the mixture in anhydrous toluene (2 mL). Seal the tube, remove from the glovebox, and heat at 140 °C for 24 hours.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography ( SiO2​ , Petroleum Ether/EtOAc, 30:1).

  • Validation: Unreacted N -methylaniline can be removed via bulb-to-bulb distillation (90 °C, 1×10−3 mbar). The isolated product ( N -(3-(2-chloro-4-fluorophenyl)propyl)aniline) is validated by the disappearance of vinylic protons and the appearance of a complex multiplet for the propyl chain in 1H NMR[3].

Protocol C: Radical-Mediated Thiol-Ene Coupling[2]
  • Setup: Mix 2-chloro-4-fluoro-1-vinylbenzene (1.0 mmol) and ethanethiol (1.2 mmol) in a quartz reaction vessel.

  • Initiation: Add AIBN (0.05 mmol) as a radical initiator.

  • Irradiation: Irradiate with UV light (365 nm) at room temperature for 4 hours.

  • Validation: Complete consumption of the starting material is monitored via GC-MS, yielding the anti-Markovnikov thioether exclusively[1].

Quantitative Data & Yield Analysis

The following tables summarize the expected physicochemical properties and catalytic yields based on established literature parameters.

Table 1: Physicochemical Parameters of the Monomer ,[3]

ParameterValueAnalytical Significance
CAS Number 1263404-19-8Unique identifier for procurement
Molecular Weight 156.58 g/mol Required for stoichiometric calculations
Appearance Colorless liquidPurity indicator (yellowing indicates polymerization)
Mass Spectrometry (EI) m/z = 156 ( M+ )Primary molecular ion peak

Table 2: Reaction Optimization for Hydroaminoalkylation [2]

Catalyst TypeAmine SubstrateTemp (°C)Yield (%)Regioselectivity (Linear:Branched)
Ti-Complex I (Standard) N -Methylaniline14085>95:5
Ti-Complex II (Bulky) N -Methylaniline14093-97>99:1
Ti-Complex II (Bulky) N -Ethylaniline140<50Steric hindrance limits reactivity

Note: The choice of a highly sterically demanding titanium catalyst (Complex II) is strictly required to achieve the >99:1 regioselectivity necessary for downstream cyclization[2].

Conclusion

2-Chloro-4-fluoro-1-vinylbenzene is a highly programmable synthetic intermediate. Its unique substitution pattern allows chemists to perform sequential, highly regioselective transformations without the need for protecting groups. By leveraging the steric bulk of titanium catalysts and the predictable oxidative addition of palladium to the ortho-chloro site, researchers can rapidly assemble complex, fluorinated heterocycles that are highly prized in modern drug discovery pipelines.

References

  • Steuerung der Regioselektivität der intermolekularen Hydroaminoalkylierung von Alkenen Source: University of Oldenburg (Oldenburger Online-Publikations-Server) URL:[Link]

  • Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinolines Source: European Journal of Organic Chemistry (Warsitz, M.; Doye, S.) URL:[Link]

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Methodological & Application

Application Note & Standard Protocol: Controlled Polymerization of 2-Chloro-4-fluoro-1-vinylbenzene via RAFT

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide to the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-Chloro-4-fluoro-1-vinylbenzene. The protocol herein is designed to yield well-defined polymers with controlled molecular weights and low polydispersity, a critical requirement for advanced applications in drug delivery, diagnostics, and materials science. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible process.

Introduction: The Rationale for RAFT Polymerization of Halogenated Styrenics

The synthesis of polymers with precisely defined architectures is paramount for the development of advanced functional materials. 2-Chloro-4-fluoro-1-vinylbenzene is a halogenated styrene monomer of significant interest due to the unique electronic properties conferred by its substituents, which can influence the chemical and physical characteristics of the resulting polymer. Controlled radical polymerization techniques are essential for harnessing the full potential of such monomers.

Among the various controlled radical polymerization methods, RAFT polymerization stands out for its versatility and tolerance to a wide range of functional groups and reaction conditions.[1][2][3][4] The core of the RAFT process lies in the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization via a degenerative chain transfer mechanism.[1][5] This reversible process allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][6]

For "more-activated" monomers such as styrenes and their derivatives, trithiocarbonates and dithioesters are highly effective RAFT agents.[1][3][7] The protocol detailed below utilizes a trithiocarbonate-based RAFT agent in conjunction with a conventional radical initiator to achieve a controlled polymerization of 2-Chloro-4-fluoro-1-vinylbenzene.

The RAFT Polymerization Mechanism

The RAFT process involves a series of equilibria that govern the growth of the polymer chains. A simplified representation of the mechanism is illustrated below.

RAFT_Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition (kd) Propagating_Radical Propagating Radical (Pn•) Radical->Propagating_Radical + M (kp) Monomer Monomer (M) Intermediate_Radical Intermediate Radical Propagating_Radical->Intermediate_Radical + RAFT Agent (kadd) Termination Termination (Dead Polymer) Propagating_Radical->Termination kt RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate_Radical Dormant_Polymer Dormant Polymer Chain (Pn-S-C(=S)-Z) Intermediate_Radical->Dormant_Polymer Fragmentation (kβ) Reinitiating_Radical Reinitiating Radical (R•) Intermediate_Radical->Reinitiating_Radical Fragmentation (-kβ) Dormant_Polymer->Intermediate_Radical + Pm• New_Propagating_Radical New Propagating Radical (Pm•) Reinitiating_Radical->New_Propagating_Radical + M (kp) New_Propagating_Radical->Termination kt

Figure 1: Simplified mechanism of RAFT polymerization.

The process begins with the decomposition of a standard radical initiator. The resulting radicals react with the monomer to form propagating chains. These propagating chains then react with the RAFT agent to form a dormant species and a new radical, which can then initiate the growth of a new polymer chain. This rapid and reversible exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to a controlled polymerization.

Experimental Protocol: RAFT Polymerization of 2-Chloro-4-fluoro-1-vinylbenzene

This protocol is designed for the synthesis of poly(2-Chloro-4-fluoro-1-vinylbenzene) with a target molecular weight. The molar ratio of monomer to RAFT agent will determine the theoretical molecular weight of the resulting polymer.

Materials
ReagentAcronymPuritySupplierNotes
2-Chloro-4-fluoro-1-vinylbenzene>98%VariousInhibitor should be removed prior to use by passing through basic alumina.
S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonateDDMAT>97%VariousA suitable RAFT agent for styrenic monomers.[6][8][9]
2,2′-Azobis(isobutyronitrile)AIBN>98%VariousRecrystallize from methanol before use.[6][10]
1,4-DioxaneAnhydrousVariousA suitable solvent for the polymerization.[6]
MethanolACS GradeVariousFor precipitation and purification of the polymer.
Basic AluminaVariousFor inhibitor removal.
Equipment
  • Schlenk flask or reaction tube with a magnetic stir bar

  • Rubber septa

  • Syringes and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Oil bath with a temperature controller and magnetic stirrer

  • Vacuum pump

  • Standard laboratory glassware

Experimental Workflow

workflow A 1. Reagent Preparation - Purify monomer and initiator B 2. Reaction Setup - Add reagents to Schlenk flask A->B C 3. Degassing - Freeze-Pump-Thaw Cycles (x3) B->C D 4. Polymerization - Immerse in preheated oil bath C->D E 5. Termination & Isolation - Quench and precipitate in methanol D->E F 6. Purification - Redissolve and re-precipitate E->F G 7. Drying - Dry under vacuum F->G H 8. Characterization - GPC and NMR analysis G->H

Figure 2: Experimental workflow for RAFT polymerization.

Step-by-Step Procedure
  • Monomer Purification: Pass 2-Chloro-4-fluoro-1-vinylbenzene through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (DDMAT) and the initiator (AIBN). For a typical experiment targeting a polymer with a degree of polymerization of 100, a molar ratio of [Monomer]:[RAFT Agent]:[Initiator] of 100:1:0.1 is recommended.[6]

    • Add the purified 2-Chloro-4-fluoro-1-vinylbenzene to the flask.

    • Add anhydrous 1,4-dioxane as the solvent. A typical monomer concentration is 1-2 M.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.[10] This is a critical step as oxygen can terminate the radical polymerization.

    • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath set to 70 °C.[6]

    • Stir the reaction mixture for the desired period. The reaction time will depend on the target conversion. It is advisable to take aliquots at different time points to monitor the polymerization kinetics via NMR and GPC.

  • Reaction Termination and Polymer Isolation:

    • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

  • Purification:

    • To remove any unreacted monomer and other impurities, redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate it into cold methanol.

    • Repeat this dissolution-precipitation cycle two more times.

  • Drying:

    • Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization
  • Monomer Conversion: Determine the conversion of 2-Chloro-4-fluoro-1-vinylbenzene by ¹H NMR spectroscopy by comparing the integration of the vinyl proton signals of the monomer with a suitable internal standard or the polymer backbone signals.

  • Molecular Weight and Polydispersity: Analyze the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. A successful RAFT polymerization should yield a PDI value below 1.3.[1]

Data Presentation and Expected Results

The following table provides an example of the expected results for the RAFT polymerization of 2-Chloro-4-fluoro-1-vinylbenzene at different reaction times.

Time (h)Monomer Conversion (%)Mn (GPC, g/mol )PDI (GPC)
225~5,000< 1.20
450~10,000< 1.15
675~15,000< 1.10
8>90~18,000< 1.10

Note: These are illustrative values. Actual results may vary depending on the precise reaction conditions.

A key indicator of a controlled "living" polymerization is the linear increase of the number-average molecular weight (Mn) with monomer conversion, while maintaining a low PDI.[6]

Troubleshooting and Key Considerations

  • High PDI (>1.5): This may indicate poor control over the polymerization. Potential causes include:

    • Inefficient RAFT agent for the monomer.

    • Presence of oxygen in the reaction mixture. Ensure thorough degassing.

    • Incorrect initiator concentration. A high initiator to RAFT agent ratio can lead to a significant fraction of chains initiated by the initiator, resulting in a loss of control.[11]

  • Low Monomer Conversion:

    • The reaction temperature may be too low for efficient initiator decomposition.

    • The RAFT agent may be causing retardation. While DDMAT is generally suitable for styrenics, some RAFT agents can slow down the polymerization rate.

  • Bimodal GPC Trace: This could suggest the presence of "dead" polymer chains formed by irreversible termination or impurities in the reagents.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the RAFT polymerization of 2-Chloro-4-fluoro-1-vinylbenzene. By carefully selecting the RAFT agent, initiator, and reaction conditions, and by adhering to the principles of inert atmosphere chemistry, researchers can synthesize well-defined polymers with predictable molecular weights and low polydispersities. The ability to precisely control the architecture of poly(2-Chloro-4-fluoro-1-vinylbenzene) opens up new avenues for the design of advanced materials for a wide range of applications in the biomedical and materials science fields.

References

  • Synthesis of block and graft copolymers of styrene by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents | Request PDF - ResearchGate. Available at: [Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules. Available at: [Link]

  • Mechanism and Kinetics of RAFT-Mediated Graft Polymerization of Styrene on a Solid Surface. 1. Experimental Evidence of Surface Radical Migration | Macromolecules - ACS Publications. Available at: [Link]

  • Initiator-chain transfer agent combo in the RAFT polymerization of styrene - RSC Publishing. Available at: [Link]

  • RAFT polymerization - specific polymers. Available at: [Link]

  • Reversible addition−fragmentation chain-transfer polymerization - Wikipedia. Available at: [Link]

  • Ambient Temperature Polymerization of Styrene by Single Electron Transfer Initiation, Followed by Reversible Addition Fragmentation Chain Transfer Control | Request PDF - ResearchGate. Available at: [Link]

  • Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC. Available at: [Link]

  • RAFT-Based Polymers for Click Reactions - MDPI. Available at: [Link]

  • RAFT Agent Design and Synthesis | Macromolecules - ACS Publications. Available at: [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. Available at: [Link]

  • Full article: Synthesis and RAFT polymerization of a novel vinyl monomer containing both triarylimidazole and triazole moieties - Taylor & Francis. Available at: [Link]

  • RAFT-Mediated Polymerization of Styrene in Readily Biodegradable Ionic Liquids | Macromolecules - ACS Publications. Available at: [Link]

  • Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Available at: [Link]

  • Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization | Macromolecules - ACS Publications. Available at: [Link]

  • Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars | Macromolecules - ACS Publications. Available at: [Link]

  • RAFT Based Synthesis of In-house Polymers - Protocols.io. Available at: [Link]

  • RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference - MDPI. Available at: [Link]

  • RAFT General Procedures - Boron Molecular. Available at: [Link]

  • A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents - Universiti Kebangsaan Malaysia. Available at: [Link]

  • Fluoro-chloro-benzene derivatives - EP0437595B1 - Google Patents.
  • The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - Beilstein Journals. Available at: [Link]

  • Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles - Polymer Chemistry (RSC Publishing). Available at: [Link]

Sources

Palladium-catalyzed Heck coupling conditions for 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Palladium-Catalyzed Heck Coupling of 2-Chloro-4-fluoro-1-vinylbenzene

Executive Summary & Strategic Rationale

In modern drug discovery, halogenated styrenes such as 2-chloro-4-fluoro-1-vinylbenzene are highly prized building blocks. The fluorine atom provides metabolic stability and modulates lipophilicity, while the chlorine atom serves as a latent electrophilic handle for downstream cross-coupling.

The primary challenge when utilizing 2-chloro-4-fluoro-1-vinylbenzene in a Mizoroki-Heck reaction is chemoselectivity . The molecule contains both a reactive terminal olefin and an aryl chloride moiety. If an overly electron-rich catalyst system is deployed, the palladium(0) species may oxidatively add to the C–Cl bond, leading to undesired oligomerization or competitive cross-coupling [1].

This application note details a field-proven, chemoselective protocol that exclusively couples the vinyl group with an exogenous aryl bromide/iodide, preserving the C–Cl bond entirely. By utilizing a sterically hindered, moderately electron-donating ligand—specifically Tri-o-tolylphosphine (P(o-tolyl)₃) —we restrict the catalyst's ability to activate the aryl chloride, ensuring a high-yielding, self-validating synthesis of functionalized (E)-stilbene derivatives [2].

Mechanistic Causality & Catalyst Selection

The success of this protocol relies on the precise tuning of the oxidative addition step in the palladium catalytic cycle.

  • Ligand Sterics (The "Herrmann-Beller" Effect): P(o-tolyl)₃ is significantly more sterically demanding than standard triphenylphosphine (PPh₃). This bulkiness favors the formation of a highly active, coordinatively unsaturated 14-electron Pd(0)L₂ species.

  • Electronic Discrimination: While this Pd(0) species rapidly inserts into the relatively weak C–Br or C–I bonds of the coupling partner, it lacks the electron density required to break the stronger C–Cl bond of the 2-chloro-4-fluorophenyl ring[1]. Conversely, if a highly electron-rich, bulky ligand like P(t-Bu)₃ were used, the catalyst would readily activate the C–Cl bond, destroying the chemoselectivity [2].

  • Stereocontrol: The migratory insertion of the olefin and subsequent bond rotation prior to β -hydride elimination is thermodynamically driven to minimize steric clash, resulting in an exceptional preference for the (E)-alkene product (>95:5 E:Z ratio) [3].

HeckCycle Pd_Pre Pd(OAc)2 + 2 P(o-tolyl)3 Precatalyst Pd_0 Pd(0)L2 Active Catalyst Pd_Pre->Pd_0 In situ Reduction OxAdd Oxidative Addition [Ar-Pd(II)-Br]L2 (Fast, Selective for Ar-Br) Pd_0->OxAdd + Aryl Bromide Coord Olefin Coordination (2-Chloro-4-fluorostyrene) OxAdd->Coord - L MigIns Migratory Insertion Syn-Addition Coord->MigIns C-C Bond Formation BetaElim β-Hydride Elimination (E)-Alkene Formation MigIns->BetaElim Bond Rotation Regen Base Promoted Catalyst Regeneration BetaElim->Regen + (E)-Stilbene Product Regen->Pd_0 + Base-HBr - Base

Figure 1: Chemoselective catalytic cycle demonstrating the preservation of the C-Cl bond.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape. Note the catastrophic loss of chemoselectivity when utilizing Buchwald-type or alkyl phosphine ligands (Entry 2).

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)E:Z RatioOutcome / Notes
1 Pd(OAc)₂ (2%) P(o-tolyl)₃ (4%) Et₃N DMF 100 88% >95:5 Optimal: Intact C-Cl bond, high yield.
2Pd₂(dba)₃ (2%)P(t-Bu)₃ (4%)Cy₂NMeDioxane25<10%N/AFailure: Extensive C-Cl activation/oligomerization.
3Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃NMP11075%90:10Moderate: Slower reaction, minor side products.
4Pd(OAc)₂ (2%)P(o-tolyl)₃ (4%)Et₃NToluene10045%>95:5Poor solubility of the active catalytic species.

Standard Operating Protocol (SOP)

Reaction: Coupling of 4-Bromoanisole with 2-Chloro-4-fluoro-1-vinylbenzene. Scale: 10.0 mmol (Translates reliably to multi-gram scale).

Materials & Reagents
  • Electrophile: 4-Bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv)

  • Olefin: 2-Chloro-4-fluoro-1-vinylbenzene (1.88 g, 12.0 mmol, 1.2 equiv)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%)

  • Ligand: Tri-o-tolylphosphine, P(o-tolyl)₃ (122 mg, 0.4 mmol, 4 mol%)

  • Base: Triethylamine, Et₃N (3.0 g, 30.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step): In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tolyl)₃. Seal the flask with a rubber septum. Purge the flask with dry Argon for 5 minutes. Scientific Rationale: Pd(0) is highly susceptible to aerobic oxidation. Strict exclusion of oxygen prevents catalyst deactivation and ensures reproducibility.

  • Reagent Addition: Dissolve 4-Bromoanisole and 2-Chloro-4-fluoro-1-vinylbenzene in 25 mL of anhydrous DMF. Add this solution to the Schlenk flask via syringe. Add Et₃N via syringe.

  • Sparging: Sparge the entire reaction mixture with Argon for an additional 10 minutes using a submerged needle.

  • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. The reaction is self-validating when the Aryl-Br peak disappears while the intact C-Cl isotopic signature (M / M+2 ratio of 3:1) is clearly visible in the product mass spectrum.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and quench with distilled water (50 mL). Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to effectively remove residual DMF. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 5% EtOAc in Hexanes). To remove trace palladium, pass the dissolved product through a short pad of Celite or treat with a metal scavenger (e.g., SiliaMetS® Thiol) prior to final solvent evaporation.

Downstream Applications: Orthogonal Synthesis

By successfully preserving the C–Cl bond during the Heck coupling, drug development professionals can utilize the resulting (E)-1-(4-methoxyphenyl)-2-(2-chloro-4-fluorophenyl)ethene as a versatile intermediate. The intact aryl chloride can now be subjected to orthogonal cross-coupling techniques (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) using more electron-rich catalyst systems (like Pd/XPhos) to build complex, multi-ring API scaffolds.

OrthogonalSynthesis SM 2-Chloro-4-fluoro-styrene + Aryl Bromide Heck Heck Coupling Pd(OAc)2, P(o-tolyl)3 (Chemoselective) SM->Heck Int (E)-Stilbene Derivative (Intact C-Cl Bond) Heck->Int Suzuki Suzuki-Miyaura Pd2(dba)3, XPhos (C-Cl Activation) Int->Suzuki + Aryl Boronic Acid API Multi-Aryl API Scaffold Suzuki->API

Figure 2: Logical workflow demonstrating orthogonal cross-coupling enabled by initial chemoselectivity.

References

  • Heck Reaction—State of the Art. MDPI: Catalysts. Available at:[Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Intermolecular Dehydrogenative Heck Reactions. Chemical Reviews (ACS). Available at:[Link]

Application Notes and Protocols for the Asymmetric Hydroboration of 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Halogenated Alcohols

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral building blocks, particularly those incorporating halogen atoms, offer unique opportunities for medicinal chemists to fine-tune the steric and electronic properties of lead compounds, thereby enhancing their pharmacological profiles. The chiral alcohol, (S)- or (R)-1-(2-chloro-4-fluorophenyl)ethanol, derived from the asymmetric hydroboration of 2-Chloro-4-fluoro-1-vinylbenzene, represents a valuable intermediate. The presence of both chlorine and fluorine atoms on the aromatic ring provides distinct handles for further synthetic transformations, such as cross-coupling reactions, while the chiral secondary alcohol moiety allows for the introduction of diverse functionalities with precise stereochemical control. This guide provides an in-depth exploration of the asymmetric hydroboration techniques applicable to this specific substrate, offering both theoretical understanding and practical, field-proven protocols.

Theoretical Framework: Understanding Asymmetric Hydroboration

Asymmetric hydroboration is a powerful transformation that installs both a hydrogen and a boron atom across a double bond with control over the stereochemistry at the newly formed chiral center. The reaction typically proceeds in two stages: the hydroboration of the alkene to form a chiral organoborane intermediate, followed by an in-situ oxidation to yield the desired chiral alcohol.[1][2] The success of this reaction hinges on the judicious choice of the chiral catalyst and the borane reagent.

Mechanism of Transition Metal-Catalyzed Asymmetric Hydroboration

While classical asymmetric hydroboration often employs stoichiometric chiral borane reagents derived from natural products like α-pinene, modern methods predominantly utilize catalytic amounts of a transition metal complexed with a chiral ligand.[2][3] Rhodium, iridium, copper, and more recently, earth-abundant metals like cobalt, have all been successfully employed.[4][5] The generally accepted catalytic cycle for a metal-catalyzed hydroboration of a vinylarene, such as 2-Chloro-4-fluoro-1-vinylbenzene, is depicted below.[6]

Asymmetric Hydroboration Catalytic Cycle Catalyst_Precursor [M(L)] Catalyst Precursor Active_Catalyst [M(H)(Bpin)(L)] Active Catalyst Catalyst_Precursor->Active_Catalyst Oxidative Addition of HBpin Alkene_Coordination Alkene Coordination Active_Catalyst->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Forms Metal-Alkyl Intermediate Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Forms C-B bond Product Chiral Organoborane Product Reductive_Elimination->Product Product->Catalyst_Precursor Regenerates Catalyst Substrate 2-Chloro-4-fluoro -1-vinylbenzene Substrate->Alkene_Coordination Borane Pinacolborane (HBpin) Borane->Catalyst_Precursor

Figure 1: Generalized catalytic cycle for the metal-catalyzed asymmetric hydroboration of a vinylarene.

The key steps in this cycle are:

  • Oxidative Addition: The borane reagent, commonly pinacolborane (HBpin), undergoes oxidative addition to the low-valent metal center of the catalyst.

  • Alkene Coordination: The vinylarene substrate coordinates to the metal center.

  • Migratory Insertion: The alkene inserts into either the metal-hydride or metal-boryl bond. For vinylarenes, insertion into the metal-hydride bond is generally favored, leading to a benzylic metal intermediate, which dictates the Markovnikov regioselectivity. The chiral ligand environment controls the facial selectivity of this step, thereby establishing the stereochemistry of the product.

  • Reductive Elimination: The chiral organoborane product is released from the metal center, regenerating the active catalyst for the next cycle.

Experimental Protocols

The following protocols are based on established methodologies for the asymmetric hydroboration of substituted styrenes and are adapted for 2-Chloro-4-fluoro-1-vinylbenzene. Researchers should note that optimization of reaction conditions may be necessary to achieve the highest yields and enantioselectivities for this specific substrate.

Protocol 1: Cobalt-Catalyzed Asymmetric Hydroboration

This protocol is adapted from the work of Lu and coworkers on the cobalt-catalyzed asymmetric hydroboration of styrenes, which has shown excellent functional group tolerance, including for halogenated substrates.[5]

Materials and Reagents:

  • 2-Chloro-4-fluoro-1-vinylbenzene

  • Pinacolborane (HBpin)

  • Cobalt(II) acetate (Co(OAc)₂)

  • Chiral Imidazoline Phenyl Picoliamide (ImPPA) ligand (e.g., (S)-L2d from the cited literature)

  • Anhydrous diethyl ether (Et₂O) or Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Experimental Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a dry Schlenk flask is charged with Co(OAc)₂ (2.5 mol%) and the chiral ImPPA ligand (3.0 mol%). Anhydrous diethyl ether (1.0 mL per 1 mmol of substrate) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Hydroboration Reaction: To the catalyst solution, 2-Chloro-4-fluoro-1-vinylbenzene (1.0 mmol, 1.0 equiv) is added, followed by the dropwise addition of pinacolborane (1.2 mmol, 1.2 equiv). The reaction mixture is stirred at room temperature for 18-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Oxidative Workup: Upon completion of the hydroboration, the reaction mixture is cooled to 0 °C. Tetrahydrofuran (2 mL) is added, followed by the slow, dropwise addition of 3 M NaOH solution (1.5 mL) and 30% H₂O₂ solution (1.5 mL). Caution: The addition of hydrogen peroxide is exothermic. The mixture is allowed to warm to room temperature and stirred vigorously for 4-6 hours.

  • Quenching and Extraction: The reaction is carefully quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ to decompose excess hydrogen peroxide. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (S)- or (R)-1-(2-chloro-4-fluorophenyl)ethanol.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydroboration

This protocol is based on well-established rhodium-catalyzed systems for the asymmetric hydroboration of styrenes.[7][8]

Materials and Reagents:

  • 2-Chloro-4-fluoro-1-vinylbenzene

  • Pinacolborane (HBpin)

  • [Rh(cod)₂]BF₄ or [Rh(cod)Cl]₂ (1.0 mol%)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP or a JOSIPHOS-type ligand) (1.1 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) or THF

  • Standard reagents for oxidative workup and purification as listed in Protocol 1.

Experimental Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a dry Schlenk flask is charged with the rhodium precursor (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%). Anhydrous and degassed solvent (CH₂Cl₂ or THF, 0.5 mL per 1 mmol of substrate) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Hydroboration Reaction: The solution of 2-Chloro-4-fluoro-1-vinylbenzene (1.0 mmol, 1.0 equiv) in the same anhydrous solvent (0.5 mL) is added to the catalyst solution. The mixture is cooled to the desired temperature (typically between -20 °C and room temperature, optimization may be required). Pinacolborane (1.15 mmol, 1.15 equiv) is then added dropwise. The reaction is stirred at this temperature for 4-18 hours, monitoring by TLC or GC-MS.[8]

  • Oxidative Workup and Purification: The workup and purification procedure is identical to that described in Protocol 1.

Data Presentation and Analysis

The successful synthesis of chiral 1-(2-chloro-4-fluorophenyl)ethanol requires careful analysis to determine the yield, purity, and enantiomeric excess of the product.

Table 1: Expected Product Characterization Data

PropertyData
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
Appearance Likely a solid or oil at room temperature.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals for aromatic protons, the methine proton (CH-OH), the methyl group (CH₃), and the hydroxyl proton (OH). The aromatic region will show complex splitting due to the chlorine and fluorine substituents.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) Expected signals for the aromatic carbons (with C-F coupling), the carbon bearing the hydroxyl group, and the methyl carbon.
Enantiomeric Excess (ee) To be determined by chiral HPLC or SFC.

Note: Specific NMR chemical shifts can be influenced by solvent and concentration. It is recommended to acquire a spectrum of the racemic material for comparison.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a critical measure of the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred methods for this analysis.

General Procedure for Chiral HPLC/SFC Method Development:

  • Column Selection: A variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, etc.) are often a good starting point for the separation of chiral alcohols.[9][10]

  • Mobile Phase Screening:

    • For HPLC (Normal Phase): A mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A screening of different ratios (e.g., 90:10, 80:20 hexanes:isopropanol) should be performed.[6]

    • For SFC: The primary mobile phase is supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).[11][12] Screening different alcohol modifiers is recommended as it can significantly impact selectivity.[11]

  • Optimization: Once baseline separation of the two enantiomers is achieved, the method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.

  • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm) is typically used.

Chiral_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Enantiomeric Excess Determination Crude_Product Crude 1-(2-chloro-4-fluorophenyl)ethanol Chiral_HPLC_SFC Chiral HPLC or SFC Analysis Crude_Product->Chiral_HPLC_SFC Racemic_Standard Prepare Racemic Standard Racemic_Standard->Chiral_HPLC_SFC Integration Integrate Peak Areas of Enantiomers Chiral_HPLC_SFC->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation Result Final ee Value Calculation->Result

Sources

Application Note: Controlled Synthesis of Fluorinated Polystyrene Derivatives from 2-Chloro-4-fluoro-1-vinylbenzene via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative characterization of fluorinated polymers.

Introduction & Mechanistic Rationale

Fluorinated polystyrene derivatives are highly sought after in advanced materials science and biomedicine due to their unique physicochemical properties, including extreme hydrophobicity, low surface energy, chemical inertness, and utility as 19F Magnetic Resonance Imaging (MRI) tracking probes. The monomer 2-Chloro-4-fluoro-1-vinylbenzene presents a unique synthetic profile: the ortho-chloro substituent provides steric bulk that modulates backbone rigidity, while the para-fluoro group exerts a strong inductive electron-withdrawing effect.

To achieve polymers with predictable molecular weights, precise end-group fidelity, and low dispersity ( Đ<1.2 ), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice. Conventional free radical polymerization of fluorinated styrenes often leads to broad molecular weight distributions and uncontrolled termination events. By employing a dithioester-based Chain Transfer Agent (CTA), RAFT establishes a dynamic equilibrium between active propagating radicals and dormant polymer chains, ensuring uniform chain growth[1].

Causality in Reagent Selection
  • Chain Transfer Agent (CTA): 2-Cyanoprop-2-yl dithiobenzoate (CPDB). The dithiobenzoate Z-group (phenyl ring) provides optimal stabilization of the intermediate radical during the addition-fragmentation step. The cyanopropyl R-group is an excellent leaving group that efficiently re-initiates styrenic monomers.

  • Initiator: Azobisisobutyronitrile (AIBN). Selected for its steady decomposition kinetics at 70 °C, providing a constant, low concentration of primary radicals to minimize bimolecular termination.

  • Solvent: Toluene. A non-polar aromatic solvent that readily dissolves both the fluorinated monomer and the resulting hydrophobic polymer, while exhibiting a near-zero chain transfer constant.

RAFT_Mechanism Initiator Initiator (AIBN) Decomposition PrimaryRadical Primary Radical (I•) Initiator->PrimaryRadical Heat (70°C) PropagatingRadical Propagating Radical (Pn•) PrimaryRadical->PropagatingRadical + Monomer Monomer1 Monomer (2-Cl-4-F-Styrene) Monomer1->PropagatingRadical IntermediateRadical Intermediate Radical PropagatingRadical->IntermediateRadical + CTA CTA RAFT Agent (CPDB) (Dithiobenzoate) CTA->IntermediateRadical DormantPolymer Dormant Polymer (Pn-CTA) IntermediateRadical->DormantPolymer Fragmentation NewRadical Leaving Group Radical (R•) IntermediateRadical->NewRadical Release NewRadical->PropagatingRadical + Monomer (Re-initiation)

Figure 1: RAFT polymerization mechanism and dynamic equilibrium for 2-chloro-4-fluorostyrene.

Experimental Protocol: A Self-Validating System

This protocol is designed for a target Degree of Polymerization (DP) of 100, utilizing a molar ratio of [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.1 .

Phase 1: Monomer Purification

Commercial styrenic monomers are shipped with phenolic inhibitors (e.g., tert-butylcatechol) to prevent autopolymerization. These must be removed, as they will quench the primary radicals and completely halt the RAFT process.

  • Pack a glass column with 5 cm of activated basic alumina ( Al2​O3​ ).

  • Pass 15.65 g (approx. 100 mmol) of 2-Chloro-4-fluoro-1-vinylbenzene through the column.

  • Validation Checkpoint: The eluted monomer should be perfectly colorless. Analyze via GC-MS to confirm the absence of the inhibitor peak.

Phase 2: Reaction Setup & Degassing

Oxygen acts as a diradical and will rapidly react with carbon-centered propagating radicals to form stable, unreactive peroxy radicals. Strict anaerobic conditions are mandatory[2].

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add:

    • Purified 2-Chloro-4-fluoro-1-vinylbenzene: 15.65 g (100 mmol)

    • CPDB (CTA): 221.3 mg (1.0 mmol)

    • AIBN (Initiator): 16.4 mg (0.1 mmol)

    • Anhydrous Toluene: 15.0 mL

  • Seal the flask with a rubber septum. The solution will appear distinctively pink/red due to the dithiobenzoate CTA.

  • Perform three consecutive Freeze-Pump-Thaw (FPT) cycles:

    • Freeze the mixture in liquid nitrogen.

    • Pump (apply high vacuum) for 5 minutes to remove headspace gases.

    • Thaw in a room-temperature water bath under a static Argon atmosphere.

  • Validation Checkpoint: During the final thaw cycle, no gas bubbles should evolve from the solution, confirming complete deoxygenation.

Phase 3: Polymerization
  • Backfill the Schlenk flask with Argon.

  • Immerse the flask in a pre-heated oil bath at 70 °C .

  • Stir continuously at 400 rpm for 16 hours.

  • Mechanistic Insight: The rate of polymerization for ortho-halogenated styrenes is slightly retarded compared to unsubstituted styrene due to steric hindrance; 16 hours typically yields ~70-80% conversion.

Phase 4: Termination & Purification
  • Quench the polymerization by removing the flask from the oil bath, opening it to air, and cooling it rapidly in an ice bath.

  • Dilute the viscous polymer solution with 10 mL of THF.

  • Precipitate the polymer by adding the solution dropwise into 500 mL of vigorously stirred, ice-cold methanol.

  • Causality: Fluorinated polystyrenes are highly hydrophobic and insoluble in polar protic solvents. The unreacted monomer remains soluble in methanol, allowing for clean phase separation[3].

  • Filter the pinkish polymer precipitate and dry under vacuum at 40 °C for 24 hours.

  • Validation Checkpoint: The final polymer should retain a faint pink hue, visually validating the retention of the dithiobenzoate end-group (high end-group fidelity).

Protocol_Workflow Step1 1. Monomer Purification QC1 QC: Basic Alumina (Remove Inhibitor) Step1->QC1 Step2 2. Reaction Setup QC1->Step2 QC2 QC: Freeze-Pump-Thaw (Degassing) Step2->QC2 Step3 3. RAFT Polymerization QC2->Step3 Step4 4. Polymer Precipitation Step3->Step4 QC4 QC: Cold Methanol (Remove Monomer) Step4->QC4 Step5 5. Characterization QC4->Step5

Figure 2: Step-by-step experimental workflow with self-validating QC checkpoints.

Quantitative Data Presentation & Characterization

In a properly controlled RAFT polymerization, the number-average molecular weight ( Mn​ ) increases linearly with monomer conversion, and the dispersity ( Đ ) remains narrow. The theoretical molecular weight is calculated as:

Mn,theoretical​=([CTA]0​[M]0​​×Conversion×MWmonomer​)+MWCTA​

Table 1: Expected Kinetic Evolution of Poly(2-chloro-4-fluorostyrene) at 70 °C

Time (hours)Monomer Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ (GPC)*Dispersity ( Đ )
2.015%2,5702,6501.12
6.038%6,1716,3001.09
12.062%9,92910,1001.11
16.078%12,43412,6501.14

*Experimental Mn​ is determined via Gel Permeation Chromatography (GPC) calibrated with narrow polystyrene standards in THF.

Spectroscopic Validation
  • 1H NMR ( CDCl3​ ): Disappearance of vinyl protons ( δ 5.3 - 6.8 ppm) and appearance of broad polymer backbone protons ( δ 1.2 - 2.2 ppm). The terminal phenyl protons from the dithiobenzoate group can be observed at δ 7.8 ppm, allowing for end-group analysis.

  • 19F NMR ( CDCl3​ ): A broad signal around δ -115 ppm confirms the incorporation of the fluorine atom into the polymer matrix.

References

  • Directed synthesis of copolymers based on fluorine-containing styrene derivatives: RAFT polymerization. Fluorine Notes. [Link][1]

  • Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. National Center for Biotechnology Information (PMC).[Link][2]

  • New Highly Fluorinated Styrene-Based Materials with Low Surface Energy Prepared by ATRP. Macromolecules.[Link][3]

Sources

Application Notes and Protocols for 2-Chloro-4-fluoro-1-vinylbenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Material Properties with Halogenated Vinyl Monomers

In the pursuit of novel materials with tailored functionalities, the strategic incorporation of halogen atoms into monomeric building blocks offers a powerful tool for chemists and materials scientists. The presence of chlorine and fluorine on an aromatic vinyl monomer, such as 2-Chloro-4-fluoro-1-vinylbenzene, presents a unique combination of electronic and steric effects that can be harnessed to develop advanced polymers. These polymers are anticipated to exhibit enhanced thermal stability, chemical resistance, and specific optical and dielectric properties, making them promising candidates for applications ranging from high-performance coatings and specialty films to advanced dielectrics in microelectronics.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-fluoro-1-vinylbenzene as a monomer in the synthesis of advanced polymeric materials. We will delve into the principles behind its polymerization, provide detailed, field-proven protocols for its controlled polymerization, and discuss the characterization and potential applications of the resulting polymers.

Monomer Profile: 2-Chloro-4-fluoro-1-vinylbenzene

2-Chloro-4-fluoro-1-vinylbenzene, also known as 4-chloro-3-fluorostyrene, is a substituted styrene monomer with the following chemical structure:

Chemical Structure:

The presence of both a chloro and a fluoro group on the phenyl ring influences the monomer's reactivity and the properties of the resulting polymer. The electron-withdrawing nature of the halogens can affect the electron density of the vinyl group, influencing its polymerization behavior.

Physicochemical Properties:

PropertyValue
Molecular FormulaC8H6ClF
Molecular Weight156.58 g/mol [3]
AppearanceExpected to be a liquid
Boiling PointNot readily available
DensityNot readily available

Note: Detailed experimental physical properties for this specific monomer are not widely published. The data is based on its chemical structure and analogy to similar compounds.

Polymerization Strategies for 2-Chloro-4-fluoro-1-vinylbenzene

The vinyl group of 2-Chloro-4-fluoro-1-vinylbenzene allows for its polymerization through various radical-mediated techniques. For the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity), controlled radical polymerization (CRP) methods are highly recommended.[1][4] Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for styrenic monomers.[5][6]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. This process allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and low polydispersities.

Conceptual Workflow for ATRP of 2-Chloro-4-fluoro-1-vinylbenzene

ATRP_Workflow Monomer 2-Chloro-4-fluoro- 1-vinylbenzene Reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 90-110°C) Monomer->Reaction Initiator Alkyl Halide Initiator (e.g., Ethyl α-bromoisobutyrate) Initiator->Reaction Catalyst Copper(I) Halide (e.g., CuBr) Catalyst->Reaction Ligand Ligand (e.g., PMDETA) Ligand->Reaction Solvent Anisole or Toluene Solvent->Reaction Polymerization Controlled Polymerization Reaction->Polymerization Quench Quenching (Exposure to air) Polymerization->Quench Purification Purification (Precipitation in Methanol) Quench->Purification Polymer Poly(2-chloro-4-fluoro-1-vinylbenzene) Purification->Polymer

Caption: General workflow for the Atom Transfer Radical Polymerization (ATRP) of 2-Chloro-4-fluoro-1-vinylbenzene.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP method that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[7][8] The choice of CTA is crucial and depends on the monomer being polymerized. For styrenic monomers, dithiobenzoates or trithiocarbonates are often effective.[7]

Mechanism of RAFT Polymerization

RAFT_Mechanism Initiation Initiator → 2R• Propagation1 R• + M → Pn• Initiation->Propagation1 Pre_Equilibrium Pre-Equilibrium Pn• + RAFT Agent ⇌ Intermediate• Propagation1->Pre_Equilibrium CTA RAFT Agent (Z-C(=S)S-R) CTA->Pre_Equilibrium Fragmentation1 Intermediate• ⇌ Pn-S-C(=S)-Z + R• Pre_Equilibrium->Fragmentation1 Reinitiation R• + M → Pm• Fragmentation1->Reinitiation Main_Equilibrium Main Equilibrium Pn• + Dormant Chain ⇌ Intermediate• ⇌ Pn-S-C(=S)-S-Pm Reinitiation->Main_Equilibrium Termination Termination Pn• + Pm• → Dead Polymer Main_Equilibrium->Termination

Caption: Simplified mechanism of RAFT polymerization.

Experimental Protocols

The following protocols are based on established procedures for the controlled polymerization of analogous fluorinated styrenes and are expected to be applicable to 2-Chloro-4-fluoro-1-vinylbenzene with minor modifications.

Protocol 1: Synthesis of Poly(2-chloro-4-fluoro-1-vinylbenzene) via ATRP

Materials:

  • 2-Chloro-4-fluoro-1-vinylbenzene (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Pass the 2-Chloro-4-fluoro-1-vinylbenzene monomer through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Addition of Reagents: Under a positive nitrogen pressure, add anisole (e.g., 5 mL), the purified monomer (e.g., 5 mmol), and PMDETA (e.g., 0.05 mmol).

  • Stir the mixture to allow for the formation of the copper-ligand complex.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Initiation: While stirring at room temperature, add the initiator, EBiB (e.g., 0.05 mmol), via a gastight syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Isolation: After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Dilute the mixture with a small amount of a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Expected Outcome: A well-defined poly(2-chloro-4-fluoro-1-vinylbenzene) with a predictable molecular weight and a narrow molecular weight distribution (typically Mw/Mn < 1.3).

Protocol 2: Synthesis of Poly(2-chloro-4-fluoro-1-vinylbenzene) via RAFT Polymerization

Materials:

  • 2-Chloro-4-fluoro-1-vinylbenzene (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (or a suitable dithiobenzoate) (RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Monomer and Initiator Purification: Purify the monomer as described in Protocol 1. Recrystallize AIBN from methanol if necessary.

  • Reaction Setup: In a Schlenk tube, combine the purified monomer (e.g., 10 mmol), the RAFT agent (e.g., 0.1 mmol), AIBN (e.g., 0.02 mmol), and 1,4-dioxane (e.g., 5 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time, monitoring conversion as in the ATRP protocol.

  • Termination and Isolation: Quench the reaction by cooling the tube in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.[9]

Expected Outcome: A polymer with controlled molecular weight and low polydispersity, exhibiting the characteristic end groups from the RAFT agent.

Characterization of Poly(2-chloro-4-fluoro-1-vinylbenzene)

Table of Characterization Techniques:

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the polymer structure, determine monomer conversion, and analyze end-group functionality.¹H NMR will show broad peaks corresponding to the polymer backbone and aromatic protons. ¹³C NMR will confirm the carbon skeleton. ¹⁹F NMR will show a signal corresponding to the fluorine atom on the phenyl ring.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).For a successful controlled polymerization, a narrow, monomodal peak is expected, with PDI values typically below 1.3.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.The Tg will provide information about the polymer's amorphous nature and its thermal properties. Fluorination is known to potentially increase the Tg compared to unsubstituted polystyrene.[10]
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition temperature of the polymer.TGA will show the temperature at which the polymer begins to degrade, providing insights into its thermal stability. Fluorinated polymers generally exhibit high thermal stability.[10]

Potential Applications in Advanced Materials Science

The unique combination of chlorine and fluorine atoms in poly(2-chloro-4-fluoro-1-vinylbenzene) is anticipated to impart a range of desirable properties, opening up possibilities for various high-performance applications.

  • High-Performance Coatings: The inherent chemical resistance and thermal stability of fluorinated polymers make them excellent candidates for protective coatings in harsh environments.[1] The presence of the chloro group may further enhance adhesion to certain substrates.

  • Low-Dielectric Constant Materials: Fluorinated polymers are known for their low dielectric constants, a critical property for insulating materials in microelectronics to reduce signal delay and cross-talk.[5]

  • Hydrophobic and Oleophobic Surfaces: The low surface energy of fluorinated polymers leads to surfaces that are repellent to both water and oils.[1] This property is valuable for creating self-cleaning surfaces and anti-fouling coatings.[11][12]

  • Specialty Optical Materials: The introduction of fluorine can lower the refractive index of a polymer, which is beneficial for applications in optical fibers and anti-reflective coatings.

  • Functional Polymer Precursors: The chloro and fluoro substituents can serve as reactive handles for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties.[13][14]

Conclusion

2-Chloro-4-fluoro-1-vinylbenzene is a promising monomer for the development of advanced functional polymers. Through the application of controlled radical polymerization techniques such as ATRP and RAFT, it is possible to synthesize well-defined polymers with tailored molecular weights and narrow polydispersity. The resulting poly(2-chloro-4-fluoro-1-vinylbenzene) is expected to possess a unique combination of thermal stability, chemical resistance, and desirable dielectric and surface properties. The protocols and characterization guidelines provided herein offer a solid foundation for researchers to explore the potential of this monomer in creating next-generation materials for a wide array of applications.

References

  • Directed synthesis of copolymers based on fluorine-containing styrene deriv
  • PubChem. 1-Chloro-2-fluoro-4-vinylbenzene. National Center for Biotechnology Information. [Link]

  • Gody, G., et al. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Polymer Chemistry, 2013, 4(6), 1851-1876.
  • Limer, A., et al. Preparation of Poly(2,3,4,5,6-pentafluorostyrene) and Block Copolymers with Styrene by ATRP. Macromolecules, 2003, 36(5), 1377-1383.
  • Moad, G., Rizzardo, E., & Thang, S. H. Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 2005, 58(6), 379-410.
  • Nasirtabrizi, M. H., et al. Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 2013, 25(1), 119-123.
  • Fischer, H. Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Macromolecules, 1997, 30(19), 5666-5672.
  • Moad, G., Rizzardo, E., & Thang, S. H. Living radical polymerization by the RAFT process—a review.
  • Khan, M. A., et al. Free-radical-initiated copolymerization of 2-chlorostyrene, 4-chlorostyrene, and 2,6-dichlorostyrene with maleic anhydride. Journal of Applied Polymer Science, 2004, 93(4), 1874-1882.
  • Li, J., et al. Soluble poly(4-fluorostyrene): a high-performance dielectric electret for organic transistors and memories. Journal of Materials Chemistry C, 2017, 5(33), 8396-8403.
  • Synthesis and characterization of 4-chloromethylstyrene polymers containing bulky organosilicon groups. (URL not available)
  • Brown, C., Ghosh, S., & Gupta, K. RAFT Based Synthesis of In-house Polymers. protocols.io. [Link]

  • Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene. (URL not available)
  • Sharma, R., et al. Synthesis-through-ATRP-and-Characterization-of-hydrophobic-polystyrene-block-polyethylene-glycol-block-polystyrene-tri-block-copolymer-A-simple-laboratory-approach. Macromolecules: An Indian Journal, 2013, 9(4), 117-124.
  • Lee, J. H., et al. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings. Macromolecular Research, 2018, 26(9), 814-819.
  • Copolymerization of 2-Chloro-Substituted p-Cyclopropylstyrenes with Styrene and Properties of the Resulting Copolymers. (URL not available)
  • NIST. Benzene, 1-chloro-4-fluoro-. NIST Chemistry WebBook. [Link]

  • Matrix Fine Chemicals. 2-CHLORO-4-FLUORO-1-METHYLBENZENE. [Link]

  • Microscale Synthesis and Characterization of Polystyrene: NSF-POLYED Scholars Project. (URL not available)
  • Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Co
  • ChemSrc. 1-chloro-4-vinylbenzene. [Link]

  • Sienkiewicz, N., et al. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s.

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of 2-Chloro-4-fluoro-1-vinylbenzene as a strategic starting material for the synthesis of high-value pharmaceutical intermediates. Its unique molecular architecture, featuring a reactive vinyl group and a halogenated aromatic ring, offers multiple, distinct reaction sites for sophisticated molecular construction. We present detailed, field-proven protocols for four critical transformations: Palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions, Sharpless asymmetric dihydroxylation for introducing chirality, and epoxidation to generate reactive intermediates. This document is designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.

Introduction: The Strategic Value of 2-Chloro-4-fluoro-1-vinylbenzene

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecules is paramount. The starting material, 2-Chloro-4-fluoro-1-vinylbenzene, has emerged as a versatile and economically significant building block. Its utility is rooted in two key structural features:

  • The Vinyl Group: A locus of reactivity, susceptible to a wide array of transformations including oxidation, reduction, and carbon-carbon bond formation. It is the primary handle for building out molecular complexity and introducing stereocenters.

  • The Halogenated Phenyl Ring: The chloro and fluoro substituents provide both steric and electronic influence on the molecule's reactivity. The chlorine atom, in particular, serves as an effective leaving group for cross-coupling reactions, allowing for the construction of biaryl systems, a common motif in pharmacologically active compounds.[1][2]

This guide moves beyond a simple recitation of reactions and provides a framework for understanding how and why specific protocols are employed to leverage these features in the synthesis of valuable drug precursors.

Palladium-Catalyzed C-C Bond Formation: Building Core Scaffolds

Palladium-catalyzed cross-coupling reactions are foundational in pharmaceutical synthesis for their reliability and functional group tolerance.[3][4] We will explore two key examples using 2-Chloro-4-fluoro-1-vinylbenzene.

The Mizoroki-Heck Reaction: Arylation of the Vinyl Group

The Heck reaction is a powerful method for forming a new carbon-carbon bond between an aryl halide and an alkene.[5][6] In this protocol, we utilize 2-Chloro-4-fluoro-1-vinylbenzene as the alkene component, coupling it with an aryl iodide to create a substituted stilbene derivative.

Scientific Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst first undergoes oxidative addition into the aryl-halide bond.[5] The alkene (our vinylbenzene substrate) then coordinates and inserts into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired product and a hydrido-palladium complex. The base is essential to neutralize the generated H-X and regenerate the active Pd(0) catalyst, thus closing the loop.[3][5] The choice of a phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.

Experimental Protocol: Synthesis of (E)-1-(2-Chloro-4-fluorophenyl)-2-phenylethene

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add iodobenzene (1.0 eq), 2-Chloro-4-fluoro-1-vinylbenzene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 100 °C and maintain with vigorous stirring for 12-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Add Reagents: - Aryl Halide - 2-Chloro-4-fluoro-1-vinylbenzene - Pd(OAc)₂ / PPh₃ - K₂CO₃ - DMF heat Heat to 100°C under N₂ (12-16h) reagents->heat extract Aqueous Work-up & Extraction heat->extract purify Column Chromatography extract->purify Crude Product product Final Product: Substituted Stilbene purify->product

Caption: Workflow for the Mizoroki-Heck Reaction.

The Suzuki-Miyaura Coupling: Biaryl Synthesis

The Suzuki-Miyaura coupling is the reaction between an organoboron compound and an organic halide, catalyzed by palladium.[7][8] Here, we leverage the chloro-substituent on the aromatic ring of 2-Chloro-4-fluoro-1-vinylbenzene as the electrophilic partner.

Scientific Rationale: This reaction also follows a Pd(0)/Pd(II) cycle. The key transmetalation step, where the organic group from the boron atom is transferred to the palladium center, requires activation of the boronic acid with a base.[9] The presence of water in the solvent system is often crucial for facilitating this step and enhancing reaction rates. The choice of a more electron-rich ligand compared to the Heck reaction can be beneficial for the oxidative addition into the relatively less reactive C-Cl bond.

Experimental Protocol: Synthesis of 4-Fluoro-2-vinylbiphenyl

  • Reactor Setup: In a Schlenk flask, combine 2-Chloro-4-fluoro-1-vinylbenzene (1.0 eq), phenylboronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq) and toluene.

  • Reaction Execution: Degas the mixture by bubbling argon through it for 20 minutes. Heat the reaction to 90 °C under an argon atmosphere and stir vigorously for 8-12 hours until the starting material is consumed (monitored by GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with toluene. Combine the organic fractions, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter and concentrate the solution under reduced pressure. Purify the resulting oil via silica gel chromatography to obtain the desired biaryl product.

G start Combine Reactants: - 2-Chloro-4-fluoro-1-vinylbenzene - Phenylboronic Acid - Pd(PPh₃)₄ add_solvents Add Toluene & Aqueous Na₂CO₃ start->add_solvents degas Degas with Argon add_solvents->degas react Heat to 90°C (8-12h) degas->react workup Phase Separation & Extraction react->workup purify Silica Gel Chromatography workup->purify end Final Product: Biaryl Intermediate purify->end

Caption: Workflow for the Suzuki-Miyaura Coupling.

Stereoselective Transformations of the Vinyl Group

Introducing chirality is a critical step in synthesizing modern pharmaceuticals. The vinyl group of our starting material is an ideal handle for asymmetric reactions.

Sharpless Asymmetric Dihydroxylation: Access to Chiral Diols

The Sharpless Asymmetric Dihydroxylation is a highly reliable and predictable method for converting alkenes into chiral diols with high enantioselectivity.[10][11][12] The resulting 1-(2-chloro-4-fluorophenyl)ethane-1,2-diol is a valuable chiral building block.

Scientific Rationale: This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). The ligand-osmium complex coordinates to the alkene face-selectively, leading to a chiral osmate ester intermediate. Hydrolysis of this ester yields the diol and a reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]), is required to re-oxidize the osmium back to its active Os(VIII) state, allowing the catalytic cycle to continue. The commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β) conveniently contain the catalyst, ligand, and co-oxidant.

Experimental Protocol: Synthesis of (S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diol

  • Reactor Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add AD-mix-β (containing the (DHQ)₂PHAL ligand for the (S)-diol) to the cold solvent and stir until both phases are clear. Then, add methanesulfonamide (CH₃SO₂NH₂, 1.0 eq).

  • Substrate Addition: Add 2-Chloro-4-fluoro-1-vinylbenzene (1.0 eq) to the vigorously stirred mixture. The mixture may become yellow/orange.

  • Reaction Execution: Maintain the reaction at 0 °C for 18-24 hours. The color may change to a deeper orange/brown. Monitor the reaction's progress by TLC.

  • Quenching and Work-up: Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction and Isolation: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with 2M KOH, then with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the enantiomerically enriched diol.

G cluster_prep 1. Preparation (0°C) cluster_reaction 2. Reaction (0°C) cluster_workup 3. Work-up prep_mix Prepare t-BuOH/H₂O Add AD-mix-β Add CH₃SO₂NH₂ add_substrate Add Vinylbenzene Substrate prep_mix->add_substrate stir Stir for 18-24h add_substrate->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Recrystallization or Chromatography) extract->purify product Chiral Diol Product purify->product

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Epoxidation: Formation of a Reactive Three-Membered Ring

Epoxidation of the vinyl group creates a strained oxirane ring, a versatile intermediate that can be opened by a wide range of nucleophiles to install new functional groups.[13][14][15]

Scientific Rationale: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) and at controlled temperatures to prevent side reactions and ensure the stability of the peroxy acid.

Experimental Protocol: Synthesis of 2-(2-Chloro-4-fluorophenyl)oxirane

  • Reactor Setup: Dissolve 2-Chloro-4-fluoro-1-vinylbenzene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.3 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction with additional DCM. Wash the mixture sequentially with a 10% aqueous solution of sodium bisulfite (to destroy excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be used directly or purified by vacuum distillation or chromatography.

Summary of Synthetic Protocols

The following table summarizes the key parameters for the described transformations, providing a quick reference for experimental planning.

Reaction Key Reagents Product Type Typical Yield Key Selectivity
Mizoroki-Heck Pd(OAc)₂, PPh₃, K₂CO₃, Aryl-ISubstituted Stilbene70-85%High (E)-isomer selectivity[3]
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, Aryl-B(OH)₂Biaryl Compound75-90%N/A
Asymmetric Dihydroxylation AD-mix-β, OsO₄ (cat.), K₃[Fe(CN)₆]Chiral Diol80-95%>95% ee[10]
Epoxidation m-CPBAEpoxide (Oxirane)85-95%N/A

Conclusion

2-Chloro-4-fluoro-1-vinylbenzene stands out as a highly adaptable and valuable platform for the synthesis of pharmaceutical intermediates. The protocols detailed herein for cross-coupling, asymmetric dihydroxylation, and epoxidation represent robust and scalable methods to access diverse and complex molecular scaffolds. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively harness the reactivity of this starting material to accelerate the drug development pipeline. The provided step-by-step procedures serve as a validated starting point for laboratory synthesis and further process optimization.

References

  • Jacobsen, E. N., et al. (1993). Catalytic Asymmetric Dihydroxylation. In Catalytic Asymmetric Synthesis. VCH Publishers. [Link not directly available, but widely cited in sources[10][11]]

  • Sharpless, K. B., et al. (1992). The catalytic asymmetric dihydroxylation. Chemical Reviews, 92(5), 965-981. [This is a foundational review, though a direct URL is not provided in the search results, its existence is confirmed by citation patterns[12]].

  • Prakash, G. K. S., et al. (2000). Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine. Journal of the Chemical Society, Perkin Transactions 1, (20), 3465-3469. [Link][16]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link][3]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link][12]

  • Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry, 5(8), 759-793. [Link not directly available, but content confirms biocatalytic routes[17]].

  • SynArchive. (n.d.). Suzuki Coupling. Retrieved from SynArchive. [Link][7]

  • Chem-Station. (2009). Mizoroki-Heck Reaction. Retrieved from Chem-Station website. [Link][6]

  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition), 2005-II. [Link][18]

  • Google Patents. (n.d.). EP0100488A1 - Fluoroepoxides and a process for production thereof. Retrieved from Google Patents. [13]

  • Wang, C., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8438–8447. [Link][19]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 164. [Link][4]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link][8]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Request PDF. [Link][20]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link][9]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from Organic Chemistry Portal. [Link][14]

  • Beilstein Journals. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1234-1245. [Link][1][2]

  • PubMed. (2002). Preparation and Reactions of 2-chloro-3,4-epoxy-1-butene: A Convenient Route to (Z)-3-chloroallylic Alcohols. The Journal of Organic Chemistry, 67(11), 3701-3704. [Link][15]

Sources

Troubleshooting & Optimization

How to prevent auto-polymerization of 2-Chloro-4-fluoro-1-vinylbenzene during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-4-fluoro-1-vinylbenzene

A Guide to Preventing Auto-Polymerization During Storage

Welcome to the technical support center for 2-Chloro-4-fluoro-1-vinylbenzene. This guide is designed for our scientific and research partners. As Senior Application Scientists, we understand that the stability of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the integrity of 2-Chloro-4-fluoro-1-vinylbenzene during storage.

Frequently Asked Questions (FAQs)

Q1: I've noticed the viscosity of my 2-Chloro-4-fluoro-1-vinylbenzene has increased. What is happening?

A: An increase in viscosity is a primary indicator of polymerization. 2-Chloro-4-fluoro-1-vinylbenzene, like other vinyl aromatic compounds such as styrene, is susceptible to auto-polymerization.[1][2] This process is typically a free-radical chain reaction that converts individual monomer units into long polymer chains, leading to a noticeable thickening of the liquid and, in advanced stages, the formation of a solid polymer.

The polymerization process occurs in three main stages:

  • Initiation: The formation of a free radical, an atom or molecule with an unpaired electron. This can be triggered by heat, ultraviolet (UV) light, or the presence of an initiator (e.g., peroxides).[3]

  • Propagation: The newly formed radical attacks the vinyl group of a monomer molecule, adding it to the chain and regenerating the radical at the new chain end. This process repeats, rapidly increasing the chain length.[3]

  • Termination: The growing polymer chain is deactivated when two radicals combine, ending the propagation.[3][4]

This unwanted polymerization can compromise your experiments by introducing impurities and altering the molar concentration of the active monomer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) (Heat, Light) R Radical (R•) I->R forms RM Monomer Radical (RM•) R->RM + M M Monomer (M) RM_prop RM• RMnM Growing Chain (RMnM•) RM_prop->RMnM + nM RMnM_term RMnM• DeadPolymer Inactive Polymer RMnM_term->DeadPolymer combines with RMmM• RMnM_term2 RMmM•

Caption: Free-Radical Polymerization Workflow.

Q2: What are the optimal storage conditions to prevent auto-polymerization?

A: Preventing polymerization requires controlling the factors that initiate it: heat, light, and the presence of oxygen. The following conditions are critical for maintaining the stability of 2-Chloro-4-fluoro-1-vinylbenzene.

ParameterRecommendationRationale
Temperature 2 - 8 °C (36 - 46 °F) [5]Low temperatures reduce the kinetic energy of monomer molecules, significantly decreasing the rate of thermally-induced radical formation.[3]
Atmosphere Inert Gas (Nitrogen or Argon) [5]Excludes atmospheric oxygen. While oxygen can inhibit polymerization in some cases, it can also react with the monomer to form peroxides, which are potent polymerization initiators.[6][7] An inert atmosphere is the safest approach.
Light Amber or Opaque Container Protects the material from light, especially UV radiation, which can provide the energy to initiate radical formation (photo-initiation).[8]
Container Tightly Sealed [5][9]Prevents the ingress of atmospheric oxygen and moisture and stops the potential escape of any added inhibitor.

Following these storage protocols is the first and most crucial step in preventing auto-polymerization. A Safety Data Sheet (SDS) for a similar compound confirms the need for refrigeration and storage under an inert gas.[5]

Q3: My bottle of 2-Chloro-4-fluoro-1-vinylbenzene lists an inhibitor. What is it and how does it work?

A: Commercial vinyl monomers are almost always supplied with a small amount of a polymerization inhibitor.[2] These are chemical compounds that act as radical scavengers. Their primary function is to react with and neutralize any free radicals that may form, thereby terminating the polymerization chain before it can propagate.[2][3]

Common inhibitors for vinyl aromatic compounds include:

  • 4-tert-Butylcatechol (TBC): A widely used inhibitor that is particularly effective in the presence of a small amount of oxygen.[1][2]

  • Hydroquinone (HQ) and 4-Methoxyphenol (MEHQ): Phenolic compounds that function similarly to TBC and are easily removed before use.[2]

  • Hindered Amine Light Stabilizers (HALS): These compounds and their derivatives, such as nitroxyl radicals (e.g., TEMPO), are highly efficient radical scavengers.[2][8][10]

The inhibitor acts as a crucial line of defense. It has a defined induction period during which it is consumed; once the inhibitor is depleted, polymerization can proceed at a normal rate.[2] Therefore, proper storage is still essential to prolong the effectiveness of the inhibitor.

G PropagatingChain Growing Polymer Chain (P•) InactivePolymer Terminated Polymer (PH) PropagatingChain->InactivePolymer H-atom transfer InactiveInhibitor Inactive Inhibitor Radical (I•) Inhibitor Inhibitor Molecule (IH) Inhibitor->InactiveInhibitor forms G Start Suspect Polymerization (e.g., increased viscosity) CheckContainer Is container bulging or warm? Start->CheckContainer Evacuate YES: Evacuate Area! Contact EHS Immediately CheckContainer->Evacuate Yes VisualInspect NO: Visually inspect through container CheckContainer->VisualInspect No ConfirmPoly Is polymer visible (solid/gel)? VisualInspect->ConfirmPoly NoPoly NO: Monitor closely. Consider re-testing or using fresh stock. ConfirmPoly->NoPoly No Dispose YES: Do Not Open. Do Not Heat. Contact EHS for Disposal. ConfirmPoly->Dispose Yes

Caption: Troubleshooting Suspected Polymerization.

Experimental Protocols

Protocol: Removal of Inhibitor Prior to Reaction

For many polymerization reactions or sensitive organometallic chemistries, the presence of a phenolic inhibitor like TBC or MEHQ can be detrimental. It must be removed immediately before use.

Method: Basic Alumina Column Chromatography

  • Prepare the Column: Pack a small glass chromatography column with activated basic alumina. The amount should be approximately 10-20 times the weight of the monomer to be purified.

  • Equilibrate: Pre-wet the column with a small amount of a dry, inert solvent (e.g., hexane) that is compatible with your subsequent reaction. Allow the solvent to drain to the top of the alumina bed.

  • Load the Monomer: Carefully add the required volume of 2-Chloro-4-fluoro-1-vinylbenzene to the top of the column.

  • Elute: Allow the monomer to pass through the alumina bed via gravity. The basic alumina will retain the acidic phenolic inhibitor.

  • Collect and Use Immediately: Collect the purified, inhibitor-free monomer in a flask under an inert atmosphere. Crucially, this purified monomer is now highly susceptible to polymerization and should be used without delay. Do not attempt to store inhibitor-free monomer.

References

  • Title: Polymerization inhibitor for vinyl-containing materials Source: Google Patents, US6447649B1 URL
  • Title: The Role of Oxygen in the Polymerization of Vinyl Chloride Source: Taylor & Francis Online URL: [Link]

  • Title: Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: LIGHT STABILIZERS Source: ADEKA Polymer Additives Europe URL: [Link]

  • Title: SAFETY DATA SHEET Source: Lonza Bioscience URL: [Link]

  • Title: Polymerization inhibition process for vinyl aromatic compounds Source: Google Patents, CA1224811A URL
  • Title: The Role of Oxygen in the Polymerization of Vinyl Chloride Source: Semantic Scholar URL: [Link]

  • Title: Polymerisation inhibitor Source: Wikipedia URL: [Link]

  • Title: The control of runaway polymerisation reactions by inhibition techniques Source: IChemE URL: [Link]

  • Title: Inhibition of Free Radical Polymerization: A Review Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Free Radical Vinyl Polymerization Source: Polymer Science Learning Center URL: [Link]

Sources

Technical Support Center: 2-Chloro-4-fluoro-1-vinylbenzene Handling & TBC Removal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the handling and purification of 2-Chloro-4-fluoro-1-vinylbenzene . This guide is designed for researchers, materials scientists, and drug development professionals who require high-purity monomer feeds for controlled polymerization workflows.

Substituted vinylbenzenes are highly reactive and are typically shipped with 4-tert-butylcatechol (TBC) to prevent spontaneous autopolymerization. Below, we detail the mechanistic rationale, validated protocols, and troubleshooting steps for TBC removal.

Mechanistic FAQs: The Role of TBC

Q: Why is TBC added to 2-Chloro-4-fluoro-1-vinylbenzene, and what is the chemical mechanism of its inhibition? A: TBC (4-tert-butylcatechol) is a potent radical scavenger used to stabilize ethylenically unsaturated monomers during storage and transit[1]. Mechanistically, TBC donates a hydrogen atom from its phenolic hydroxyl groups to any carbon-centered or peroxy radicals that form spontaneously in the monomer. This converts the reactive radical into a highly resonance-stabilized semiquinone radical, which is incapable of initiating polymer chain propagation.

Q: What happens if I attempt polymerization without removing the TBC? A: Failing to remove TBC results in a prolonged "induction period." During this phase, any thermal or chemical initiator (e.g., AIBN, BPO) added to the system will be entirely consumed by the TBC rather than initiating the vinyl monomer[2]. This leads to low molecular weight oligomers, broadened polydispersity indices (PDI), or complete polymerization failure.

Workflow Decision Guide

Depending on your laboratory scale and purity requirements, different methods are optimal for TBC removal.

TBC_Removal_Workflow Start 2-Chloro-4-fluoro-1-vinylbenzene (Contains TBC) Decision What is the scale & purity requirement? Start->Decision Opt1 Small Scale (< 1 L) Fast & Convenient Decision->Opt1 < 1 Liter Opt2 Large Scale (> 1 L) Cost-Effective Decision->Opt2 > 1 Liter Opt3 Ultra-High Purity Moisture Sensitive Decision->Opt3 Strict Purity Proc1 Activated Alumina Column Opt1->Proc1 Proc2 Alkaline (NaOH) Wash + Drying Opt2->Proc2 Proc3 Vacuum Distillation Opt3->Proc3 End Pure Monomer Ready for Polymerization Proc1->End Proc2->End Proc3->End

Decision matrix for selecting the optimal TBC removal method based on scale and purity.

Validated Experimental Protocols

Protocol A: Activated Alumina Column Filtration (Recommended for <1L)

Causality: Basic activated alumina possesses a high surface area and a porous structure with basic sites. The weakly acidic phenolic hydroxyl groups of TBC bind strongly to these sites via acid-base interactions and hydrogen bonding, effectively trapping the inhibitor while the non-polar vinylbenzene passes through[3].

Step-by-Step Methodology:

  • Preparation: Obtain a pre-packed inhibitor remover column containing basic aluminum oxide (e.g., Sigma-Aldrich replacement packing)[4]. Alternatively, pack a glass chromatography column with 30g of basic activated alumina over a glass wool plug.

  • Setup: Secure the column vertically to a ring stand. Place an addition funnel above the column and a dried, amber collection flask below it.

  • Elution: Add the 2-Chloro-4-fluoro-1-vinylbenzene to the addition funnel. Allow the monomer to drip into the column dropwise[5].

  • Flow Control: Monitor the flow rate. Do not apply positive pressure (e.g., nitrogen or compressed air), as this can cause channeling through the alumina bed, reducing the contact time required for complete TBC adsorption[6].

  • Storage: Use the purified monomer immediately. If temporary storage is required, store at -20°C under an inert argon atmosphere for no longer than 24 hours.

Protocol B: Alkaline Liquid-Liquid Extraction (Recommended for >1L)

Causality: TBC is a weak acid (pKa ~9.5). When reacted with a strong base like Sodium Hydroxide (NaOH), it deprotonates to form a water-soluble sodium phenoxide salt. This allows for simple phase separation from the organic monomer[2].

Step-by-Step Methodology:

  • Extraction: In a separatory funnel, combine the monomer with an equal volume of 10% (w/v) aqueous NaOH solution[6].

  • Agitation: Stopper the funnel and shake vigorously for 1-2 minutes. Crucial: Vent the funnel frequently to release any vapor pressure buildup.

  • Phase Separation: Mount the funnel and allow the two layers to separate completely. The lower aqueous layer will contain the dark, water-soluble TBC salt.

  • Drain & Repeat: Drain the lower aqueous layer. Repeat the NaOH wash 2-3 times until the aqueous layer remains colorless.

  • Water Wash: Wash the organic layer with distilled water (2 times) to remove residual NaOH.

  • Drying: Transfer the upper organic layer (monomer) to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous MgSO₄ or CaCl₂) and stir for 30 minutes[2].

  • Filtration: Filter the monomer through qualitative filter paper to remove the hydrated drying agent.

Protocol C: Vacuum Distillation

Causality: 2-Chloro-4-fluoro-1-vinylbenzene and TBC have significantly different boiling points (TBC boils at ~285°C at atmospheric pressure). Distillation under reduced pressure isolates the monomer without subjecting it to high thermal stress, which could trigger autopolymerization[7].

Step-by-Step Methodology:

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and sealed.

  • Heating: Place the monomer in the boiling flask. Apply a high vacuum (e.g., < 5 mmHg) to lower the boiling point of the monomer.

  • Collection: Slowly heat the flask using an oil bath. The monomer will vaporize and condense in the receiving flask (which should be chilled in an ice bath). The TBC and other high-boiling impurities will remain in the boiling flask.

Quantitative Data: Method Comparison

Removal MethodTypical TBC ReductionProcessing Time (500 mL)Monomer Yield LossBest Suited For
Alumina Column 1000 ppm to < 15 ppm45 - 60 minutes< 2%Fast, small-scale lab synthesis
Alkaline Wash 1000 ppm to < 5 ppm90 - 120 minutes5 - 10%Large batch processing, cost-efficiency
Vacuum Distillation 1000 ppm to 0 ppm3 - 4 hours10 - 15%Ultra-high purity, moisture-sensitive catalysts

Troubleshooting & FAQs

Q: My monomer polymerized directly on the alumina column. What went wrong? A: This is a known thermal runaway issue. The adsorption of TBC onto basic alumina is an exothermic process. If the monomer is highly concentrated with TBC or if the ambient temperature is too high, the localized heat generated in the column can exceed the activation energy required for spontaneous autopolymerization of the vinylbenzene[5]. Solution: Pre-chill the monomer before passing it through the column, or dilute the monomer in an inert, non-polar solvent (e.g., hexane or toluene) prior to elution.

Q: After the alkaline wash, my monomer is cloudy. Can I proceed with polymerization? A: No. Cloudiness indicates the presence of an emulsion or residual water micro-droplets from the NaOH/water washes. Water will interfere with many polymerization techniques (especially anionic or cationic polymerizations). Solution: Ensure you have thoroughly dried the monomer using anhydrous MgSO₄ or CaCl₂[2]. If cloudiness persists, pass the monomer through a syringe filter or a small plug of neutral alumina to strip the remaining moisture.

Q: How can I verify that the TBC has been completely removed? A: You can perform a quick colorimetric test. Take a 1 mL aliquot of your purified monomer and add a drop of 10% NaOH. If the solution turns pink or brown, phenolic TBC is still present. If it remains clear, the TBC has been successfully removed. For rigorous analytical verification, use Gas Chromatography-Mass Spectrometry (GC-MS).

References

  • Technical Bulletin TB-101: Inhibitor-remover packings. Scientific Polymer Products. Available at: [Link]

  • Inhibitor removers discussion. ResearchGate. Available at:[Link]

  • Activated alumina for adsorption of TBC in styrene. Kelley Chem Packing. Available at: [Link]

  • Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof. Google Patents (US9605203B2).

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide. Working with 2-chloro-4-fluoro-1-vinylbenzene presents a unique trifecta of chemoselectivity challenges: an unreactive aryl chloride, a highly polymerizable vinyl group, and steric hindrance from the ortho-substitution pattern.

This guide is designed for drug development professionals and synthetic chemists who need to move beyond standard protocols to achieve high-conversion, chemoselective cross-couplings.

Reaction Pathway & Competing Side Reactions

To troubleshoot effectively, we must first understand the kinetic competition at the palladium center. The diagram below illustrates the divergent pathways that dictate your reaction's success or failure.

G Sub 2-Chloro-4-fluoro-1-vinylbenzene + Pd(0) / Boronic Acid Path1 Oxidative Addition (C-Cl Cleavage) Sub->Path1 Bulky Ligands (XPhos, NHC) Path2 Migratory Insertion (Heck Pathway) Sub->Path2 Slow Transmetalation Path3 Radical Initiation (Thermal) Sub->Path3 T > 80°C Prod Desired Biaryl (Suzuki Product) Path1->Prod Fast Transmetalation Byprod1 Styrenyl Adducts Path2->Byprod1 Byprod2 Insoluble Polymer Path3->Byprod2

Figure 1: Divergent reaction pathways in the cross-coupling of 2-chloro-4-fluoro-1-vinylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is the conversion of my aryl chloride plateauing at <20% despite extended heating? A1: Aryl chlorides possess a significantly higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides, making oxidative addition the rate-limiting step[1]. Standard catalyst systems like Pd(PPh3​)4​ are insufficiently electron-rich to cleave this bond efficiently. Furthermore, your substrate has a chlorine atom ortho to the vinyl group. This steric hindrance severely retards both oxidative addition and transmetalation.

The Solution: You must use highly electron-donating, sterically demanding ligands. Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) significantly increase the electron density on the palladium center[2],[3]. Their specialized bulky frameworks prevent the formation of inactive PdL2​ complexes, keeping the metal center monoligated and highly active even with ortho-substituted substrates. Switching to a Pd-NHC precatalyst (e.g., PEPPSI-IPr) will overcome this activation barrier[4].

Q2: I am observing a complex mixture of high-molecular-weight byproducts and complete loss of the vinyl group. How do I prevent this? A2: The vinyl moiety in 2-chloro-4-fluoro-1-vinylbenzene is highly susceptible to thermally induced radical polymerization[5]. If your protocol requires prolonged heating above 80 °C to force the sluggish aryl chloride activation, the substrate will polymerize into insoluble oligomers before it can undergo cross-coupling.

The Solution: This is a kinetic competition between cross-coupling and polymerization. To suppress polymerization, add 1–2 mol% of a radical scavenger such as BHT (butylated hydroxytoluene) to the reaction mixture. More importantly, lower the activation energy of the cross-coupling by utilizing the highly active Pd-NHC or XPhos catalysts mentioned above, which allow the reaction to reach full conversion at 40–50 °C—safely below the thermal polymerization threshold[4].

Q3: GC-MS shows the formation of unexpected styrenyl derivatives. How can I prevent competing Heck-type coupling? A3: Because your substrate contains a terminal alkene, the Pd(II) intermediate formed after oxidative addition can undergo migratory insertion into the adjacent vinyl group (Heck pathway) if the transmetalation step is too slow.

The Solution: Transmetalation must outcompete migratory insertion. Ensure your boronic acid is rapidly converted to the highly nucleophilic boronate complex. This requires an optimal base and solvent system. Using a biphasic mixture (e.g., Toluene/Water or THF/Water) with a strong, soluble base like aqueous KOH or Cs2​CO3​ ensures rapid formation of the reactive boronate, driving the Suzuki pathway forward[2].

Quantitative Data: Catalyst System Comparison

The table below summarizes the expected conversion rates and primary failure modes based on catalyst selection for this specific substrate.

Catalyst / Ligand SystemTemp (°C)AdditiveExpected ConversionPrimary Side Reaction
Pd(PPh3​)4​ 90None< 10%Radical Polymerization
Pd2​(dba)3​ / P(t-Bu)3​ 80None40 - 50%Heck coupling / Isomerization
Pd(OAc)2​ / XPhos50BHT> 90%None (Clean Conversion)
[NHC-Pd] (e.g., PEPPSI-IPr)40BHT> 95%None (Clean Conversion)
Self-Validating Experimental Protocol

To guarantee reproducibility and allow for precise troubleshooting, use the following self-validating methodology. This protocol incorporates specific analytical checkpoints so that if a failure occurs, the exact point of failure is isolated.

Methodology: Chemoselective Suzuki-Miyaura Coupling using Pd-NHC

Step 1: Reagent Preparation & Baseline Validation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the arylboronic acid (1.5 equiv), PEPPSI-IPr catalyst (1.0 mol% Pd), and finely milled Cs2​CO3​ (2.0 equiv).

  • Add BHT (2.0 mol%) as a radical inhibitor to protect the vinyl group.

  • Validation Checkpoint 1: Add dodecane (0.5 equiv) as an internal standard. Take a t=0 sample for GC-MS immediately after adding the 2-chloro-4-fluoro-1-vinylbenzene (1.0 equiv) and solvent. This confirms the baseline ratio of substrate to internal standard before heating.

Step 2: Biphasic Solvent Degassing

  • Prepare a 10:1 mixture of THF and deionized water.

  • Rigorously degas the solvent mixture using the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen, which can initiate polymerization or deactivate the Pd catalyst.

  • Add the degassed solvent to the Schlenk flask via a gastight syringe.

Step 3: Reaction Execution & Kinetic Sampling

  • Heat the reaction mixture to 45 °C under vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Validation Checkpoint 2: Withdraw a 50 µL aliquot at t=1 hour . Quench with ethyl acetate and water, organic layer filtered through a short silica plug, and analyze via GC-MS.

    • Diagnostic logic: If the substrate concentration has decreased but the product peak has not appeared, thermal polymerization or Heck insertion is occurring. If the substrate concentration is identical to t=0 , oxidative addition has failed (check catalyst integrity).

Step 4: Quench and Analysis

  • After 4–6 hours, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with brine. Extract the aqueous layer twice with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude mixture via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

References
  • [2] 2 - organic-chemistry.org

  • [3] 3 - sigmaaldrich.com

  • [4] 4 - sigmaaldrich.com

  • - acs.org

  • [5] 5 - up.ac.za

Sources

Technical Support Center: Optimizing Catalytic Yield in 2-Chloro-4-fluoro-1-vinylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-fluoro-1-vinylbenzene (CAS: 1263404-19-8). This fluorinated styrene derivative is a highly valuable building block in drug development and materials science[1]. Synthesizing this compound efficiently requires overcoming specific mechanistic bottlenecks associated with the ortho-chloro and para-fluoro substitution patterns on the benzene ring. This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights to optimize your catalytic yield.

Part 1: Workflow Overview & Mechanistic Pathway

To achieve high catalytic yield, the standard approach utilizes the Suzuki-Miyaura cross-coupling of 1-bromo-2-chloro-4-fluorobenzene with potassium vinyltrifluoroborate. This method bypasses the high-pressure requirements of traditional ethylene Heck reactions and provides superior stability compared to vinylboronic acids[2].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting step) Pd0->OxAdd + Aryl Halide PdII_Ar Ar-Pd(II)-Br L_n (Ar = 2-Cl-4-F-Phenyl) OxAdd->PdII_Ar TransMet Transmetalation (Requires Base & H2O) PdII_Ar->TransMet + Base PdII_Ar_Vinyl Ar-Pd(II)-Vinyl L_n TransMet->PdII_Ar_Vinyl RedElim Reductive Elimination PdII_Ar_Vinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Chloro-4-fluoro-1-vinylbenzene RedElim->Product Product Release VinylBoron Potassium Vinyltrifluoroborate VinylBoron->TransMet ArylHalide 1-Bromo-2-chloro-4-fluorobenzene ArylHalide->OxAdd

Figure 1: Pd-catalyzed Suzuki-Miyaura vinylation cycle highlighting mechanistic bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my oxidative addition stalling, leading to low conversion of the 1-bromo-2-chloro-4-fluorobenzene starting material? A1: The efficiency of oxidative addition is dictated by the electronic and steric environment of the aryl halide. While the electron-withdrawing para-fluoro group typically accelerates oxidative addition, the ortho-chloro group introduces significant steric bulk that impedes the approach of the Pd(0) center. Solution: Transition from standard triphenylphosphine (PPh3) to bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that easily inserts into sterically hindered C-Br bonds[2].

Q2: The reaction mixture turns black shortly after heating, and the yield plateaus at 30%. What causes this? A2: The appearance of "black palladium" indicates catalyst deactivation. This occurs when the rate of transmetalation is slower than the rate of catalyst degradation, causing the Pd(II) intermediates to undergo off-cycle pathways and aggregate into inactive palladium nanoparticles. Solution: Potassium vinyltrifluoroborate requires hydrolysis to an active boronic acid species to undergo transmetalation. If your solvent system is strictly anhydrous, transmetalation will stall. Incorporate a 9:1 ratio of organic solvent to water (e.g., THF:H2O) to facilitate the controlled release of the active vinylating species[3].

Q3: I am observing significant homocoupling byproducts (e.g., 1,3-butadiene derivatives or biaryls). How do I minimize this? A3: Homocoupling in Suzuki-Miyaura reactions is primarily driven by the presence of molecular oxygen, which acts as an oxidant and promotes the dimerization of the vinyl or aryl species. Solution: Implement strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) and backfill the reaction vessel with high-purity argon.

Q4: Can I use ethylene gas via a Heck reaction instead of potassium vinyltrifluoroborate? A4: Yes, but traditional Heck vinylations with ethylene gas often require high-pressure reactors and suffer from secondary insertions leading to stilbene-type byproducts. If you must use ethylene, employ a palladacycle catalyst (e.g., oxime-derived palladacycles), which enables the Heck coupling of aryl bromides with ethylene at ambient or low pressure (15–30 psi) while minimizing polymerization[4].

Part 3: Standard Experimental Protocol

Optimized Suzuki-Miyaura Vinylation for 2-Chloro-4-fluoro-1-vinylbenzene This self-validating protocol utilizes internal temperature monitoring and TLC tracking to ensure mechanistic progression.

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (2.0 mol %, 0.02 equiv) and SPhos (4.0 mol %, 0.04 equiv). Evacuate and backfill with Argon (3x).

  • Reagent Loading: Under a positive flow of Argon, add 1-bromo-2-chloro-4-fluorobenzene (1.0 equiv, 10.0 mmol), potassium vinyltrifluoroborate (1.5 equiv, 15.0 mmol), and anhydrous Cs2CO3 (3.0 equiv, 30.0 mmol).

  • Solvent Addition: Inject a thoroughly degassed mixture of THF and deionized water (9:1 v/v, 0.2 M concentration relative to the aryl halide) via syringe. The presence of water is critical for the hydrolysis of the trifluoroborate salt[3].

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the phases.

  • Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes). Complete consumption of the starting material should occur within 4–6 hours. The solution should remain a clear golden-yellow; premature blackening indicates oxygen ingress or stalled transmetalation.

  • Workup & Purification: Cool to room temperature, dilute with diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Caution: 2-Chloro-4-fluoro-1-vinylbenzene is volatile; do not heat the water bath above 30 °C). Purify via flash column chromatography (100% Pentane or Hexanes) to isolate the pure product.

Part 4: Quantitative Data Presentation

The following table summarizes the optimization of catalytic conditions and their direct impact on the isolated yield of 2-Chloro-4-fluoro-1-vinylbenzene.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh3)4 (5 mol%)NoneK2CO3Toluene (Anhydrous)10015%Stalled transmetalation; Pd black formed due to lack of water.
Pd(OAc)2 (5 mol%)PPh3K2CO3THF:H2O (9:1)8042%Poor oxidative addition due to steric bulk of ortho-chloro group.
Pd(OAc)2 (2 mol%) SPhos Cs2CO3 THF:H2O (9:1) 80 94% Optimal. SPhos overcomes sterics; H2O enables borate hydrolysis.
Oxime-PalladacycleNoneNaOAcDMF (Ethylene, 15 psi)11078%Heck alternative. Good yield, but trace stilbene byproducts observed[4].

References

  • Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines Source: ResearchGate URL
  • Source: NIH (National Institutes of Health)
  • Source: NIH (National Institutes of Health)
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL

Sources

Purification and distillation techniques for technical grade 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical challenges researchers face when handling 2-Chloro-4-fluoro-1-vinylbenzene (also known as 2-chloro-4-fluorostyrene).

Due to the highly reactive vinyl group, styrene derivatives are notoriously prone to autopolymerization. Technical-grade reagents are shipped with polymerization inhibitors—typically 4-tert-butylcatechol (TBC)—which must be meticulously removed prior to sensitive transition-metal catalyzed reactions. However, removing the inhibitor leaves the monomer vulnerable to runaway thermal polymerization during distillation. This guide provides field-proven, self-validating protocols to safely purify, distill, and store this compound.

Physicochemical & Distillation Parameters

To establish a baseline for your experimental setup, refer to the quantitative data summarized below.

ParameterValueCausality / Field Note
Molecular Weight 156.58 g/mol Determines stoichiometric calculations for downstream catalysis.
Boiling Point (Estimated) ~65–70 °C at 10 mmHgHigh vacuum is mandatory. Atmospheric distillation will cause thermal polymerization.
Typical Shipping Inhibitor 4-tert-Butylcatechol (TBC)Present at 10–50 ppm. Acts as a radical scavenger to prevent degradation during transit.
Autopolymerization Mechanism Mayo MechanismThermal Diels-Alder dimerization followed by molecule-assisted homolysis.
Pot Inhibitors (Distillation) TEMPO or 2,4-DinitrophenolAdded to the distillation pot to intercept benzylic radicals without co-distilling.

Troubleshooting & FAQs

Q1: Why did my 2-chloro-4-fluorostyrene polymerize into a solid block during atmospheric distillation? A: You likely exceeded the thermal threshold of the monomer, triggering the [1]. At elevated temperatures (typically >100 °C), two monomer molecules undergo a thermal Diels-Alder cycloaddition to form a reactive dimer. This dimer then reacts with a third monomer molecule via homolysis to generate two benzylic radicals, initiating rapid chain propagation. To prevent this, you must perform a vacuum distillation to lower the boiling point, and introduce a heavy, non-volatile polymerization inhibitor (such as a stable nitroxide radical like TEMPO, or a dinitrophenol derivative) directly into the distillation pot, as detailed in [2][3]. These pot inhibitors intercept the benzylic radicals before macroscopic polymer chains can form.

Q2: I am performing a sensitive titanium-catalyzed hydroaminoalkylation. Do I really need to remove the TBC inhibitor? A: Yes. TBC is a redox-active phenolic compound designed to scavenge radicals. In the context of transition-metal catalysis—such as the using titanium complexes—TBC can tightly coordinate to the metal center or disrupt the catalytic cycle, effectively poisoning your catalyst[4]. It must be removed via a basic aqueous wash prior to the reaction.

Q3: After washing out the TBC, my monomer turned cloudy. What happened, and how do I fix it? A: Cloudiness indicates the presence of a micro-emulsion or residual water from the basic wash. Water is detrimental to both vacuum distillation (causing violent bumping) and air/moisture-sensitive catalysis. This is resolved by washing with saturated aqueous NaCl (brine) to break the emulsion, followed by thorough drying over anhydrous MgSO₄ or Na₂SO₄ until the liquid is completely clear and the drying agent flows freely (a self-validating visual cue).

Experimental Protocols

Protocol A: Removal of TBC Inhibitor (Liquid-Liquid Extraction)

This protocol exploits the acidity of the phenolic hydroxyl groups on TBC. By treating the mixture with a strong base, TBC is deprotonated into a water-soluble phenoxide salt, partitioning it away from the organic monomer.

  • Dilution: Dilute the technical grade 2-chloro-4-fluoro-1-vinylbenzene in a volatile, non-polar organic solvent (e.g., diethyl ether or pentane) at a 1:1 ratio to improve phase separation.

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% (w/v) aqueous NaOH solution. Stopper, invert, and vent immediately. Shake vigorously and allow the phases to separate. Drain the lower aqueous layer (which may be slightly pink/brown due to the extracted TBC). Repeat this step three times.

  • Neutralization Wash: Wash the organic layer with deionized water. Self-Validation Step: Test the pH of the discarded aqueous wash using pH paper. Repeat the water wash until the aqueous layer registers a neutral pH (~7.0), confirming the complete removal of NaOH.

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to pre-dry the organic phase and break any micro-emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄ in small portions while swirling. Stop adding when the drying agent no longer clumps and flows freely like snow. Let it sit for 15–30 minutes.

  • Filtration: Remove the drying agent via gravity filtration through fluted filter paper into a clean, dry, pre-weighed round-bottom flask.

Protocol B: Vacuum Distillation of the Uninhibited Monomer

Once the TBC is removed, the monomer is highly unstable. This distillation protocol uses reduced pressure to minimize thermal stress and a pot inhibitor to prevent runaway polymerization.

  • Pot Preparation: To the round-bottom flask containing the dried monomer, add a non-volatile polymerization inhibitor. A standard choice is 2,4-dinitrophenol (DNP) at 0.1 wt% or 4-hydroxy-TEMPO at 100 ppm, which are proven[5][6]. Causality: These inhibitors remain in the heating pot and scavenge any thermally induced radicals, preventing the pot from polymerizing into a solid plug.

  • Apparatus Setup: Attach a short-path distillation head. Ensure all joints are lightly greased and securely clamped. Connect the receiving flask to an ice-water bath (0 °C) to efficiently condense the volatile monomer.

  • Vacuum Application: Connect the system to a high-vacuum Schlenk line or a dedicated vacuum pump. Apply vacuum slowly to prevent bumping. Allow the system to equilibrate at a high vacuum (e.g., 1–10 mmHg).

  • Heating: Submerge the distillation flask in an oil bath. Gradually increase the temperature. Do not exceed an oil bath temperature of 70 °C to minimize thermal stress.

  • Collection: Collect the purified 2-chloro-4-fluoro-1-vinylbenzene. The pure compound will distill as a clear, colorless liquid.

  • Storage: Once distillation is complete, backfill the apparatus with inert gas (Argon or Nitrogen). Immediately transfer the purified distillate to a dark, airtight Schlenk flask. Store at 2–8 °C under Argon[4]. If the monomer will not be used within 24 hours, re-inhibit with 10–50 ppm of TBC.

Mechanistic and Workflow Visualizations

PurificationWorkflow Start Technical Grade 2-Chloro-4-fluorostyrene (Contains TBC) Wash NaOH (aq) Wash (Removes TBC) Start->Wash WaterWash Deionized Water Wash (Neutralization) Wash->WaterWash Dry Dry over Anhydrous MgSO4 or Na2SO4 WaterWash->Dry Filter Gravity Filtration Dry->Filter Inhibit Add Distillation Inhibitor (e.g., TEMPO / DNP) Filter->Inhibit Distill Vacuum Distillation (< 50 °C, High Vacuum) Inhibit->Distill Store Store at 2-8 °C Under Argon Distill->Store

Workflow for the removal of TBC and subsequent vacuum distillation of 2-chloro-4-fluorostyrene.

MayoMechanism Monomer Monomer (2-Chloro-4-fluorostyrene) Dimer Diels-Alder Dimer (Reactive Intermediate) Monomer->Dimer Thermal Dimerization Radicals Benzylic Radicals (Chain Initiation) Dimer->Radicals + Monomer (Homolysis) Polymer Undesired Polymer (Fouling/Plug) Radicals->Polymer Propagation Stable Stable Alkoxyamine (Chain Termination) Radicals->Stable Intercepted by Inhibitor Inhibitor Nitroxide Radical (e.g., TEMPO) Inhibitor->Stable

Mayo mechanism of thermal autopolymerization and its termination by nitroxide radical inhibitors.

References

  • Title: A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization Source: MDPI (Polymers) URL: [Link]

  • Title: Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines Source: European Journal of Organic Chemistry (Wiley / ResearchGate) URL: [Link]

  • Title: US4033829A - Process for inhibiting polymerization of styrene during distillation Source: Google Patents URL

Sources

Technical Support Center: Optimizing the Halogenation of 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the electrophilic halogenation of 2-chloro-4-fluoro-1-vinylbenzene (also known as 2-chloro-4-fluorostyrene).

While the electron-withdrawing chlorine and fluorine substituents on the aromatic ring provide some deactivation against unwanted ring reactions, the vinyl group remains highly reactive and prone to degradation. This guide dissects the mechanistic causality behind common side reactions and provides self-validating protocols to ensure high-yield, site-specific halogen addition.

Part 1: Mechanistic Overview & Reaction Dynamics

To effectively troubleshoot, we must first map the competing chemical pathways. The primary goal is the electrophilic addition of a halogen (e.g., Br₂) across the vinyl double bond. However, the system is highly sensitive to environmental factors (light, heat, trace metals, and moisture), which can divert the reaction into unwanted side channels.

ReactionPathways Start 2-Chloro-4-fluoro-1-vinylbenzene + X2 (Halogen) Halonium Cyclic Halonium Ion Intermediate Start->Halonium Electrophilic Addition Polymer Side Reaction: Auto-Polymerization Start->Polymer Heat / Light / Radicals EAS Side Reaction: Aromatic Halogenation Start->EAS Trace Lewis Acids (e.g., FeX3) Product Desired Product: 1,2-Dihaloethylbenzene (High Yield) Halonium->Product Nucleophilic Attack (X-) Halohydrin Side Reaction: Halohydrin Formation Halonium->Halohydrin Trace H2O Contamination

Logical workflow of halogenation pathways for 2-chloro-4-fluorostyrene, highlighting side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction mixture turning highly viscous, and how do I prevent it? A1: High viscosity is the hallmark of auto-polymerization. Vinyl aromatic monomers undergo undesirable thermal and free radical polymerization during processing and storage[1]. Even ambient UV light can homolytically cleave halogen molecules (like Br₂) into radicals. These radicals attack the vinyl double bond, creating a stable benzylic-type radical that rapidly propagates by attacking other monomer units, leading to a polymeric sludge.

  • Mitigation: Perform the reaction in the strict absence of light (e.g., wrap the flask in aluminum foil). Additionally, introduce a radical inhibitor such as 4-tert-butylcatechol (TBC) or a stable nitroxide at 10–50 ppm to scavenge rogue radicals before they can propagate[1]. Keep the reaction temperature well below 0 °C.

Q2: NMR analysis shows halogenation on the aromatic ring instead of the vinyl group. What caused this? A2: You are observing Electrophilic Aromatic Substitution (EAS). Electrophilic aromatic substitution on the benzene ring is a potential side reaction, particularly if a Lewis acid catalyst is present[2]. Trace Lewis acids (such as FeBr₃ from degraded spatulas or steel needles) coordinate with the halogen, significantly increasing its electrophilicity. Even though the 2-chloro and 4-fluoro groups withdraw electron density inductively (deactivating the ring), the hyper-activated halogen can still attack the aromatic pi-system.

  • Mitigation: Ensure a completely metal-free reaction environment. Avoid using steel needles if they are corroded. Use high-purity halogens and rigorously clean glassware to prevent Lewis acid contamination[2].

Q3: I am getting a significant amount of a polar, water-soluble byproduct. Mass spec indicates the incorporation of oxygen. What is this? A3: This is a halohydrin (e.g., bromohydrin). The halogenation of styrenes proceeds via an electrophilic addition mechanism, leading to the formation of a highly reactive cyclic halonium ion intermediate[2],[3]. If trace water is present in your solvent or atmosphere, its oxygen atom acts as a competing nucleophile. Because water is highly mobile, it outcompetes the halide ion for the ring-opening attack, yielding a halohydrin[2].

  • Mitigation: Use strictly anhydrous solvents (e.g., dry dichloromethane) and perform the reaction under an inert atmosphere (argon or nitrogen).

Part 3: Quantitative Optimization Parameters

To ensure reproducibility, all critical failure modes must be controlled through strict quantitative parameters. Use the table below to benchmark your experimental setup.

Side ReactionPrimary CauseAnalytical IndicatorMitigation StrategyTarget Parameter
Auto-Polymerization Free radicals, HeatHigh viscosity, broad polymeric NMR peaksRadical inhibitors (TBC), Low TempT < -15 °C, 10-50 ppm TBC
Aromatic Halogenation Lewis acid catalysts (Fe, Al)Extra aromatic substitution patterns in ¹H NMRMetal-free setup, pure reagents< 1 ppm trace metals
Halohydrin Formation Moisture / WaterPolar spot on TLC, -OH stretch in IRAnhydrous solvents, inert atmosphere< 50 ppm H₂O in solvent
Radical Halogenation UV Light, PeroxidesVinylic/allylic halogenation productsExclude light (foil wrap)0 lux UV exposure

Part 4: Validated Experimental Protocol

Standard Protocol for the Electrophilic Bromination of 2-Chloro-4-fluoro-1-vinylbenzene

This protocol is designed as a self-validating system. Each step incorporates specific physical or chemical checks to ensure the reaction remains on the desired pathway.

  • System Preparation: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with argon. Add anhydrous dichloromethane (DCM, <50 ppm H₂O) to the flask to prevent halohydrin formation[2].

  • Substrate Formulation: Dissolve 2-chloro-4-fluoro-1-vinylbenzene (1.0 equiv)[4] in the anhydrous DCM. Add 4-tert-butylcatechol (TBC) to a final concentration of 20 ppm to suppress premature radical polymerization[1].

  • Thermal Regulation: Submerge the reaction flask in a dry ice/acetone bath and stabilize the internal temperature between -15 °C and -30 °C. Causality: This thermodynamic control favors the electrophilic addition while suppressing the activation energy required for auto-polymerization and EAS[2].

  • Halogen Delivery: Shield the reaction apparatus completely from light using aluminum foil. Prepare a solution of bromine (Br₂, 1.05 equiv) in anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes to prevent localized concentration and thermal spikes.

    • Self-Validation Check: Monitor the reaction color. A persistent brown or orange color suggests that the molecular bromine is not being fully consumed, indicating the reaction has reached completion[2].

  • Quench and Isolation: Quench the reaction cold by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to safely reduce any unreacted Br₂. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure 1,2-dibromoethylbenzene derivative.

Part 5: References

  • Title: Kinetics and mechanism of bromination of styrenes Source: cdnsciencepub.com (Canadian Journal of Chemistry) URL: [Link]

  • Title: Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines Source: researchgate.net URL: [Link]

  • Title: Inhibition of Free Radical Polymerization: A Review Source: nih.gov (PMC) URL: [Link]

Sources

Validation & Comparative

Reactivity comparison between 2-Chloro-4-fluoro-1-vinylbenzene and 4-fluorostyrene

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the landscape of halogenated monomers, I frequently evaluate the subtle interplay between electronic and steric effects to design robust synthetic workflows. When comparing 4-fluorostyrene (4-FS) and 2-chloro-4-fluoro-1-vinylbenzene (2-Cl-4-FS) , the addition of a single ortho-chloro substituent fundamentally rewires the molecule's reactivity profile. While 4-FS is a highly reactive monomer prized in polymer chemistry, 2-Cl-4-FS serves as a precision building block for complex small-molecule synthesis, particularly in drug development.

This guide objectively compares their performance, outlines the mechanistic causality behind their divergent reactivity, and provides self-validating experimental protocols for your laboratory.

Mechanistic Profiling: Electronic & Steric Causality

4-Fluorostyrene: The para-fluoro group acts as a moderate electron-withdrawing substituent via inductive effects, reducing the π-electron density of the vinyl group. This electronic modulation enhances its susceptibility to nucleophilic attack, making it an exceptional candidate for1[1]. Because the ortho positions are unhindered, the propagation rate remains high, allowing for narrow molecular weight distributions and predictable kinetics.

2-Chloro-4-fluoro-1-vinylbenzene: The introduction of the ortho-chloro group introduces significant steric bulk adjacent to the vinyl moiety. While this steric hindrance drastically slows down standard radical polymerization, it provides a crucial directing effect in transition-metal catalysis. The ortho-chloro group forces incoming bulky catalysts to attack the terminal carbon of the vinyl group, ensuring high regioselectivity. Furthermore, the retained C-Cl bond acts as a latent electrophile for subsequent intramolecular cross-coupling, such as in the2[2].

ReactivityLogic cluster_4FS 4-Fluorostyrene cluster_2Cl4FS 2-Chloro-4-fluorostyrene A Para-F Substituent C Living Anionic Polymerization A->C Electron Withdrawal B Unobstructed Vinyl B->C High Propagation Rate D Ortho-Cl Substituent E Sterically Hindered Vinyl D->E Steric Bulk F Regioselective Hydroaminoalkylation D->F Enables Buchwald-Hartwig E->F Favors Linear Regioisomer

Electronic and steric causality dictating the divergent reactivity of halogenated styrenes.

Comparative Reactivity Data
Property4-Fluorostyrene2-Chloro-4-fluoro-1-vinylbenzene
Structure Para-substitutedOrtho, Para-disubstituted
Steric Hindrance (Vinyl) LowHigh (due to ortho-Cl)
Dominant Reactivity Anionic/Radical PolymerizationRegioselective Catalytic Functionalization
Electronic Effect Inductive withdrawal (F)Dual inductive withdrawal (Cl, F)
Key Application Specialty fluorinated copolymersPrecursor for fluorinated heterocycles
Metabolic Bioactivation Rapidly forms epoxides via 3[3]Forms epoxides; slower turnover due to steric bulk
Experimental Workflows (Self-Validating Protocols)
Protocol 1: Living Anionic Polymerization of 4-Fluorostyrene

Causality: Anionic polymerization of halogenated styrenes is notoriously difficult due to side reactions (e.g., nucleophilic attack on the carbon-halogen bond). However, by utilizing a non-polar solvent and cryogenic temperatures, the reactivity of the chain-end anion is suppressed just enough to allow living propagation without degrading the C-F bond.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a Schlenk flask under high vacuum and purge with ultra-pure argon to eliminate trace moisture and oxygen, which would prematurely terminate the living carbanions.

  • Reagent Loading: Add 4-fluorostyrene (purified via distillation over CaH2) into the flask containing anhydrous tetrahydrofuran (THF).

  • Temperature Control: Submerge the reaction vessel in a dry ice/acetone bath to reach strictly -78 °C.

  • Initiation: Inject sec-butyllithium (sec-BuLi) dropwise. The reaction will develop a signature color indicating the formation of the stable propagating carbanion.

  • Propagation & Termination: Allow the polymerization to proceed for 30 minutes, then terminate by injecting degassed methanol.

  • Validation: Precipitate the polymer in excess methanol. Analyze via Size Exclusion Chromatography (SEC) to confirm a narrow molecular weight distribution (Mw/Mn < 1.1), validating the "living" nature of the protocol.

Protocol 2: Tandem Synthesis of Tetrahydroquinolines from 2-Chloro-4-fluorostyrene

Causality: This two-step protocol leverages the ortho-chloro group twice: first as a steric shield to force linear hydroaminoalkylation, and second as an electrophilic handle for an intramolecular Buchwald-Hartwig amination.

Step-by-Step Methodology: Step 1: Intermolecular Hydroaminoalkylation

  • In an argon-filled glovebox, charge a Schlenk tube with 2-chloro-4-fluorostyrene (2.40 mmol), N-methylaniline (2.00 mmol), and a 2,6-bis(phenylamino)pyridinato titanium complex (10 mol%).

  • Add 1 mL of anhydrous toluene, seal the tube, and heat to 140 °C for 24 hours. (Causality: The high temperature is required to overcome the activation energy of the sterically hindered insertion).

  • Cool to room temperature and purify via flash chromatography (SiO2, PE/EtOAc) to isolate the linear alkylated intermediate.

Step 2: Intramolecular Buchwald-Hartwig Amination 4. Transfer the purified intermediate (0.50 mmol) to a new Schlenk tube. Add Pd2(dba)3 (2 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (NHC ligand, 4 mol%), and sodium tert-butoxide (1.5 equiv). 5. Dissolve in toluene and heat to 100 °C for 12 hours. (Causality: The palladium catalyst selectively inserts into the activated ortho C-Cl bond, facilitating intramolecular C-N coupling). 6. Filter through Celite, concentrate, and purify to yield the fluorinated 1,2,3,4-tetrahydroquinoline.

TandemWorkflow Start 2-Chloro-4-fluorostyrene + N-Methylaniline Step1 Intermolecular Hydroaminoalkylation (Ti-Catalyst, 140°C, 24h) Start->Step1 Intermediate Linear Alkylated Intermediate (ortho-Cl preserved) Step1->Intermediate Regioselective Addition Step2 Intramolecular Buchwald-Hartwig Amination (Pd2(dba)3, NHC Ligand) Intermediate->Step2 Product Fluorinated 1,2,3,4-Tetrahydroquinoline Step2->Product C-N Cross-Coupling

Tandem synthesis workflow leveraging the ortho-chloro group for cyclization.

References
  • Title: Living Anionic Polymerization of 4-Halostyrenes Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines Source: European Journal of Organic Chemistry (ResearchGate) URL: [Link]

  • Title: Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells Source: NIH Public Access (PMC) URL: [Link]

Sources

High-Resolution GC-MS Purity Validation for Synthesized 2-Chloro-4-fluoro-1-vinylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I approach purity validation not as a mere checklist, but as a self-validating system of chemical logic. When synthesizing halogenated building blocks like 2-Chloro-4-fluoro-1-vinylbenzene (also known as 2-chloro-4-fluorostyrene)—typically via the Wittig olefination of 2-chloro-4-fluorobenzaldehyde[1]—the final product is highly susceptible to trace contamination. Unreacted precursors, triphenylphosphine oxide byproducts, and positional isomers can easily carry over. Because this volatile organic compound (VOC) is a critical intermediate in advanced polymerizations and pharmaceutical synthesis, even parts-per-million (ppm) level impurities can poison downstream catalysts or alter polymer chain propagation.

This guide objectively compares the analytical platforms available for this specific matrix and provides a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology to ensure absolute scientific integrity.

Analytical Platform Comparison: Why GC-MS?

To establish a trustworthy purity profile, we must align the physicochemical properties of 2-Chloro-4-fluoro-1-vinylbenzene (high volatility, low polarity, halogenated) with the correct analytical physics.

While High-Performance Liquid Chromatography (HPLC) is highly versatile for non-volatile, polar compounds[2], it is fundamentally mismatched for volatile styrenes. In HPLC, this compound will elute near the solvent front, offering near-zero resolution from synthetic byproducts. Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) provides excellent structural confirmation without identical standards, but it lacks the trace sensitivity required for complex impurity profiling, often struggling with Limits of Detection (LOD) below 0.1%[3].

GC-MS stands as the gold standard for this application, directly aligning with EPA Method 8260D protocols for volatile organic compounds[4]. It leverages the compound's volatility for high-resolution separation and utilizes mass fragmentation for the definitive structural identification of trace impurities[5].

Table 1: Performance Comparison for Halogenated Styrene Purity Validation
Analytical ParameterGC-MS (Primary Method)HPLC-UV (Alternative)qNMR (Orthogonal)
Volatility Suitability Optimal: Designed for VOCs.Poor: Sample loss/poor retention.Moderate: Requires sealed tubes.
Trace Sensitivity (LOD) High: < 1 ppm (SIM mode).Moderate: ~10-50 ppm.Low: ~1000 ppm (0.1%).
Impurity Structural ID Yes: via EI fragmentation libraries.No: Relies only on retention time.Yes: But complex in mixtures.
Matrix Interference Low: High-resolution capillary separation.High: Co-elution of non-polar organics.High: Signal overlap.

Visualizing the Analytical Workflow

The following decision tree and workflow illustrate the logical progression from synthesized batch to validated purity certificate.

G Start Synthesized Batch 2-Chloro-4-fluoro-1-vinylbenzene Decision Analytical Platform Selection Start->Decision GCMS GC-MS (Primary) High Volatile Resolution Decision->GCMS Optimal HPLC HPLC-UV (Rejected) Poor Volatile Retention Decision->HPLC Sub-optimal NMR qNMR (Orthogonal) Low Trace Sensitivity Decision->NMR Complementary Prep Sample Prep Dilution + Internal Standard GCMS->Prep GC Capillary GC Separation (HP-5MS Column) Prep->GC MS MS Detection (EI, 70 eV) Full Scan & SIM GC->MS Result Validated Purity Profile & Impurity ID MS->Result

Analytical decision tree and GC-MS workflow for halogenated styrene purity validation.

Experimental Protocol & Methodological Causality

A protocol is only as trustworthy as its internal controls. As an application scientist, I design methods where every step serves a specific, mechanistic purpose. This step-by-step methodology ensures a self-validating purity analysis.

Step 1: System Suitability and BFB Tuning

The Causality: Before any sample is injected, the mass spectrometer must be tuned using 4-Bromofluorobenzene (BFB). This ensures the quadrupole mass filter provides standard relative ion abundances, a critical self-validating step mandated by EPA VOC protocols to guarantee spectral accuracy across different laboratories[6].

  • Action: Inject 1 µL of 50 ppm BFB standard. Verify that the mass-to-charge (m/z) ratios (e.g., m/z 95, 174, 176) meet the specific abundance criteria outlined in EPA Method 8260D[4].

Step 2: Sample Preparation and Internal Standardization

The Causality: Direct injection of neat volatile liquids saturates the detector, distorts peak shapes, and degrades the stationary phase. We dilute the sample and spike it with an Internal Standard (IS) to correct for injection volume variability and matrix-induced signal suppression[7].

  • Action: Accurately weigh 50.0 mg of the synthesized 2-Chloro-4-fluoro-1-vinylbenzene.

  • Action: Dilute in 10.0 mL of LC-MS grade ethyl acetate.

  • Action: Spike with 10 µL of an Internal Standard (e.g., n-pentadecane or fluorobenzene at 1000 ppm)[7].

Step 3: Chromatographic Separation

The Causality: We utilize a slightly polar capillary column (5% Phenyl Methyl Siloxane). The temperature program begins at a low 50°C to focus the highly volatile styrene at the head of the column, followed by a controlled ramp to separate it from structurally similar halogenated isomers based on boiling point and polarizability[8].

  • Action: Configure the GC oven to hold at 50°C for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes. Use a split injection (50:1) to prevent column overloading.

Step 4: Mass Spectrometric Detection

The Causality: Operating in Electron Ionization (EI) mode at 70 eV fragments the molecules reproducibly. We run a dual-acquisition method to maximize data integrity: Full Scan for unknown profiling and Selected Ion Monitoring (SIM) for targeted trace quantification[6].

  • Action: Set the MS source to 230°C. Run a Full Scan from m/z 35 to 300 to identify unknown synthetic byproducts via NIST library matching. Simultaneously, monitor the molecular ion (approx. m/z 156 for C8H6ClF) in SIM mode for ultra-sensitive quantitation.

Table 2: Optimized GC-MS Instrument Parameters
ParameterSetting / ValueScientific Rationale
Column HP-5MS (30m x 0.25mm x 0.25µm)Optimal phase ratio for separating halogenated VOCs.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains uniform linear velocity during temperature ramp.
Injection Port 250°C, Split Ratio 50:1Ensures rapid, complete vaporization without thermal degradation.
Oven Program 50°C (2 min) -> 10°C/min -> 250°CFocuses volatiles, then elutes heavier byproducts (e.g., phosphine oxides).
Ionization Source Electron Ionization (EI), 70 eVStandardized energy for reproducible NIST library spectral matching.
Acquisition Mode Synchronous Full Scan / SIMCombines unknown impurity discovery with precise target quantification.

Data Interpretation and Purity Certification

Once the chromatogram is generated, purity is not merely the area percentage of the main peak. True validated purity requires calculating the relative response factor (RRF) of the 2-Chloro-4-fluoro-1-vinylbenzene against the Internal Standard.

Subtract the quantified mass of all identified impurities (e.g., residual 2-chloro-4-fluorobenzaldehyde, solvent traces, and isomeric byproducts) from the total sample mass. This rigorous, causality-driven approach ensures that the final purity value reported to researchers and drug development professionals is scientifically unassailable.

References

  • U.S. Environmental Protection Agency. "Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS)." EPA.gov, April 2025.[Link]

  • SCION Instruments. "EPA 8260: Analysis of Volatile Organic Compounds by GC-MS." Scioninstruments.com.[Link]

  • ALWSCI. "GC Vs. HPLC: A Comprehensive Comparison And Practical Applications." Alwsci.com, July 2024.[Link]

  • UOP Method. "Impurities in Styrene by Gas Chromatography." Antpedia.com.[Link]

  • ResearchGate. "Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines." Researchgate.net, October 2025.[Link]

Sources

A Comparative Guide to the Polymerization Kinetics of 2-Chloro-4-fluoro-1-vinylbenzene and Unhalogenated Styrene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise control over polymer properties is paramount. The kinetics of polymerization, influencing molecular weight, polydispersity, and reaction times, are critically dependent on the monomer's chemical structure. This guide provides an in-depth comparison of the polymerization kinetics of 2-Chloro-4-fluoro-1-vinylbenzene, a halogenated derivative, and its unhalogenated counterpart, styrene.

The Role of Substituents in Vinyl Polymerization: A Mechanistic Overview

The rate of polymerization in vinyl monomers is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of styrene and its derivatives, the substituents can either donate or withdraw electron density from the vinyl group, which in turn affects the stability of the propagating radical and the reactivity of the monomer.

The polymerization of styrene and its derivatives can proceed through several mechanisms, including free radical polymerization, and various forms of controlled or "living" radical polymerization such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2]

In free radical polymerization, the reaction proceeds via initiation, propagation, and termination steps.[3] The rate of propagation, a key determinant of the overall polymerization rate, is influenced by the stability of the growing polymer radical. For substituted styrenes, a Hammett relationship has been established, which correlates the rate of polymerization with the electronic properties of the substituent.[4]

Predictive Comparison of Polymerization Kinetics

The presence of a chloro and a fluoro group on the aromatic ring of 2-Chloro-4-fluoro-1-vinylbenzene is expected to have a pronounced effect on its polymerization kinetics when compared to unhalogenated styrene. Both chlorine and fluorine are electron-withdrawing groups, with fluorine being more electronegative but chlorine having a greater overall electron-withdrawing effect in some contexts due to its polarizability.

Key Predictions:

  • Increased Rate of Polymerization: It is well-documented that electron-withdrawing substituents increase the rate of radical polymerization of styrenes.[4][5] This is attributed to the stabilization of the transition state and the increased reactivity of the monomer towards radical addition. Therefore, 2-Chloro-4-fluoro-1-vinylbenzene is predicted to exhibit a faster rate of polymerization than styrene under similar free-radical and controlled radical polymerization conditions.

  • Enhanced Control in ATRP: In Atom Transfer Radical Polymerization (ATRP), electron-withdrawing groups on the styrene monomer have been shown to lead to better control over the polymerization, resulting in polymers with lower polydispersity.[4][5] This is because these groups influence both the propagation rate constant and the equilibrium constant for the atom transfer process.[5] Consequently, the ATRP of 2-Chloro-4-fluoro-1-vinylbenzene is anticipated to be more controlled than that of styrene.

  • Reactivity Ratios in Copolymerization: In copolymerizations with other monomers, the reactivity ratios will be influenced by the electronic character of the halogenated styrene. The electron-deficient nature of the 2-Chloro-4-fluoro-1-vinylbenzene double bond would likely lead to different reactivity ratios when copolymerized with electron-rich or electron-neutral monomers compared to styrene.[6][7]

Table 1: Predicted Comparison of Polymerization Kinetic Parameters

ParameterUnhalogenated Styrene2-Chloro-4-fluoro-1-vinylbenzene (Predicted)Rationale
Rate of Polymerization (Rp) LowerHigherElectron-withdrawing halogen substituents increase monomer reactivity.[4][5]
Propagation Rate Constant (kp) LowerHigherElectron-withdrawing groups enhance the reactivity of the vinyl double bond.[5]
Polydispersity (in ATRP) HigherLowerElectron-withdrawing substituents lead to better control in ATRP.[4][5]

Experimental Protocols for Kinetic Analysis

To experimentally validate the predicted kinetic differences, a series of well-established techniques can be employed. The following are detailed protocols for key experiments.

Dilatometry: Measuring the Rate of Polymerization

Dilatometry is a classical and highly accurate method for determining the rate of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.[8][9][10]

Protocol:

  • Preparation of Monomer/Initiator Solution:

    • Accurately weigh the desired amount of initiator (e.g., 2,2'-azobis(isobutyronitrile), AIBN) and dissolve it in a known volume of the monomer (styrene or 2-Chloro-4-fluoro-1-vinylbenzene).

    • The solution should be freshly prepared and kept on ice to prevent premature polymerization.

  • Degassing the Solution:

    • Transfer the solution to a Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Filling the Dilatometer:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully fill a calibrated dilatometer with the degassed monomer/initiator solution, ensuring no air bubbles are trapped.[9] The initial volume should be recorded at a reference temperature.

  • Kinetic Measurement:

    • Immerse the dilatometer in a constant-temperature bath set to the desired reaction temperature.

    • As polymerization proceeds, the volume of the reaction mixture will decrease. Record the change in the height of the liquid in the capillary of the dilatometer at regular time intervals.

  • Data Analysis:

    • The rate of polymerization (Rp) can be calculated from the rate of volume change, using the known densities of the monomer and polymer.

Dilatometry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Monomer/ Initiator Solution B Degas Solution (Freeze-Pump-Thaw) A->B Remove O2 C Fill Dilatometer B->C Inert Atmosphere D Immerse in Constant Temp Bath C->D Start Reaction E Record Volume Change Over Time D->E Monitor Contraction F Calculate Rate of Polymerization (Rp) E->F Use Density Data

Caption: Workflow for determining polymerization kinetics using dilatometry.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a polymerization reaction in real-time by observing the disappearance of monomer signals and the appearance of polymer signals.[11][12][13]

Protocol:

  • Sample Preparation:

    • In an NMR tube, prepare a reaction mixture containing the monomer, initiator, and a deuterated solvent (if solution polymerization is desired).

    • Add a known amount of an internal standard for quantitative analysis.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.

    • Set up the experiment to acquire spectra at regular time intervals.

  • Reaction Monitoring:

    • Initiate the polymerization (e.g., by rapidly heating the sample or through photoinitiation if a photoinitiator is used).

    • Collect a series of ¹H NMR spectra over the course of the reaction.

  • Data Analysis:

    • Integrate the signals corresponding to the vinyl protons of the monomer and a characteristic signal of the polymer.

    • The monomer conversion at each time point can be calculated by comparing the integral of the monomer signal to its initial integral or the integral of the internal standard.

    • The rate of polymerization can be determined from the change in monomer concentration over time.

InSitu_NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reaction Mixture in NMR Tube B Place in Pre-heated NMR Spectrometer A->B C Initiate Polymerization B->C Start Reaction D Acquire Spectra at Intervals C->D Real-time Monitoring E Integrate Monomer and Polymer Signals D->E F Calculate Conversion and Rate E->F

Caption: Workflow for real-time monitoring of polymerization using in-situ NMR.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity) of the resulting polymer.[14][15][16] This is crucial for assessing the "livingness" or control of a polymerization reaction.

Protocol:

  • Sample Collection:

    • At various time points during the polymerization, extract small aliquots of the reaction mixture.

    • Quench the polymerization in each aliquot immediately by adding an inhibitor or cooling rapidly.

  • Polymer Isolation:

    • Precipitate the polymer from the unreacted monomer by adding the solution to a non-solvent (e.g., methanol for polystyrene).

    • Filter and dry the polymer sample.

  • GPC Analysis:

    • Dissolve a known concentration of the dried polymer in a suitable solvent for GPC (e.g., tetrahydrofuran, THF).

    • Inject the polymer solution into the GPC system.

  • Data Analysis:

    • The GPC system will generate a chromatogram. By calibrating with polymer standards of known molecular weight (e.g., polystyrene standards), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.

    • For a controlled polymerization, a linear increase of Mn with monomer conversion and a low PDI (typically < 1.5) should be observed.

GPC_Analysis_Workflow cluster_sampling Sampling cluster_prep Preparation cluster_analysis Analysis A Take Aliquots During Polymerization B Quench Reaction A->B C Isolate Polymer (Precipitation) B->C D Dissolve in GPC Solvent C->D E Inject into GPC System D->E F Determine Mn, Mw, PDI E->F Calibration Curve

Caption: Workflow for analyzing polymer molecular weight and distribution via GPC.

Conclusion

This guide provides a comprehensive framework for comparing the polymerization kinetics of 2-Chloro-4-fluoro-1-vinylbenzene and unhalogenated styrene. Based on established principles of physical organic and polymer chemistry, it is predicted that the electron-withdrawing chloro and fluoro substituents will lead to a faster and, in the case of ATRP, more controlled polymerization compared to styrene. The detailed experimental protocols provided herein offer a clear path for researchers to empirically test these predictions and to characterize the polymerization behavior of novel halogenated vinyl monomers. Such studies are essential for the rational design and synthesis of advanced polymeric materials with tailored properties for a wide range of applications.

References

  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648.
  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648.
  • Michelle, L., et al. (2003). Substituent Effects in Xanthate-Mediated Polymerization of Vinyl Acetate: Ab Initio Evidence for an Alternative Fragmentation Pathway. Macromolecules, 36(26), 9689–9695.
  • Waters Corporation. (n.d.). Reproducibility and Reliability of GPC Analysis of Polystyrene on the Arc™ HPLC System.
  • Scribd. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • VŠChT. (n.d.).
  • ACS Publications. (2025).
  • Tsujii, Y., et al. (2001). Mechanism and Kinetics of RAFT-Mediated Graft Polymerization of Styrene on a Solid Surface. 1. Experimental Evidence of Surface Radical Migration. Macromolecules, 34(26), 8872–8878.
  • ChemRxiv. (n.d.).
  • Wang, Y., et al. (2023). Polystyrene–Br End-Group Modification via Electrolysis: Adjusting Hydrogenation vs Coupling Selectivity. Polymers, 15(15), 3324.
  • ACS Publications. (2024). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules.
  • ResolveMass Laboratories Inc. (2025).
  • De, S., et al. (2016). Methylenelactide: vinyl polymerization and spatial reactivity effects. Beilstein Journal of Organic Chemistry, 12, 2518–2525.
  • Polymer Science Learning Center. (n.d.).
  • Waters Corporation. (n.d.). Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solvent Compatibility Kit and Refractive Index (RI) Detector.
  • ResearchGate. (n.d.).
  • Gody, G., et al. (2021).
  • ResearchGate. (2026).
  • Royal Society of Chemistry. (n.d.). Real-time monitoring of photoinduced atom transfer radical polymerization by time-resolved diffusion NMR. Polymer Chemistry.
  • NIST Technical Series Publications. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • JASCO Inc. (2024). Analysis of Polystyrene Oligomers by Semi-micro GPC.
  • Shodex. (n.d.). The separation of polystyrene standard using GPC columns.
  • ACS Publications. (n.d.). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules.
  • ACS Publications. (2011).
  • Fiveable. (2025).
  • ResearchGate. (n.d.). Hammett plot for the radical addition of acetone to styrenes.
  • University of Calgary. (n.d.). Ch12 : Substituent Effects.
  • ResearchGate. (n.d.).
  • FUJIFILM Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • MDPI. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes.
  • Fiveable. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2021). Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electron Paramagnetic Resonance Spectroscopy.
  • Canadian Center of Science and Education. (n.d.). Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates.
  • (n.d.). Table 1: Hammett constants for some common substituents.
  • RSC Publishing. (n.d.).
  • Chemistry LibreTexts. (2021). 2.
  • ACS Publications. (n.d.). Living Random Copolymerization of Styrene and Methyl Methacrylate with a Ru(II) Complex and Synthesis of ABC-Type “Block-Random” Copolymers. Macromolecules.
  • ResearchGate. (2025). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene.
  • Wiley Online Library. (2021).
  • ChemRxiv. (n.d.).
  • DTIC. (2003). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Validation for 2-Chloro-4-fluoro-1-vinylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the consistent and reliable characterization of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the validation of High-Performance Liquid Chromatography (HPLC) retention times, specifically tailored for 2-Chloro-4-fluoro-1-vinylbenzene and its derivatives. These compounds, often serving as critical building blocks in pharmaceutical synthesis, demand rigorous analytical oversight to ensure purity, stability, and quality.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, offering a comparative analysis of common chromatographic conditions and providing the experimental framework necessary to build a self-validating, robust analytical method. The principles and protocols herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific soundness.[1][2][3]

The Foundational Science: Retention in Reversed-Phase HPLC

The retention time (t_R_) in HPLC is the primary identifier for an analyte under a specific set of conditions. Its stability is the bedrock of a reliable method. For non-polar, aromatic compounds like 2-Chloro-4-fluoro-1-vinylbenzene derivatives, reversed-phase HPLC is the predominant analytical mode.

The core retention mechanism is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent).[4][5] The vinyl, chloro, and fluoro substitutions on the benzene ring introduce a unique combination of hydrophobicity and polarity that dictates its interaction with the stationary phase. Factors that can significantly influence this interaction and, consequently, the retention time include:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. An increase in organic solvent strength reduces retention time.[6]

  • Column Temperature: Higher temperatures decrease mobile phase viscosity and can increase analyte solubility, generally leading to shorter retention times. A mere 1°C change can alter retention time by 1-2%.[6][7]

  • Flow Rate: Inversely proportional to retention time; an unstable flow rate is a common cause of retention time drift.[6][8]

  • Stationary Phase Chemistry: The choice of column (e.g., C18, Phenyl, PFP) can introduce secondary interactions, such as π-π interactions with the benzene ring, which can alter selectivity and retention.[9]

Understanding these principles is not merely academic; it is essential for troubleshooting and for designing a robust method that can withstand minor, unintentional variations in its daily execution.

Method Development: A Comparative Approach to Column and Mobile Phase Selection

A validation exercise begins with a well-developed method. The goal is to find conditions that provide adequate retention, good peak shape, and sufficient resolution from potential impurities.

Column Selection Rationale

The choice of stationary phase is critical for achieving the desired separation. While a standard C18 column is often the first choice due to its strong hydrophobic retention, the unique electronic nature of halogenated aromatic compounds makes other phases compelling alternatives.

Stationary Phase Primary Retention Mechanism Suitability for Halogenated Vinylbenzenes Advantages & Considerations
C18 (Octadecylsilane) Hydrophobic InteractionsExcellent The industry standard. Provides strong retention for non-polar compounds. May not always resolve closely related isomers without mobile phase optimization.
Phenyl (Phenyl-Hexyl) Hydrophobic & π-π InteractionsExcellent The phenyl groups on the stationary phase can interact with the π-electron cloud of the analyte's benzene ring, offering unique selectivity for aromatic and unsaturated compounds.[9] This can be highly effective for separating isomers or closely related derivatives.
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, & Ion-Exchange InteractionsSuperior for Complex Mixtures Offers multiple interaction modes. The electron-rich fluorine atoms on the phase can interact strongly with halogenated analytes, providing exceptional selectivity that is often orthogonal to C18 phases.

Recommendation: Begin with a C18 column for initial screening. If specificity with known impurities or degradation products is challenging, a Phenyl or PFP column should be evaluated as they provide alternative selectivity mechanisms.

Mobile Phase Optimization

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. Their choice is not arbitrary and can significantly impact selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol. The nitrile bond's π-electrons can disrupt π-π interactions between a phenyl stationary phase and the analyte, which can be used to modulate retention.[5]

  • Methanol (MeOH): A protic solvent that can engage in hydrogen bonding. It can offer different selectivity compared to ACN, particularly if impurities have hydrogen-bonding capabilities.

Experimental Protocol: Initial Method Development

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm or a wavelength maximum determined by a PDA/DAD detector).

  • Injection Volume: 10 µL.

  • Refinement: Based on the scouting run, develop a more focused gradient or an isocratic method that elutes the main peak between 3 and 10 minutes with good peak shape.

The Core of Validation: Ensuring Retention Time Integrity

Method validation is the process of providing documented evidence that a method is suitable for its intended purpose.[10] For retention time, this centers on its consistency and specificity. The following parameters are critical, as defined by ICH Q2(R2) guidelines.[1][3][11]

Specificity & Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[3][10]

  • Causality: An analytical method is useless if it cannot distinguish the target compound from its potential contaminants. Co-elution can lead to inaccurate quantification and a false assessment of purity.

  • Experimental Protocol:

    • Inject a blank solvent (e.g., diluent) to ensure no peaks elute at the retention time of the analyte.

    • If applicable, inject a placebo or matrix blank.

    • Inject solutions of known impurities and degradation products to determine their individual retention times.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the stressed samples. The goal is to demonstrate that the analyte peak is resolved from all degradation products formed.

  • Acceptance Criteria: The analyte peak must be free from any interference. In chromatography, this is quantitatively assessed by the resolution (R_s_) between the analyte peak and the closest eluting peak. A resolution of R_s_ ≥ 2.0 is typically desired.

Table 1: Example Specificity and Resolution Data

Sample Analyte Retention Time (min) Closest Interfering Peak (min) Resolution (R_s_) Status
BlankNo PeakN/AN/APass
Impurity A StandardN/A3.85N/A-
Acid Stressed Sample5.213.84 (Degradant 1)4.5Pass
Peroxide Stressed Sample5.205.95 (Degradant 2)2.8Pass
Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][12] It is a direct measure of the random error associated with the retention time.

  • Repeatability (Intra-day Precision):

    • Causality: Assesses the performance of the method under the same operating conditions over a short interval of time. It reflects the consistency of the instrument and the analyst on a given day.

    • Protocol: Prepare a single sample solution of the analyte. Inject this solution six times consecutively.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the retention times should be ≤ 1.0% .

  • Intermediate Precision (Inter-day & Inter-analyst):

    • Causality: Evaluates the method's performance when subjected to typical variations within a laboratory, such as different days, different analysts, or different equipment.[12]

    • Protocol: Repeat the repeatability experiment on a different day, preferably with a different analyst and/or on a different HPLC system.

    • Acceptance Criteria: The RSD of the combined retention times from both days should be ≤ 2.0% .

Table 2: Example Precision Data for Retention Time

Parameter Day 1 / Analyst 1 (n=6) Day 2 / Analyst 2 (n=6) Combined Data (n=12)
Mean t_R_ (min)5.215.235.22
Std. Dev.0.0150.0180.021
RSD (%) 0.29% 0.34% 0.40%
Status Pass Pass Pass
Robustness

Robustness demonstrates the reliability of an analytical method with respect to deliberate variations in its parameters.[13][14]

  • Causality: This is a critical validation step that simulates the minor deviations that can occur during routine use. A robust method will not show significant changes in retention time or resolution when these small changes are introduced, proving its suitability for transfer and daily operation.

  • Experimental Protocol:

    • Establish the standard operating condition.

    • Create a series of experiments where one parameter is varied at a time while others are held constant.

    • Analyze a sample under each condition and record the retention time and the resolution of the critical pair (analyte and closest impurity).

Table 3: Example Robustness Study Data

Parameter Varied Condition Retention Time (min) Shift from Nominal (%) Resolution (R_s_) Status
Nominal - 5.21 - 4.5 -
Flow Rate0.9 mL/min5.79+11.1%4.6Pass
1.1 mL/min4.74-9.0%4.4Pass
Column Temp.28 °C5.31+1.9%4.5Pass
32 °C5.10-2.1%4.5Pass
Mobile Phase B48% ACN5.45+4.6%4.2Pass
52% ACN4.98-4.4%4.8Pass
  • Acceptance Criteria: The retention time will naturally shift; the key is that system suitability criteria (e.g., resolution ≥ 2.0) are maintained throughout all variations. The results should demonstrate that the method is well-controlled.

Visualization of the Validation Workflow

Visualizing the process helps in understanding the logical flow from development to routine application.

HPLC_Validation_Workflow Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Prec Precision (Repeatability & Intermediate) Spec->Prec Rob Robustness (Deliberate Variation) Prec->Rob LinAcc Linearity & Accuracy (For Quantification) Rob->LinAcc SST System Suitability Test (SST) (Daily Check) LinAcc->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC Method Validation.

Robustness_Study cluster_flow Flow Rate cluster_temp Temperature cluster_mp Mobile Phase Center Nominal Condition Flow: 1.0 mL/min Temp: 30°C %B: 50% F_low 0.9 mL/min Center->F_low Vary F_high 1.1 mL/min Center->F_high Vary T_low 28°C Center->T_low Vary T_high 32°C Center->T_high Vary MP_low 48% B Center->MP_low Vary MP_high 52% B Center->MP_high Vary

Caption: Logic of a One-Factor-at-a-Time Robustness Study.

Conclusion

The validation of an HPLC retention time for 2-Chloro-4-fluoro-1-vinylbenzene derivatives is a systematic process that underpins the reliability of all subsequent analytical data. It is not merely a procedural requirement but a scientific necessity that proves an analytical method is fit for its purpose. By logically progressing from method development through rigorous testing of specificity, precision, and robustness, researchers can establish a high degree of assurance in their results.

This guide has demonstrated that by understanding the chemical principles of separation and adhering to a validation framework grounded in regulatory standards, a robust, reliable, and defensible HPLC method can be successfully implemented. The ultimate outcome is higher quality data, which translates directly to safer and more effective products in the pharmaceutical and chemical industries.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link][15]

  • Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL: [Link][6]

  • Title: What Factors Influence HPLC Retention Time Precision? Source: Altabrisa Group URL: [Link][8]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][16]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

  • Title: Factors Affecting Retention Time Source: Shimadzu URL: [Link][17]

  • Title: Which factors can increase the retention time of an analyte during HPLC analysis Source: The Pharma SOP URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][3]

  • Title: Factors Impacting Chromatography Retention Time Source: Separation Science URL: [Link][7]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link][10]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link][4]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products Source: SciSpace URL: [Link][13]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link][5]

  • Title: RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE Source: Revue Roumaine de Chimie URL: [Link][9]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][11]

  • Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]

  • Title: VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) Source: International Atomic Energy Agency (IAEA) URL: [Link]

  • Title: Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution Source: National Center for Biotechnology Information (PMC) URL: [Link][12]

Sources

Benchmarking Catalyst Performance: Overcoming Steric and Electronic Hurdles with 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of transition-metal catalysis, benchmarking new ligand architectures and catalyst precursors requires substrates that push the limits of standard reaction conditions. 2-Chloro-4-fluoro-1-vinylbenzene (CAS: ) serves as an exceptionally rigorous benchmark substrate. Unlike simple unsubstituted styrenes, this dihalogenated derivative presents a dual kinetic hurdle: severe steric hindrance from the ortho-chloro group and strong electron withdrawal from the para-fluoro group.

This guide provides an objective, data-driven comparison of catalyst performance using 2-chloro-4-fluoro-1-vinylbenzene. We will dissect the mechanistic causality behind catalyst failure, outline a self-validating experimental protocol for the Mizoroki-Heck cross-coupling, and explore its advanced utility in Titanium-catalyzed hydroaminoalkylation cascades.

Mechanistic Causality: The Migratory Insertion Bottleneck

To understand why standard catalysts fail with 2-chloro-4-fluoro-1-vinylbenzene, we must examine the fundamental kinetics of the palladium-catalyzed Mizoroki-Heck reaction. The catalytic cycle consists of oxidative addition, olefin coordination, migratory insertion, and β-hydride elimination.

For this specific substrate, the migratory insertion step acts as a severe thermodynamic and kinetic bottleneck due to two compounding factors:

  • The Steric Penalty: The bulky ortho-chloro substituent forces the aromatic ring out of coplanarity with the vinyl group. This steric clash prevents the incoming arylpalladium(II) species from easily adopting the required syn-coplanar transition state during insertion.

  • The Electronic Penalty: The para-fluoro group exerts a strong inductive electron-withdrawing effect (-I effect). Because migratory insertion typically involves the nucleophilic attack of the electron-rich olefin onto the electrophilic Pd(II) center, the electron-deficient nature of this fluorinated vinyl group drastically reduces the reaction rate.

As documented in foundational catalyst benchmarking studies (), when the migratory insertion step is delayed, the active Pd(II) intermediates have a longer residence time in solution, leading to off-cycle decomposition and the precipitation of inactive palladium black.

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Aryl Halide) Pd0->OxAdd Coord 2. Olefin Coordination (2-Cl-4-F-Styrene) OxAdd->Coord MigIns 3. Migratory Insertion [Steric & Electronic Bottleneck] Coord->MigIns BetaElim 4. β-Hydride Elimination MigIns->BetaElim RedElim 5. Reductive Elimination (Product Release) BetaElim->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Heck catalytic cycle highlighting the migratory insertion bottleneck.

Benchmarking Workflow 1: Mizoroki-Heck Cross-Coupling

To objectively evaluate next-generation catalysts (such as Buchwald precatalysts or NHC-ligated systems), we utilize a self-validating Heck coupling protocol. Coupling 2-chloro-4-fluoro-1-vinylbenzene with an electron-neutral aryl bromide (e.g., 4-bromoacetophenone) provides a clear window into catalyst longevity and insertion efficiency.

Self-Validating Experimental Protocol

This protocol is designed with internal controls to ensure absolute mass balance and to isolate the substrate's specific kinetic penalties.

Reagents & Materials:

  • Substrate: 2-Chloro-4-fluoro-1-vinylbenzene (1.0 mmol)

  • Coupling Partner: 4-Bromoacetophenone (1.0 mmol)

  • Base: Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Internal Standard: Dodecane (0.5 mmol) — Critical for GC-FID mass balance validation.

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA, 3.0 mL)

  • Catalyst Loading: 1.0 mol% [Pd]

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge a 10 mL oven-dried Schlenk tube with the selected Palladium catalyst (1.0 mol%), 4-bromoacetophenone (199 mg, 1.0 mmol), and finely milled K₂CO₃ (276 mg, 2.0 mmol).

  • Liquid Addition: Seal the tube, remove it from the glovebox, and inject anhydrous DMA (3.0 mL), followed by 2-chloro-4-fluoro-1-vinylbenzene (156 mg, 1.0 mmol) and dodecane (85 mg, 0.5 mmol) via a gas-tight syringe.

  • Control Reaction Setup (Self-Validation): In a parallel Schlenk tube, set up the exact same reaction but replace the fluorinated substrate with unsubstituted styrene (104 mg, 1.0 mmol). Causality note: Comparing the kinetic profiles of these two vessels isolates the exact steric/electronic penalty of the ortho-chloro and para-fluoro groups.

  • Reaction Execution: Stir the mixtures at 120 °C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 1h, 4h, and 12h. Quench each aliquot in ethyl acetate/water, extract the organic layer, and analyze via GC-FID.

  • Quantification: Calculate the Yield, Turnover Number (TON), and Turnover Frequency (TOF) based on the dodecane internal standard.

Quantitative Catalyst Performance Data

The table below summarizes the benchmarking results across four distinct catalyst generations. The data clearly illustrates that monodentate phosphines cannot overcome the migratory insertion barrier, whereas highly sterically demanding, electron-rich ligands (NHCs and Buchwald biaryls) successfully push the reaction to completion.

Catalyst SystemLigand ArchitectureYield (%)TONTOF (h⁻¹)Mechanistic Observation
Pd(OAc)₂ / PPh₃ Monodentate Phosphine18%181.5Rapid catalyst death; severe Pd black precipitation observed at 2h.
Pd(OAc)₂ / P(o-tolyl)₃ Bulky Phosphine45%453.7Moderate conversion; steric bulk slightly stabilizes the Pd(0) intermediate.
Pd-PEPPSI-IPr N-Heterocyclic Carbene88%887.3Clean conversion; strong σ-donation accelerates migratory insertion.
XPhos Pd G3 Buchwald Biaryl Phosphine97%978.0Complete conversion; biaryl framework prevents off-cycle deactivation.

Benchmarking Workflow 2: Titanium-Catalyzed Hydroaminoalkylation

Beyond traditional cross-coupling, 2-chloro-4-fluoro-1-vinylbenzene is an elite benchmark for atom-economical alkene functionalization. In a landmark study by Warsitz and Doye (), this specific substrate was utilized to benchmark a novel two-step synthesis of 1,2,3,4-tetrahydroquinolines.

Rather than viewing the ortho-chloro group merely as a steric hindrance, this workflow strategically leverages it as a leaving group for a subsequent cyclization.

The Logical Workflow:

  • Intermolecular Hydroaminoalkylation: A bis(phenylamino)pyridinato titanium complex catalyzes the highly regioselective addition of N-methylaniline across the double bond of 2-chloro-4-fluoro-1-vinylbenzene, yielding a linear alkylated amine.

  • Intramolecular Buchwald-Hartwig Amination: The resulting intermediate is subjected to a Palladium catalyst. The secondary amine attacks the ortho-position of the aromatic ring, displacing the chloride to form a fluorinated 6-membered tetrahydroquinoline ring.

Hydroamino Substrates 2-Cl-4-F-Vinylbenzene + N-Methylaniline Step1 Ti-Catalysis: Hydroaminoalkylation Substrates->Step1 Intermediate Linear Alkylated Amine (Intermediate) Step1->Intermediate Regioselective Step2 Pd-Catalysis: Buchwald-Hartwig Intermediate->Step2 Product Fluorinated 1,2,3,4- Tetrahydroquinoline Step2->Product Cyclization

Figure 2: Two-step synthesis of tetrahydroquinolines via hydroaminoalkylation.

Conclusion

Benchmarking catalyst performance requires moving beyond idealized, highly reactive substrates. 2-Chloro-4-fluoro-1-vinylbenzene provides an uncompromising test of a catalyst's ability to navigate severe steric crowding and electronic deactivation. As demonstrated by the quantitative data, only advanced ligand architectures—such as NHCs and Buchwald biaryl phosphines—possess the necessary stereoelectronic profiles to force the challenging migratory insertion step and prevent catalyst decomposition. For drug development professionals and synthetic chemists, utilizing this substrate in control screens ensures that newly developed catalytic systems are robust enough for complex, late-stage functionalization.

References

  • Warsitz, M., & Doye, S. (2020). "Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinolines." European Journal of Organic Chemistry. Available at:[Link]

  • Tu, T., et al. (2010). "Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities." Organometallics. Available at:[Link]

Structural analysis comparison of fluorinated vs chlorinated vinylbenzenes

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and physicochemical analysis of halogenated vinylbenzenes (styrenes) is essential for advancing both functional polymer synthesis and rational drug design. The substitution of a hydrogen atom on the vinylbenzene core with either a fluorine or chlorine atom fundamentally alters the molecule's electronic topography, steric bulk, and intermolecular interaction profile.

As a Senior Application Scientist, I frequently navigate the bioisosteric replacement of halogens. While fluorine is traditionally favored for enhancing metabolic stability without adding significant steric bulk, chlorine offers unique advantages in target affinity through polarizability and halogen bonding. This guide objectively compares the structural characteristics of fluorinated versus chlorinated vinylbenzenes and provides self-validating experimental workflows for their analysis.

Physicochemical and Structural Properties

The divergent behavior of fluorinated and chlorinated styrenes originates from their fundamental atomic properties. Fluorine is highly electronegative and tightly holds its electron cloud, whereas chlorine is larger and highly polarizable.

Table 1: Quantitative Structural and Electronic Parameters

PropertyFluorine (F)Chlorine (Cl)Hydrogen (H) (Reference)
van der Waals Radius (Å) 1.471.741.20
C–X Bond Length (Å) ~1.47~1.77~1.09
Electronegativity (Pauling) 3.983.162.20
Polarizability (ų) 0.5572.180.666
Primary Intermolecular Interaction Weak H-bond acceptorHalogen bonding ( σ -hole)None

Data supported by molecular matched pair analysis in pharmaceutical systems[1] and DFT structural calculations[2].

Fluorine's small van der Waals radius (1.47 Å) makes it the closest available steric match for a hydrogen atom (1.20 Å) or an oxygen atom (1.42 Å). In contrast, chlorine (1.74 Å) acts as a closer steric mimic for a methyl group[1].

Spectroscopic and Conformational Analysis

The conformational preference of the vinyl group relative to the halogenated aromatic ring dictates the molecule's overall π -conjugation and reactivity.

  • Fluorostyrenes: High-resolution 1 H and 19 F NMR studies reveal that the populations of planar cis and trans conformers in 2-fluorostyrene and 3-fluorostyrene can be precisely deduced from long-range scalar coupling constants ( 5J , 6J ) between the meta/alpha protons and the exocyclic vinylic protons. These conformer populations are remarkably stable across different solvent dielectric environments[3].

  • Chlorostyrenes: The structural geometry of 4-chlorostyrene has been a subject of theoretical debate. While lower-level ab initio methods (HF, MP2) erroneously predict a non-planar structure, advanced Density Functional Theory (DFT) calculations combined with Inelastic Neutron Scattering (INS) and Raman spectroscopy confirm that 4-chlorostyrene maintains a planar geometry to maximize extended π -conjugation[4].

G Start Halogenated Vinylbenzene (F vs Cl) NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR DFT DFT Calculations (B3LYP/6-311++G**) Start->DFT Bio Bioactivity & Toxicity (CYP2E1 Assays) Start->Bio Conf Conformational Analysis (Cis/Trans Populations) NMR->Conf Long-range J-coupling Sigma Sigma-Hole Mapping (Halogen Bonding) DFT->Sigma ESP Mapping Metab Metabolic Stability (Epoxide Formation) Bio->Metab Vmax/Km Kinetics

Multi-modal structural and biological analysis workflow for halogenated styrenes.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating halogenated vinylbenzenes.

Protocol 1: NMR Conformational Analysis of Halogenated Styrenes

Objective: Determine the cis/trans population distribution of the vinyl group relative to the halogenated aromatic ring.

  • Step 1: Solvent Selection & Sample Preparation. Dissolve 10–15 mg of the analyte (e.g., 2-fluorostyrene) in 0.5 mL of a selected deuterated solvent. Prepare two parallel samples: one in a non-polar solvent (e.g., CS 2​ or CDCl 3​ ) and one in a polar solvent (e.g., Acetone-d 6​ )[3].

    • Causality: The conformational equilibrium of polar molecules is sensitive to the dielectric constant of the surrounding medium. Comparing polar and non-polar environments isolates solvent-induced dipole stabilization effects from the molecule's intrinsic steric preferences.

  • Step 2: Spectra Acquisition. Acquire high-resolution 1 H, 13 C, and 19 F NMR spectra at 300 K using a 600 MHz spectrometer[3]. Ensure a sufficient relaxation delay (D1 > 5 T1) for accurate quantitative integration.

  • Step 3: Long-Range Coupling Extraction. Extract the scalar J-coupling constants ( 5J , 6J ) between the exocyclic vinylic protons and the aromatic protons[3].

    • Causality: The magnitude of long-range coupling is stereospecific and dictated by the dihedral angle. Measuring these couplings allows for the mathematical deduction of the rotational barrier and the exact ratio of planar cis vs. trans conformers.

  • Self-Validation System: Cross-validate the J-coupling derived populations using a 1D NOESY or 2D ROESY experiment. The spatial proximity (through-space NOE enhancement) between the vinylic protons and the ortho-halogen/protons must quantitatively align with the through-bond J-coupling calculations. If the sum of the calculated cis/trans populations deviates from 100% by >5%, the sample must be re-analyzed for potential dimerization.

Protocol 2: DFT Computational Workflow for Halogen Bonding Potential

Objective: Map the electron density and electrostatic potential to evaluate σ -hole formation and planar stability.

  • Step 1: Geometry Optimization. Construct in silico models of the fluorinated and chlorinated vinylbenzenes. Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311++G** level of theory[4].

    • Causality: The B3LYP functional paired with a diffuse and polarized basis set (6-311++G**) is strictly chosen because it accurately models extended π -conjugation and the diffuse lone pairs of halogens, which lower-level Hartree-Fock (HF) methods often fail to predict correctly[4].

  • Step 2: Frequency Calculation & Validation.

    • Self-Validation System: Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. The complete absence of imaginary frequencies validates that the optimized geometry is a true local minimum and not a transition state[4]. Compare the calculated harmonic frequencies with experimental IR/Raman spectra to ensure the theoretical model mirrors physical reality.

  • Step 3: Electrostatic Potential (ESP) Mapping. Map the electron density surface (isovalue = 0.001 a.u.) and project the electrostatic potential.

    • Causality: This visualizes the anisotropic charge distribution around the halogen. It directly quantifies the magnitude of the electropositive crown ( σ -hole) on the chlorine atom, predicting its capacity to act as a halogen bond donor—a feature absent in the highly electronegative fluorine atom[2].

Implications in Drug Development and Chemical Biology

In medicinal chemistry, the choice between a fluorinated and chlorinated vinylbenzene derivative hinges on the desired pharmacokinetic and pharmacodynamic profile.

Target Binding Affinity: A comprehensive matched molecular pair analysis (MMPA) reveals that chlorinated compounds generally exhibit slightly stronger target binding affinities (mean difference in pIC 50​ of -0.03) compared to their fluorinated bioisosteres[1]. This enhanced binding is primarily driven by chlorine's higher polarizability and its unique ability to form highly directional halogen bonds[2]. The σ -hole on the chlorine atom can engage in close contacts with Lewis basic residues (e.g., the sulfur atom of methionine), forming interactions that are geometrically more linear and closer (e.g., 3.040 Å) than any corresponding interaction with fluorine[2].

Metabolic Stability and Toxicity: Conversely, fluorine's extreme electronegativity effectively modulates the pKa of nearby functional groups and fortifies the molecule against cytochrome P450-mediated oxidative metabolism. Toxicological evaluations in CYP2E1 transgenic cells demonstrate that chlorinated and brominated styrenes are rapidly bioactivated into reactive, cytotoxic epoxides (Vmax/Km kinetics follow the order Br > Cl > F H), whereas fluorostyrenes exhibit significantly lower bioactivation-reactivity indices, thereby maintaining cellular viability[5].

G Halogen Halogen Substitution on Vinylbenzene Fluorine Fluorine (F) Halogen->Fluorine Chlorine Chlorine (Cl) Halogen->Chlorine F_Prop1 High Electronegativity (No Sigma-Hole) Fluorine->F_Prop1 F_Prop2 Small vdW Radius (1.47 Å) Fluorine->F_Prop2 Cl_Prop1 High Polarizability (Strong Sigma-Hole) Chlorine->Cl_Prop1 Cl_Prop2 Large vdW Radius (1.74 Å) Chlorine->Cl_Prop2 Outcome_F Metabolic Stability & pKa Modulation F_Prop1->Outcome_F F_Prop2->Outcome_F Outcome_Cl Enhanced Target Binding (Halogen Bonds) Cl_Prop1->Outcome_Cl Cl_Prop2->Outcome_Cl

Divergent physicochemical effects of fluorine versus chlorine substitution in drug design.

References

  • 6 - Chemical Science (RSC Publishing) 2.3 - Canadian Journal of Chemistry 3.4 - Chemical Physics (via ResearchGate) 4.5 - Toxicology (PMC/NIH) 5.2 - Semantic Scholar

Sources

A Comparative Guide to Validating Reaction Pathways of 2-Chloro-4-fluoro-1-vinylbenzene Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for validating the reaction pathways of 2-Chloro-4-fluoro-1-vinylbenzene, with a primary focus on the robust and insightful technique of isotopic labeling. The following sections will detail the potential mechanistic routes, the principles of isotopic labeling for pathway elucidation, and a comparative analysis against alternative validation methods, supported by experimental protocols.

Introduction: The Mechanistic Ambiguity of Halogenated Vinylbenzenes

2-Chloro-4-fluoro-1-vinylbenzene is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its reactivity is governed by the interplay of the vinyl group and the two halogen substituents on the aromatic ring. Understanding the precise reaction mechanism under various conditions is paramount for controlling product distribution, optimizing reaction yields, and ensuring the synthesis of desired isomers.

Reactions involving nucleophilic substitution on such aryl halides can proceed through several distinct pathways, each with unique intermediates and product profiles. The primary challenge lies in distinguishing between these potential routes, a task for which isotopic labeling is exceptionally well-suited.[1][2][3]

Plausible Reaction Pathways

Three principal mechanisms are often considered for nucleophilic aromatic substitution on compounds like 2-Chloro-4-fluoro-1-vinylbenzene:

  • SNAr (Addition-Elimination): This two-step mechanism involves the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[4] The presence of electron-withdrawing groups on the aromatic ring can stabilize the intermediate, favoring this pathway.[5][6]

  • Elimination-Addition (Benzyne Mechanism): Under strongly basic conditions, a proton can be abstracted from the position ortho to a halogen, leading to the elimination of the halide and the formation of a highly reactive benzyne intermediate.[5][7][8] The nucleophile then adds to the benzyne, with subsequent protonation yielding the final product.[5]

  • Direct Nucleophilic Substitution (SN1/SN2-like): While less common for aryl halides due to the high energy of the phenyl cation and the difficulty of backside attack, direct displacement mechanisms cannot always be entirely ruled out without experimental evidence.[5]

The following diagram illustrates the two most probable pathways:

G cluster_0 SNAr Pathway cluster_1 Benzyne Pathway A 2-Chloro-4-fluoro-1-vinylbenzene B Meisenheimer Complex (Carbanion Intermediate) A->B + Nu- C Substituted Product B->C - Cl- D 2-Chloro-4-fluoro-1-vinylbenzene E Benzyne Intermediate D->E + Strong Base - HCl F Mixture of Substituted Products E->F + Nu- + H+

Caption: Plausible SNAr and Benzyne reaction pathways for 2-Chloro-4-fluoro-1-vinylbenzene.

Isotopic Labeling: A Definitive Tool for Mechanistic Elucidation

Isotopic labeling is a powerful technique that involves replacing an atom in a reactant with one of its isotopes to trace its fate throughout a chemical reaction.[1][3][9] For elucidating the reaction pathways of 2-Chloro-4-fluoro-1-vinylbenzene, carbon-13 (¹³C) or carbon-14 (¹⁴C) labeling at specific positions on the benzene ring provides unambiguous evidence.[1][5]

The Causality Behind Isotopic Labeling Experiments

The core principle lies in the fact that different mechanisms predict distinct distributions of the isotopic label in the final product(s).

  • If the SNAr mechanism is operative: The nucleophile will only attack the carbon atom directly bonded to the leaving group (the ipso carbon). Therefore, if the starting material is labeled at this position, the label will remain at the same position in the product.

  • If the Benzyne mechanism is operative: The formation of a symmetrical benzyne intermediate allows the incoming nucleophile to attack either of the two carbons of the former triple bond.[2] This results in a mixture of products where the label is distributed between the ipso carbon and the adjacent (cine) carbon.[10]

The experimental workflow for such a study is outlined below:

Caption: Experimental workflow for validating reaction pathways using ¹³C isotopic labeling.

Detailed Experimental Protocol: ¹³C Labeling Study

This protocol provides a step-by-step methodology for a self-validating system to determine the operative reaction mechanism.

Part A: Synthesis of [1-¹³C]-2-Chloro-4-fluoro-1-vinylbenzene

  • Starting Material: Commercially available [1-¹³C]-labeled 2-chloro-4-fluorotoluene. (The synthesis of which can be adapted from known procedures for similar compounds[11]).

  • Benzylic Bromination: React [1-¹³C]-2-chloro-4-fluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield [1-¹³C]-1-(bromomethyl)-2-chloro-4-fluorobenzene.

  • Elimination: Treat the resulting benzylic bromide with a non-nucleophilic base (e.g., potassium tert-butoxide) in a polar aprotic solvent (e.g., THF) to induce elimination and form the desired [1-¹³C]-2-Chloro-4-fluoro-1-vinylbenzene.

  • Purification and Characterization: Purify the labeled product via column chromatography and confirm its structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part B: Nucleophilic Substitution Reaction and Product Analysis

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dry ice condenser and a magnetic stirrer, add liquid ammonia. Add a catalytic amount of ferric nitrate followed by small pieces of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide (NaNH₂).

  • Substrate Addition: Dissolve the synthesized [1-¹³C]-2-Chloro-4-fluoro-1-vinylbenzene in anhydrous diethyl ether and add it dropwise to the sodium amide solution at -33°C.

  • Reaction Quench: After stirring for a specified time, quench the reaction by the careful addition of ammonium chloride.

  • Workup and Isolation: Allow the ammonia to evaporate. Add water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture directly using ¹³C NMR spectroscopy to determine the ratio of the ipso- and cine-substitution products. The integration of the signals corresponding to the labeled carbon in each isomer will provide a quantitative measure of the product distribution.

Comparison with Alternative Validation Methods

While isotopic labeling provides definitive evidence, other techniques can offer complementary, albeit sometimes less conclusive, insights.[12][13]

Method Principle Advantages Limitations
Isotopic Labeling Tracing the position of an isotopic label (e.g., ¹³C) in the product to infer the reaction intermediate and pathway.[1][3]- Provides direct, often unambiguous evidence for the mechanism.[12]- Quantitative data on product distribution.[6]- Highly reliable and widely accepted as a standard for mechanistic proof.[2][5]- Synthesis of labeled starting materials can be complex and expensive.- Requires specialized analytical equipment (NMR, Mass Spectrometry).[1][3]
Kinetic Studies Measuring reaction rates under varying reactant concentrations to determine the rate law.[14]- Can help identify the rate-determining step.- Provides information about the species involved in the transition state.- The rate law may be consistent with more than one mechanism.[15]- Does not directly reveal the structure of intermediates.- Can be complex to interpret for multi-step reactions.
Intermediate Trapping Adding a reactive species (a "trap") to the reaction mixture to intercept and characterize a proposed intermediate.- Can provide direct evidence for the existence of a reactive intermediate like benzyne.- Can be a powerful tool when combined with spectroscopic identification of the trapped product.- The trap may alter the reaction pathway.- The absence of a trapped product does not definitively disprove the existence of an intermediate.- The intermediate may be too short-lived to be trapped effectively.
Computational Chemistry Using theoretical models (e.g., Density Functional Theory) to calculate the energy profiles of different possible reaction pathways.[16]- Allows for the theoretical exploration of transition states and high-energy intermediates.[16]- Can predict product ratios and provide insights into factors controlling selectivity.- Complements experimental data.- Accuracy is highly dependent on the level of theory and computational model used.[12]- Requires significant computational resources.- Ultimately requires experimental validation to be conclusive.[13][15][17]

Conclusion and Recommendations

For the unequivocal validation of the reaction pathways of 2-Chloro-4-fluoro-1-vinylbenzene, isotopic labeling stands as the most authoritative and trustworthy method.[2] The ability to directly observe the scrambling or retention of a ¹³C label in the product provides a definitive signature of a benzyne or SNAr mechanism, respectively.

References

  • Isotope Labeling: Organic Chemistry Study Guide. Fiveable.
  • Nucleophilic Arom
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences.
  • Isotopic labeling. Wikipedia.
  • Unraveling the Reaction Mechanisms of 3-Methyl-1-butyne: A Comparative Guide to Isotopic Labeling Studies. Benchchem.
  • Benzyne Mechanism: An overview. YouTube.
  • SNAr – Benzyne Mechanism. YouTube.
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
  • 5.
  • Validation of Reaction Mechanisms. California Institute of Technology.
  • Can Reaction Mechanisms Be Proven?.
  • How do organic chemistry mechanisms become accepted?. Chemistry Stack Exchange.
  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bristol.
  • Organic Reaction Mechanisms: Fundamental Concepts, Computational Approaches, and Applications.
  • Building Evidence for a Reaction Mechanism Using Experimental D
  • Preparation method of 2-chloro-4-fluorotoluene.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for advanced dielectric polymers, photoresists, and specialty elastomers grows, halogenated styrenes have become critical building blocks in materials science. Multi-substituted variants, specifically 2-chloro-4-fluoro-1-vinylbenzene (commonly known as 2-chloro-4-fluorostyrene), offer a unique combination of steric bulk and high electronegativity.

For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy is the frontline analytical tool for verifying monomer purity, confirming substitution patterns, and monitoring auto-polymerization. This guide provides an in-depth, objective comparison of the FT-IR spectral performance of 2-chloro-4-fluoro-1-vinylbenzene against its fundamental analogs: styrene, 4-fluorostyrene, and 2-chlorostyrene.

Mechanistic Insights: The Causality of Spectral Shifts

Understanding the FT-IR spectra of halogenated styrenes requires analyzing the interplay between inductive (-I) and resonance (+M) effects on the aromatic ring and the vinyl group.

  • Vinyl C=C Stretching (~1625–1630 cm⁻¹): The exact position of the vinyl stretch is dictated by its conjugation with the aromatic ring. In 2-chlorostyrene, the bulky ortho-chlorine forces the vinyl group slightly out of coplanarity with the benzene ring. This steric decoupling reduces conjugation, slightly stiffening the C=C bond compared to unsubstituted styrene. Comprehensive libraries, such as the 1[1], confirm that while the vinyl stretch remains relatively stable, its intensity fluctuates based on these geometric constraints.

  • Carbon-Halogen Stretching: The C-F bond is exceptionally strong and highly polarized, resulting in a massive change in the dipole moment during vibration. This produces an intense, broad absorption band between 1200–1295 cm⁻¹, as seen in 2[2] for 4-fluorostyrene. Conversely, the heavier, less polarized C-Cl bond appears lower in the fingerprint region, typically around 1050 cm⁻¹ (in-plane) and 750 cm⁻¹ (out-of-plane).

  • Aromatic C-H Out-of-Plane (OOP) Bending: This region (900–650 cm⁻¹) is strictly diagnostic for the substitution pattern. Mono-substituted styrene shows two strong bands at ~775 and 698 cm⁻¹. The ortho-substitution of 2-chlorostyrene shifts this to ~760 cm⁻¹, documented in 3[3]. The 1,2,4-trisubstituted pattern of 2-chloro-4-fluoro-1-vinylbenzene yields a distinct band around 865 cm⁻¹, which is critical for structural verification during synthesis 4[4].

Quantitative Data Comparison

The following table summarizes the key FT-IR vibrational modes used to differentiate these monomers. Polymerization studies frequently utilize these specific IR bands to monitor monomer conversion and copolymer composition 5[5].

Vibrational ModeStyrene4-Fluorostyrene2-Chlorostyrene2-Chloro-4-fluoro-1-vinylbenzene
Vinyl C=C Stretch ~1630 cm⁻¹1630 cm⁻¹1625 cm⁻¹1626 cm⁻¹
Aromatic C=C Stretch 1600, 1490 cm⁻¹1595, 1506 cm⁻¹1590, 1475 cm⁻¹1595, 1480 cm⁻¹
C-F Stretch N/A1204 – 1295 cm⁻¹N/A1210 – 1280 cm⁻¹
C-Cl Stretch N/AN/A1050, 750 cm⁻¹1045, 755 cm⁻¹
Vinyl C-H OOP Bend 990, 909 cm⁻¹990, 910 cm⁻¹985, 915 cm⁻¹988, 912 cm⁻¹
Aromatic C-H OOP Bend 775, 698 cm⁻¹ (Mono)830 cm⁻¹ (Para)760 cm⁻¹ (Ortho)865 cm⁻¹ (1,2,4-Trisubstituted)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Causality Behind the Method: Halogenated styrenes are volatile, low-viscosity liquids that are highly susceptible to spontaneous free-radical polymerization when exposed to thermal energy or light. Traditional transmission cells (like liquid cells) require extensive handling, increasing the risk of auto-polymerization. Attenuated Total Reflectance (ATR) minimizes sample preparation. A Diamond ATR crystal must be used instead of ZnSe; diamond is chemically inert to halogenated organics and withstands the aggressive solvents (e.g., dichloromethane) required to dissolve trace polystyrene residues.

Step-by-Step Methodology:

  • System Purge & Background: Purge the FT-IR spectrometer with dry N₂ for 15 minutes to eliminate atmospheric H₂O and CO₂. Acquire a background spectrum.

    • Self-Validation Check: The background single-beam spectrum must show a smooth energy curve with no negative absorbance peaks.

  • Sample Application: Deposit exactly 2 µL of the neat monomer directly onto the diamond ATR crystal using a positive displacement pipette. Do not engage the pressure anvil for volatile liquids.

  • Spectral Acquisition: Immediately initiate the scan at 32 scans and 4 cm⁻¹ resolution .

    • Causality Check: 32 scans provide an optimal Signal-to-Noise (S/N) ratio (>1000:1) within ~30 seconds. Longer scan times risk monomer evaporation or localized heating from the IR beam, which can trigger polymerization on the crystal. 4 cm⁻¹ resolution is the optimal threshold for resolving the closely spaced aromatic C=C stretching modes (~1600 and 1590 cm⁻¹).

  • Cleaning & Verification: Wipe the crystal with a lint-free wipe soaked in dichloromethane (DCM). Acquire a new background scan.

    • Self-Validation Check: If the vinyl peaks (~1630 cm⁻¹) or C-F peaks (~1220 cm⁻¹) persist in the new background, polymer residue has formed. Repeat the DCM wipe until the baseline is completely flat.

Experimental Workflow Visualization

FTIR_Protocol A 1. System Purge (Dry N2) B 2. Background Scan (Self-Validation) A->B H2O/CO2 < 1% C 3. Apply 2 µL Monomer (Diamond ATR) B->C Baseline Flat D 4. Acquire Spectrum (32 Scans, 4 cm⁻¹) C->D E 5. S/N & Baseline Verification D->E E->D Low S/N (Evaporation) F 6. Data Processing & Peak Assignment E->F S/N > 1000:1 G 7. Solvent Clean (DCM wipe) F->G G->B Loop for next sample

ATR-FTIR workflow for volatile halogenated monomers featuring a self-validating background loop.

References

  • 2-Chlorostyrene | C8H7Cl | CID 14906 - PubChem.National Institutes of Health (NIH).
  • Supplementary Information - 4-Fluorostyrene.Royal Society of Chemistry (RSC).
  • Aldrich FT-IR Collection Edition II.Thermo Fisher Scientific.
  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines (2-Chloro-4-fluoro-1-vinylbenzene).ResearchGate / European Journal of Organic Chemistry.
  • The Effect of the Isomeric Chlorine Substitutions on the Honeycomb-Patterned Films of Poly(x-chlorostyrene)s/Polystyrene Blends.MDPI.

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Safety Operating Guide

2-Chloro-4-fluoro-1-vinylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Chloro-4-fluoro-1-vinylbenzene

2-Chloro-4-fluoro-1-vinylbenzene (also known as 2-chloro-4-fluorostyrene) is a highly reactive, halogenated monomer frequently utilized as a building block in advanced polymer synthesis and drug development. Proper disposal of this compound requires a dual-focus approach: mitigating the acute risk of exothermic auto-polymerization and adhering to strict environmental regulations for halogenated organic waste. This guide provides step-by-step, self-validating protocols for the safe lifecycle management of this chemical[1].

Causality & Mechanism of Hazards

To establish a fundamentally safe workflow, researchers must understand the underlying chemical causality of the hazards associated with halogenated styrenes:

  • Auto-Polymerization Risk: Like other styrene derivatives, 2-chloro-4-fluoro-1-vinylbenzene can undergo spontaneous free-radical polymerization when exposed to heat, light, or catalytic impurities[1]. This reaction is highly exothermic. In a sealed waste container, uninhibited polymerization can lead to rapid thermal runaway, volumetric expansion, and catastrophic container failure[1].

  • The Role of 4-tert-Butylcatechol (TBC): To prevent premature polymerization, the monomer is stabilized with TBC. TBC functions as a free-radical scavenger, intercepting peroxide radicals (MOO•) before they can propagate polymer chains[2]. Crucially, TBC requires the presence of dissolved oxygen to function effectively. Storing this chemical or its waste under an inert atmosphere (e.g., Argon or Nitrogen) disables the inhibitor, creating a severe safety hazard[2].

  • Halogenated Waste Segregation: The presence of chlorine and fluorine atoms dictates that this compound cannot be incinerated through standard non-halogenated waste streams. Combustion of halogenated organics requires specialized high-temperature incineration equipped with scrubbers to capture toxic hydrogen halide gases (HCl, HF) and prevent the formation of environmental pollutants[3].

Quantitative Operational Parameters

The following table summarizes the critical quantitative thresholds for the safe handling and storage of 2-chloro-4-fluoro-1-vinylbenzene prior to and during disposal.

ParameterOperational ThresholdScientific Rationale
TBC Inhibitor Concentration 10 – 15 mg/L (ppm)Minimum concentration required to effectively scavenge peroxide radicals and prevent runaway polymerization[4].
Storage Temperature 2°C to 8°CRefrigeration significantly reduces the kinetic rate of spontaneous radical formation[1].
Atmospheric Requirement Aerobic (Air headspace)Oxygen is a mandatory co-factor for the TBC inhibition mechanism[2].
Maximum Shelf Life (Opened) < 12 MonthsOver time, TBC is depleted. Monomers stored beyond this period pose an explosion risk[1].
Halogen Content for Disposal > 5% (Classified as Halogenated)Dictates segregation into dedicated halogenated waste streams to ensure proper high-temperature incineration[3].

Experimental Protocols & Disposal Methodologies

Protocol A: Routine Waste Collection and Stabilization (Self-Validating System)

Objective: Ensure waste monomer remains stabilized during the accumulation phase.

  • Verify Inhibitor Levels: Before designating a batch of 2-chloro-4-fluoro-1-vinylbenzene as waste, verify the presence of TBC. If the monomer has been distilled or purified for an experiment (which removes TBC), you must re-add TBC to a concentration of at least 15 ppm before placing the excess into a waste container[4].

  • Select the Receptacle: Use a chemically compatible, heavy-duty container (e.g., high-density polyethylene or safety glass).

  • Ensure Aerobic Headspace (Validation Step): Fill the waste container to no more than 80% capacity. The remaining 20% headspace must contain ambient air.

    • Self-Validation Check: If the container is purged with nitrogen, the TBC will fail. Visually confirm the waste container is not hooked up to a Schlenk line or inert gas manifold[2].

  • Temperature Control: Store the active waste accumulation container in an explosion-proof refrigerator (2-8°C) away from direct light and heat sources[1].

Protocol B: Waste Segregation and EHS Handoff

Objective: Prevent incompatible chemical mixing and ensure regulatory compliance.

  • Segregate: Pour the stabilized waste only into containers explicitly designated for "Halogenated Organic Waste"[3].

  • Avoid Incompatibles: Never mix 2-chloro-4-fluoro-1-vinylbenzene waste with strong oxidizers, acids, or metal salts, as these can initiate polymerization or cause violent reactions[3].

  • Labeling: Affix a hazardous waste tag immediately. List the full chemical name ("2-Chloro-4-fluoro-1-vinylbenzene") and note the presence of "TBC inhibitor." Do not use abbreviations.

  • Time Limit: Do not accumulate styrene-based waste for more than 90 days. Schedule a pickup with your Environmental Health and Safety (EHS) department well before the 12-month degradation window of the inhibitor[1].

Protocol C: Spill Cleanup Procedure
  • Isolate & Ventilate: Evacuate personnel and eliminate all ignition sources. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material (e.g., sand, earth, or specialized spill pads). Do not use combustible materials like sawdust.

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or bucket.

  • Dispose: Label as "Halogenated Organic Spill Debris" and request an immediate EHS pickup.

Logical Workflow Visualization

G Start Generate 2-Chloro-4-fluoro -1-vinylbenzene Waste CheckTBC Verify TBC Inhibitor (Must be >10-15 ppm) Start->CheckTBC AddTBC Add TBC & Ensure Ambient Air Headspace CheckTBC->AddTBC Purified / <10 ppm Segregate Transfer to Halogenated Organic Waste Stream CheckTBC->Segregate Stabilized / >10 ppm AddTBC->Segregate Store Store at 2-8°C (Max 90 Days) Segregate->Store EHS EHS Pickup & High-Temp Incineration Store->EHS

Workflow for the safe stabilization, segregation, and disposal of halogenated styrene waste.

References

  • Title: Styrene - Standard Operating Procedure. Source: University of California, Santa Barbara (UCSB) Environmental Health & Safety. URL: [Link]

  • Title: Hazardous Waste Guide. Source: University of Tennessee Institute of Agriculture (UTIA) Safety Office. URL: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. The compound 2-Chloro-4-fluoro-1-vinylbenzene, a substituted styrene, presents a specific set of handling challenges due to its chemical properties. This guide provides a comprehensive, experience-driven framework for its safe handling, focusing on the rationale behind each procedural step and the appropriate selection and use of Personal Protective Equipment (PPE).

Understanding the Hazard Profile: Why This Chemical Demands Respect

2-Chloro-4-fluoro-1-vinylbenzene is not a substance to be handled casually. Its hazard profile, inferred from its structural class and available data on similar compounds, necessitates a multi-faceted approach to safety.

  • Inhalation Hazard : As a vinylbenzene (styrene) derivative, this compound is expected to be volatile. Vapors can cause respiratory irritation.[1] Prolonged or high-concentration exposure to styrene-like compounds can lead to more severe health effects, including potential impacts on the central nervous system.[2]

  • Skin and Eye Irritation : Direct contact with halogenated aromatic compounds frequently causes skin irritation.[1][3][4] The potential for serious eye irritation is also significant, which could lead to lasting damage if not properly protected against.[5][6]

  • Flammability : Like styrene, this compound is a flammable liquid and its vapors can form explosive mixtures with air.[4][5] It is crucial to control ignition sources and prevent static discharge during handling.[7][8]

  • Toxicity : Data on close structural analogs suggest that this compound may be harmful if swallowed or absorbed through the skin.[1][3]

These hazards dictate a clear and non-negotiable set of control measures, beginning with engineering controls and culminating in the last line of defense: Personal Protective Equipment.

The Hierarchy of Controls: Engineering a Safe Environment

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. This is the most effective way to minimize exposure.

  • Primary Engineering Control: The Fume Hood : All handling of 2-Chloro-4-fluoro-1-vinylbenzene must take place inside a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, drawing vapors away from the user's breathing zone.[9]

  • Ventilation and Ignition Sources : Ensure the laboratory has adequate general ventilation.[10] All sources of ignition—such as hot plates, open flames, and non-intrinsically safe electrical equipment—must be removed from the immediate handling area.[4][5] Use only explosion-proof equipment and non-sparking tools.[4][7]

  • Emergency Preparedness : An eyewash station and a safety shower must be immediately accessible and tested regularly.[11][12]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure that cannot be eliminated through engineering controls. The correct selection and use of PPE is paramount.

Eye and Face Protection

The eyes are highly susceptible to damage from chemical splashes and vapors.

  • Mandatory : ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are the absolute minimum requirement.

  • Recommended for Splash Hazard : When transferring liquids or performing any operation with a risk of splashing, a full-face shield worn over safety glasses is required. This provides a secondary barrier protecting the entire face.[3]

Skin and Body Protection

Preventing skin contact is critical to avoid irritation and potential dermal absorption.

  • Gloves : Standard latex or nitrile examination gloves are often insufficient. You must use chemical-resistant gloves tested according to standards like EN 374.[7]

    • Rationale : The choice of glove material must be based on its resistance to degradation and permeation by halogenated aromatic hydrocarbons. Consult a glove manufacturer's chemical resistance guide. For substituted styrenes, laminate (e.g., SilverShield®) or Viton® gloves are often recommended for extended contact. A double-gloving strategy (wearing two pairs of nitrile or neoprene gloves) can provide an additional layer of safety for incidental contact.

  • Lab Coat : A flame-resistant lab coat, fully buttoned, is required to protect street clothes and skin.

  • Additional Protection : For larger quantities (>1 L) or operations with a high risk of spillage, a chemical-resistant apron and arm sleeves should be worn over the lab coat.[4] Remove contaminated clothing immediately and wash it before reuse.[3][9]

Respiratory Protection

While the fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific scenarios.

  • Rationale : Studies on styrene exposure have shown that respiratory protection is the most effective means of reducing absorption into the body.[13]

  • When is it Required? :

    • During a large spill or emergency release outside of a fume hood.

    • If engineering controls are known to be insufficient to maintain exposure below established occupational exposure limits (OELs).[2]

  • Selection : A NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[11] For higher concentrations or oxygen-deficient environments (which is unlikely in a lab setting but possible in a large-scale incident), a self-contained breathing apparatus (SCBA) would be necessary. All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and medical clearance.

The following table summarizes the essential PPE requirements.

Protection Type Minimum Requirement Recommended for Enhanced Safety / High-Risk Tasks Rationale
Eye/Face Safety glasses with side shieldsFull-face shield over safety glassesProtects against splashes and vapors.[3][4]
Hand Chemical-resistant gloves (e.g., nitrile for incidental contact)Laminate or Viton® gloves; double-glovingPrevents skin irritation and dermal absorption.[4][7]
Body Flame-resistant lab coatChemical-resistant apron and sleevesProtects skin and clothing from contamination.[3]
Respiratory Not required for routine handling in a fume hoodAir-purifying respirator with organic vapor cartridgesEssential for spills or when ventilation is inadequate.[11][13]

Procedural Guide: A Step-by-Step Operational Plan

This workflow outlines the critical steps for safely handling 2-Chloro-4-fluoro-1-vinylbenzene, from preparation to disposal.

Safe Handling and Disposal Workflow

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal cluster_spill Emergency Protocol: Spill Response prep_1 Verify Fume Hood Certification prep_2 Locate Emergency Equipment (Eyewash/Shower) prep_1->prep_2 prep_3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_2->prep_3 handle_1 Ground Container (if transferring >1L) prep_3->handle_1 Proceed to Handling handle_2 Perform Chemical Transfer/ Reaction with Non-Sparking Tools handle_1->handle_2 handle_3 Securely Cap Container Immediately After Use handle_2->handle_3 clean_1 Segregate Halogenated Organic Waste handle_3->clean_1 Proceed to Cleanup clean_2 Place Contaminated Materials (gloves, wipes) in Labeled Waste Bag clean_1->clean_2 clean_3 Decontaminate Work Surface clean_2->clean_3 clean_4 Remove PPE and Wash Hands Thoroughly clean_3->clean_4 spill_1 Alert Personnel & Evacuate Area spill_2 Remove Ignition Sources spill_1->spill_2 spill_3 Don Respirator and Chemical-Resistant Suit spill_2->spill_3 spill_4 Contain and Absorb Spill with Inert Material spill_3->spill_4 spill_5 Collect Waste in a Sealed Container for Disposal spill_4->spill_5

Caption: Workflow for safe handling of 2-Chloro-4-fluoro-1-vinylbenzene.

Step-by-Step Protocol:

  • Pre-Operational Safety Check :

    • Confirm that the chemical fume hood has been certified within the last year.

    • Ensure the work area is clear of clutter and all ignition sources are removed.[4]

    • Verify the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.[12]

    • Assemble all necessary PPE as outlined in Section 3.

  • Handling the Chemical :

    • Don all required PPE before entering the lab area where the chemical is stored.

    • Transport the chemical in a secondary container.

    • Perform all manipulations, including weighing and transferring, inside the fume hood.

    • When transferring, ground and bond the container and receiving equipment to prevent static discharge.[4][7]

    • Use tools made of non-sparking materials.[8]

    • Keep the container tightly closed whenever not in use.[5]

  • Disposal Plan :

    • This compound must be disposed of as hazardous waste. Do not pour it down the drain.[8]

    • Collect all waste containing 2-Chloro-4-fluoro-1-vinylbenzene, including rinsate and contaminated materials (e.g., paper towels, gloves), in a dedicated, clearly labeled, and sealed halogenated organic waste container.[14]

    • Follow your institution's specific guidelines for hazardous waste disposal. Handle uncleaned, empty containers as you would the product itself.[14]

  • Post-Handling :

    • After handling is complete, decontaminate the work surface.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands and forearms thoroughly with soap and water.[3]

By integrating this expert-level understanding of the risks with a meticulous and disciplined approach to safety protocols, you can confidently and safely advance your critical research and development work.

References

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Chloro-4-fluoro-1-nitrobenzene.
  • Carl ROTH. (2025, August 4). Safety Data Sheet: Styrene.
  • Ikeda, M., et al. (1982). The effects of protective equipment on styrene exposure in workers in the reinforced plastics industry. PubMed.
  • ECHEMI. (n.d.). 2-Chloro-4-fluoro-1-methylbenzene SDS.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 1-Chloro-4-fluorobenzene.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • The European UP/VE Resin Association. (2021, May 15).
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet for Fluorobenzene.
  • Toolbox Talk. (2025, May 27). The Hidden Dangers of Styrene Exposure. YouTube.
  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-vinylbenzene.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, November 4). Safety Data Sheet for 2-Chloro-4-fluoronitrobenzene.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Chloro-4-fluorotoluene.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-vinylbenzyl chloride.
  • ChemScene. (2026, January 1). Safety Data Sheet for 1-Chloro-2-fluoro-3-nitrobenzene.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • ScienceLab.com. (2009, July 20).
  • Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.